molecular formula T B1209105 Terbium-155 CAS No. 14391-17-4

Terbium-155

货号: B1209105
CAS 编号: 14391-17-4
分子量: 154.9235 g/mol
InChI 键: GZCRRIHWUXGPOV-AHCXROLUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terbium-155 (¹⁵⁵Tb) is a promising radiolanthanide advancing the field of nuclear medicine theranostics. It decays by electron capture with a half-life of 5.32 days and emits gamma rays with energies of 87 keV (32%) and 105 keV (25%), making it exceptionally suitable for Single Photon Emission Computed Tomography (SPECT) imaging . Its half-life is ideal for tracking the biodistribution of biomolecules, such as peptides and antibodies, over several days, enabling late-time-point imaging studies . The primary research value of this compound lies in its role as a perfect diagnostic match for therapeutic radiolanthanides, particularly Terbium-161 . This pairing enables true "theranostics," where the same chemical compound labeled with two different isotopes of the same element can be used for both diagnostic imaging and targeted radionuclide therapy. This ensures identical pharmacokinetics and biodistribution, allowing for precise dosimetry and treatment planning . Furthermore, ¹⁵⁵Tb itself emits Auger and conversion electrons, contributing to its potential as a standalone theranostic agent for targeted radionuclide therapy at the cellular level . Key Decay Characteristics of this compound: • Half-life: 5.32 days • Decay Mode: Electron Capture (EC) • Principal Gamma Emissions: 86.6 keV (32.0%) and 105.3 keV (25.1%) • Imaging Modality: SPECT Research Applications: • SPECT Imaging: Used for diagnostic imaging and pre-therapeutic dosimetry of radiopharmaceuticals . • Theranostic Paired Research: Serves as the diagnostic partner in conjunction with Terbium-161 or other therapeutic isotopes like Lutetium-177 in preclinical studies . • Auger Electron Therapy Investigation: Explored for its potential in targeted radionuclide therapy due to its emission of low-energy electrons . This compound is typically supplied as TbCl³ in a low-concentration HCl solution, ready for radiolabeling with various chelators, such as DOTA and crown-based ligands, which form stable complexes under mild conditions . Our product is produced to high radionuclidic purity, ensuring reliable and consistent results in your research experiments. This product is For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures in humans.

属性

CAS 编号

14391-17-4

分子式

T

分子量

154.9235 g/mol

IUPAC 名称

terbium-155

InChI

InChI=1S/Tb/i1-4

InChI 键

GZCRRIHWUXGPOV-AHCXROLUSA-N

SMILES

[Tb]

手性 SMILES

[155Tb]

规范 SMILES

[Tb]

同义词

155Tb radioisotope
Tb-155 radioisotope
Terbium-155

产品来源

United States

Foundational & Exploratory

Physical half-life and energy spectra of Terbium-155

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Half-life and Energy Spectra of Terbium-155

Introduction

This compound (¹⁵⁵Tb) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its potential in single-photon emission computed tomography (SPECT) imaging.[1][2][3][4][5] As part of the "terbium quadruplet" of medically relevant isotopes (which also includes ¹⁴⁹Tb, ¹⁵²Tb, and ¹⁶¹Tb), ¹⁵⁵Tb serves as a diagnostic partner to therapeutic radionuclides like ¹⁶¹Tb, embodying the "theranostic" matched-pair principle.[6][7] Its favorable decay characteristics, including a multi-day half-life and gamma emissions suitable for SPECT, allow for extended imaging studies and pre-therapeutic dosimetry.[3][8] This guide provides a detailed overview of the physical properties of ¹⁵⁵Tb, focusing on its half-life and complex energy spectrum, and outlines the experimental methodologies used for their determination.

Physical Properties and Decay Data

¹⁵⁵Tb decays exclusively via electron capture (EC) to the stable isotope Gadolinium-155 (¹⁵⁵Gd).[6][7][9] This decay process is characterized by the emission of gamma rays, X-rays, and a significant yield of Auger and conversion electrons, making it a valuable tool for both imaging and potential targeted radionuclide therapy.[1][10][11]

Data Presentation

The core physical characteristics and decay data for this compound are summarized in the tables below.

Table 1: Summary of Physical Properties of this compound

PropertyValueNotes
Half-life (T₁/₂) 5.2346 (36) daysThe most recent high-precision measurement.[12][13] Previously accepted values were 5.32 (6) days.[1][3][4][5][8][9]
Decay Mode 100% Electron Capture (EC)Decays to stable ¹⁵⁵Gd.[6][7][9]
Decay Energy (Q) 0.82 (1) MeVTotal energy released during the decay process.[9]
Spin and Parity 3/2+Nuclear angular momentum and parity.[9]
Progenitor Isotope ¹⁵⁵DyDirect parent isotope is Dysprosium-155.[9]

Table 2: Principal Emission Spectra of this compound

Radiation TypeEnergy (keV)Intensity (%)Notes
Gamma (γ) 86.632.0 (18)Prominent emission for SPECT imaging.[3][4][5][8][12]
105.325.1 (13)Prominent emission for SPECT imaging.[3][4][5][8][12]
60.0121.16
45.2991.78
180.1610.65
X-rays ~45107 (1)A cluster of X-rays resulting from electron capture.[8]
Electrons (Auger & Conversion) Mean Energy: 38 keV-The mean electron energy emitted per decay.[8]
> 4 keV~200Average of 2.0 electrons per decay with energies above 4 keV.[8]
-~1400Simulated yield of 14 Auger electrons per decay.[10]

Experimental Protocols

Accurate determination of the half-life and energy spectra of ¹⁵⁵Tb is critical for its application in dosimetry and medical imaging. The following sections detail the methodologies employed in these measurements.

Radionuclide Production

High-purity ¹⁵⁵Tb is essential for accurate measurements. Common production routes involve the proton irradiation of Gadolinium targets in a cyclotron.[1][11]

  • Target Preparation : Enriched Gadolinium oxide ([¹⁵⁵Gd]Gd₂O₃ or [¹⁵⁶Gd]Gd₂O₃) is pressed into a disc-shaped pellet and encapsulated.[3]

  • Irradiation : The target is bombarded with a proton beam. Key nuclear reactions include:

    • ¹⁵⁵Gd(p,n)¹⁵⁵Tb : This reaction is accessible with lower-energy protons (~10 MeV) and generally produces higher radionuclidic purity.[1][3][5][11]

    • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb : This route can yield higher quantities of ¹⁵⁵Tb but requires higher proton energies (~18-23 MeV) and may produce more isotopic impurities like ¹⁵⁶Tb.[1][3][5][11]

  • Radiochemical Purification : Following irradiation, the ¹⁵⁵Tb must be chemically separated from the Gadolinium target material. This is typically achieved using multi-column ion exchange chromatography to yield a purified [¹⁵⁵Tb]TbCl₃ solution suitable for experimental use.[3][5]

Half-Life Determination

The most recent high-precision half-life measurement of ¹⁵⁵Tb utilized two independent techniques on samples produced and mass-separated at the CERN-MEDICIS facility.[12][13]

  • High-Purity Germanium (HPGe) Gamma-Ray Spectrometry :

    • A purified ¹⁵⁵Tb source is placed at a fixed, reproducible distance from a calibrated HPGe detector.

    • The gamma-ray spectrum is acquired at regular intervals over a period of several half-lives.

    • The net peak areas of the prominent, well-resolved gamma-ray photopeaks (e.g., 86.6 keV and 105.3 keV) are calculated for each measurement.[12]

    • Corrections for background radiation and detector dead time are applied.

    • The corrected peak areas (proportional to activity) are plotted against time and fitted to an exponential decay function: A(t) = A₀ * e^(-λt).

    • The decay constant (λ) is determined from the fit, and the half-life is calculated as T₁/₂ = ln(2)/λ.[14]

  • Liquid Scintillation (LS) Counting :

    • An aliquot of the ¹⁵⁵Tb solution is mixed with a liquid scintillation cocktail in a vial.

    • The vial is placed in an LS counter, which measures the light produced from the interaction of the emitted radiation (primarily Auger and conversion electrons) with the scintillator.

    • The counting rate is recorded over time, tracking the decay of the radionuclide.

    • The data are corrected for background and fitted to an exponential decay curve to determine the half-life, similar to the gamma spectrometry method.[12]

    • The final, reported half-life is often the weighted mean of the results from multiple independent techniques.[12][13]

Energy Spectra Measurement
  • Gamma and X-ray Spectroscopy :

    • The energies and intensities of gamma and X-ray emissions are measured using calibrated HPGe or Si(Li) detectors.

    • The detector system is calibrated for energy and efficiency using standard radioactive sources with well-known emissions across a range of energies.

    • A high-purity ¹⁵⁵Tb source is measured to acquire a high-statistics spectrum.

    • The positions of the photopeaks in the spectrum are used to determine the emission energies, and their net areas, corrected for detector efficiency and emission probability, are used to determine the relative intensities.[1]

  • Electron Spectroscopy :

    • The measurement of Auger and conversion electron spectra requires specialized magnetic or electrostatic electron spectrometers.

    • These instruments are operated under high vacuum to prevent the low-energy electrons from scattering in the air.

    • A thin, high-purity source of ¹⁵⁵Tb is prepared to minimize self-absorption of the electrons.

    • The spectrometer separates the electrons based on their energy, allowing for the determination of the energy spectrum and the relative intensities of the different electron emissions.

Workflow Visualization

The following diagram illustrates the logical workflow for the production and characterization of this compound.

G cluster_production Radionuclide Production & Purification cluster_characterization Physical Characterization cluster_halflife Half-Life Determination cluster_spectra Energy Spectra Measurement Target Enriched Gadolinium Target (¹⁵⁵Gd or ¹⁵⁶Gd) Irradiation Proton Irradiation (Cyclotron) Target->Irradiation ¹⁵⁵Gd(p,n) ¹⁵⁶Gd(p,2n) Purification Radiochemical Purification (Ion Chromatography) Irradiation->Purification PureTb Purified ¹⁵⁵Tb Sample Purification->PureTb HPGe_HL HPGe Gamma Spectrometry (Follow peak decay) PureTb->HPGe_HL LS_HL Liquid Scintillation (Follow count rate decay) PureTb->LS_HL GammaSpec Gamma/X-ray Spectroscopy (HPGe Detector) PureTb->GammaSpec ElectronSpec Electron Spectroscopy (Magnetic/Electrostatic) PureTb->ElectronSpec Result_HL Half-Life Value T₁/₂ = 5.2346(36) d HPGe_HL->Result_HL LS_HL->Result_HL Result_Spectra Emission Spectra (Energies & Intensities) GammaSpec->Result_Spectra ElectronSpec->Result_Spectra

Caption: Experimental workflow for this compound production and characterization.

References

Terbium-155: A Technical Guide to its Discovery, Properties, and Applications in Nuclear Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Terbium-155 (¹⁵⁵Tb) isotope, from its historical discovery to its current and future applications in the field of nuclear medicine. We delve into the early experiments that first identified this radionuclide, its detailed nuclear properties, and the evolution of its production methodologies. The guide offers an in-depth look at the experimental protocols for its synthesis and purification, highlighting its crucial role as a diagnostic imaging agent, particularly for Single Photon Emission Computed Tomography (SPECT). As a member of the "theranostic quartet" of terbium isotopes, ¹⁵⁵Tb's unique decay characteristics make it an ideal diagnostic partner for its therapeutic counterparts, paving the way for personalized cancer treatments. This document consolidates quantitative data, experimental workflows, and logical pathways into accessible tables and diagrams to serve as a vital resource for researchers and professionals in radiopharmaceutical development.

Discovery and History

While the element Terbium (Tb) was first identified by Swedish chemist Carl Gustaf Mosander in 1843, the specific isotope ¹⁵⁵Tb was discovered much later with the advent of nuclear research.[1][2] The year of discovery for this compound is documented as 1957 .[3]

Early investigations into neutron-deficient terbium isotopes in the 1950s at institutions like the University of California's Radiation Laboratory laid the groundwork for the specific identification of ¹⁵⁵Tb. A notable 1953 publication by M. A. Rollier and J. O. Rasmussen, titled "Studies of neutron deficient terbium nuclides," represents a significant step in this line of research. The work at facilities like Oak Ridge National Laboratory (ORNL) during this era was pivotal in producing and characterizing a wide array of radioisotopes for scientific and medical use.[4][5] Initial measurements of the half-life of this compound were conducted in the period leading up to 1970, establishing its fundamental decay characteristics.[6]

The development of particle accelerators and sophisticated detection methods in the mid-20th century enabled scientists to synthesize and characterize isotopes that do not occur naturally. The production of ¹⁵⁵Tb was likely achieved through the bombardment of stable isotopes with charged particles, a common technique during this period of nuclear exploration.

Nuclear Properties of this compound

This compound is a neutron-deficient radioisotope that decays via electron capture (EC) to the stable isotope Gadolinium-155 (¹⁵⁵Gd).[7] This decay process is characterized by the emission of gamma rays and X-rays, which are crucial for its application in medical imaging.

PropertyValue
Half-life (T₁/₂) 5.32 days
Decay Mode Electron Capture (EC)
Daughter Isotope ¹⁵⁵Gd (stable)
Principal Gamma-ray Emissions 86.6 keV, 105.3 keV
Spin and Parity 3/2+

A summary of the key nuclear properties of this compound.

The gamma-ray emissions of ¹⁵⁵Tb are in an ideal energy range for SPECT imaging, offering a good balance between tissue penetration and detection efficiency with standard gamma cameras.[7]

Decay Scheme of this compound

G This compound (¹⁵⁵Tb) This compound (¹⁵⁵Tb) Gadolinium-155 (¹⁵⁵Gd) Gadolinium-155 (¹⁵⁵Gd) This compound (¹⁵⁵Tb)->Gadolinium-155 (¹⁵⁵Gd) Electron Capture (EC) T₁/₂ = 5.32 d Gamma Rays (γ)\n(86.6 keV, 105.3 keV) Gamma Rays (γ) (86.6 keV, 105.3 keV) Gadolinium-155 (¹⁵⁵Gd)->Gamma Rays (γ)\n(86.6 keV, 105.3 keV)

Decay pathway of this compound to stable Gadolinium-155.

Production of this compound

The production of this compound for medical applications requires high radionuclidic purity and specific activity. Several production routes have been developed and optimized over the years, primarily relying on particle accelerators.

Proton-Induced Reactions on Gadolinium Targets

A common and effective method for producing ¹⁵⁵Tb involves the proton bombardment of enriched Gadolinium (Gd) targets. Two primary nuclear reactions are utilized:

  • ¹⁵⁵Gd(p,n)¹⁵⁵Tb : This reaction uses an enriched ¹⁵⁵Gd target and is accessible with lower energy protons (~10 MeV).[8]

  • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb : This reaction requires higher proton energies (~18 MeV) and an enriched ¹⁵⁶Gd target.[8]

ReactionTarget MaterialProton EnergyProduction Yield
¹⁵⁵Gd(p,n)¹⁵⁵Tb Enriched ¹⁵⁵Gd₂O₃~10 MeVModerate
¹⁵⁶Gd(p,2n)¹⁵⁵Tb Enriched ¹⁵⁶Gd₂O₃~18 MeVHigh

Comparison of the primary proton-induced production routes for this compound.

Spallation of Tantalum Targets

Another production method involves the high-energy proton-induced spallation of Tantalum (Ta) targets. This process creates a wide range of radionuclides, from which ¹⁵⁵Tb must be separated. This is typically performed at large-scale research facilities like CERN's MEDICIS (Medical Isotopes Collected from ISOLDE).[9] The advantage of this method is the potential for simultaneous production of multiple medically interesting terbium isotopes.

Experimental Protocol: Production via ¹⁵⁶Gd(p,2n)¹⁵⁵Tb
  • Target Preparation : Highly enriched ¹⁵⁶Gd₂O₃ powder is pressed into a pellet. This pellet is then encapsulated in a target holder, often made of aluminum or another suitable material that can withstand the beam's heat load.

  • Irradiation : The target is bombarded with a proton beam of approximately 18 MeV. The beam current and irradiation time are optimized to maximize the production of ¹⁵⁵Tb while minimizing the formation of impurities.

  • Target Dissolution : After a cooling period to allow short-lived, unwanted radioisotopes to decay, the irradiated target is remotely handled and dissolved, typically in a strong acid like nitric acid.

  • Radiochemical Separation : The dissolved target solution contains the desired ¹⁵⁵Tb, unreacted ¹⁵⁶Gd, and potentially other radio-impurities. A multi-step chromatographic separation process is employed to isolate and purify the ¹⁵⁵Tb. This often involves a combination of ion exchange and extraction chromatography.

Production and Purification Workflow

G cluster_production Production cluster_purification Purification Proton Beam (18 MeV) Proton Beam (18 MeV) Enriched ¹⁵⁶Gd Target Enriched ¹⁵⁶Gd Target Proton Beam (18 MeV)->Enriched ¹⁵⁶Gd Target ¹⁵⁶Gd(p,2n)¹⁵⁵Tb Irradiated Target Irradiated Target Enriched ¹⁵⁶Gd Target->Irradiated Target Dissolution Dissolution Irradiated Target->Dissolution Chromatography Chromatography Dissolution->Chromatography Purified ¹⁵⁵Tb Purified ¹⁵⁵Tb Chromatography->Purified ¹⁵⁵Tb

Workflow for the production and purification of this compound.

Applications in Theranostics and SPECT Imaging

This compound is a key player in the emerging field of theranostics, a personalized approach to medicine that combines diagnostics and therapy. The element terbium offers a unique set of four medically relevant radioisotopes, often referred to as the "theranostic quartet":

  • ¹⁴⁹Tb : An alpha-emitter for targeted alpha therapy.

  • ¹⁵²Tb : A positron-emitter for Positron Emission Tomography (PET) imaging.

  • ¹⁵⁵Tb : A gamma-emitter for SPECT imaging.[10]

  • ¹⁶¹Tb : A beta- and Auger electron-emitter for radionuclide therapy.

The chemical similarity of these isotopes allows for the creation of radiopharmaceuticals with identical biological targeting and distribution properties. This "matched-pair" approach enables the use of ¹⁵⁵Tb for pre-therapeutic dosimetry and treatment planning. By imaging with a ¹⁵⁵Tb-labeled diagnostic agent, researchers and clinicians can visualize tumor targeting, assess potential off-target accumulation, and calculate the radiation dose that would be delivered by a therapeutic dose of a ¹⁴⁹Tb or ¹⁶¹Tb-labeled counterpart.[7]

SPECT Imaging with this compound

Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides 3D information about the distribution of a radiopharmaceutical in the body. The gamma-ray emissions of ¹⁵⁵Tb at 86.6 keV and 105.3 keV are well-suited for SPECT imaging, offering good spatial resolution and sensitivity.[7] Preclinical studies have demonstrated the feasibility of high-quality SPECT imaging with ¹⁵⁵Tb-labeled compounds.

Theranostic Signaling Pathway

G ¹⁵⁵Tb-labeled Targeting Molecule ¹⁵⁵Tb-labeled Targeting Molecule SPECT Imaging SPECT Imaging ¹⁵⁵Tb-labeled Targeting Molecule->SPECT Imaging Diagnostic Dosimetry & Treatment Planning Dosimetry & Treatment Planning SPECT Imaging->Dosimetry & Treatment Planning ¹⁶¹Tb/¹⁴⁹Tb-labeled Targeting Molecule ¹⁶¹Tb/¹⁴⁹Tb-labeled Targeting Molecule Dosimetry & Treatment Planning->¹⁶¹Tb/¹⁴⁹Tb-labeled Targeting Molecule Inform Targeted Radionuclide Therapy Targeted Radionuclide Therapy ¹⁶¹Tb/¹⁴⁹Tb-labeled Targeting Molecule->Targeted Radionuclide Therapy Therapeutic

The role of this compound in the theranostic paradigm.

Future Perspectives

The future of this compound is intrinsically linked to the advancement of theranostics in nuclear medicine. Continued research is focused on:

  • Optimizing Production : Developing more efficient and cost-effective methods for producing high-purity ¹⁵⁵Tb to meet the growing demand for preclinical and clinical research.

  • Novel Radiopharmaceuticals : Designing and synthesizing new targeting molecules (e.g., peptides, antibodies, small molecules) that can be labeled with ¹⁵⁵Tb and its therapeutic counterparts for a wider range of cancer types.

  • Clinical Translation : Moving ¹⁵⁵Tb-based diagnostics from preclinical studies to human clinical trials to validate their safety and efficacy.

The unique properties of this compound position it as a cornerstone of the terbium theranostic platform, with the potential to significantly impact the future of personalized cancer therapy.

References

Terbium-155: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Terbium-155 (¹⁵⁵Tb) is emerging as a radionuclide of significant interest within the field of nuclear medicine, particularly for its role in theranostics.[1][2][3] As one of four medically relevant terbium isotopes, ¹⁵⁵Tb's unique decay characteristics make it an excellent candidate for Single Photon Emission Computed Tomography (SPECT) imaging, serving as a diagnostic partner to therapeutic radionuclides.[4][5] This guide provides an in-depth overview of the fundamental properties, production, purification, and applications of ¹⁵⁵Tb for researchers, scientists, and professionals in drug development.

Fundamental Properties of this compound

This compound is a radiolanthanide that decays via electron capture to stable Gadolinium-155 (¹⁵⁵Gd).[3][6] Its chemical properties are very similar to other trivalent lanthanides, such as Lutetium (Lu), which allows for the use of well-established chelators like DOTA for radiolabeling molecules.[6]

The key physical and decay properties of ¹⁵⁵Tb are summarized in the table below. Its half-life of 5.32 days is advantageous for studying the biodistribution of radiopharmaceuticals over several days.[3][7] A notable feature of ¹⁵⁵Tb is the emission of gamma rays suitable for SPECT imaging without the presence of β⁺ or β⁻ particles.[3] Additionally, it emits a significant number of low-energy conversion and Auger electrons, giving it potential for Auger electron therapy.[8][9][10][11]

PropertyValue
**Half-life (T₁⸝₂) **5.32 ± 0.06 days[6][7]
Decay Mode 100% Electron Capture (EC)[3][7]
Daughter Nuclide ¹⁵⁵Gd (stable)[3][6]
Mean Electron Energy per Decay 38 keV[6]
Mean Photon Energy per Decay 175 keV[6]
Spin and Parity 3/2+[7]

¹⁵⁵Tb's emissions are ideal for high-resolution preclinical SPECT imaging. The primary gamma emissions used for imaging are at 86.6 keV and 105.3 keV.[12][13] The co-emission of Auger electrons offers a potential therapeutic benefit.[14][15]

Emission TypeEnergy (keV)Intensity per Decay (%)
Gamma (γ) / X-ray ~45 (X-rays)107.1[6]
86.632.0[6][16]
105.325.1[6][16]
Auger/Conversion Electrons Average of 13.9 Auger electrons per decay[11][16]-
Average of 0.77 conversion electrons per decay[11]-

Production of this compound

The production of ¹⁵⁵Tb in sufficient quantities and high purity for clinical and preclinical research remains a challenge.[5][17] Several methods have been developed, primarily involving particle accelerators.

A common method for producing ¹⁵⁵Tb is through the proton bombardment of enriched Gadolinium (Gd) targets in a cyclotron.[8][9] Two primary nuclear reactions are utilized:

  • ¹⁵⁵Gd(p,n)¹⁵⁵Tb: This reaction is accessible with lower-energy medical cyclotrons (~10-18 MeV).[8][13][14] It generally produces ¹⁵⁵Tb with higher radionuclidic purity but lower yields.[13][18]

  • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb: This reaction requires higher proton energies (~18-23 MeV) and results in higher production yields, though potentially with more terbium radioisotope impurities.[8][13][14][19]

Production RouteProton EnergyTarget MaterialProduction YieldReference
¹⁵⁵Gd(p,n)¹⁵⁵Tb ~10 MeVEnriched [¹⁵⁵Gd]Gd₂O₃~200 MBq[13][19]
¹⁵⁶Gd(p,2n)¹⁵⁵Tb ~23 MeVEnriched [¹⁵⁶Gd]Gd₂O₃Up to 1.7 GBq[13][19]

An alternative production route involves the high-energy proton-induced spallation of tantalum (Ta) targets, typically performed at specialized facilities like CERN-ISOLDE.[6][20] This method is followed by on-line mass separation to isolate the mass 155 isobars.[20] While this can produce high-purity ¹⁵⁵Tb, the yields are often limited, and the process can introduce pseudo-isobaric contaminants like ¹³⁹Ce¹⁶O, which require subsequent chemical purification.[1][6] Production yields of approximately 200 MBq have been achieved with this method.[1]

Experimental Protocols: Purification and Quality Control

Rigorous purification is essential to separate ¹⁵⁵Tb from the bulk target material and any radionuclidic impurities.

A multi-step chromatographic process is typically employed to isolate ¹⁵⁵Tb from irradiated Gadolinium targets.

Detailed Methodology:

  • Target Dissolution: The irradiated Gadolinium (e.g., natGd or enriched Gd₂O₃) foil or powder is dissolved in hydrochloric acid (e.g., 2 M HCl) with gentle heating (e.g., 50°C).[8][9]

  • Initial Column Chromatography: The dissolved solution, diluted to a lower molarity (e.g., 0.05 M HCl), is loaded onto a primary separation column (e.g., TK212 resin).[8][9]

  • Elution of Gadolinium: The bulk Gadolinium target material is eluted from the column using a specific concentration of nitric acid (e.g., 0.3 M HNO₃). This step is crucial for recovering the expensive enriched target material for recycling.[8][9]

  • Elution of Terbium: The desired ¹⁵⁵Tb fraction is then eluted from the column using a higher concentration of nitric acid (e.g., 0.5 M to 3.5 M HNO₃).[8][9]

  • Further Purification: Additional chromatographic steps using different resins (e.g., DGA, Sykam, LN3) may be employed to achieve high chemical and radionuclidic purity, resulting in a final product, typically [¹⁵⁵Tb]TbCl₃ in a dilute HCl solution.[13][18]

A total recovery yield of up to 97% for radioterbium has been reported using a three-column ion chromatography method.[8][9][14]

G cluster_production Production cluster_purification Purification Target Enriched Gd Target (¹⁵⁵Gd₂O₃ or ¹⁵⁶Gd₂O₃) Irradiation Proton Irradiation in Cyclotron Target->Irradiation Dissolution Dissolve Irradiated Target in 2M HCl Irradiation->Dissolution Column1 Load onto TK212 Resin Column Dissolution->Column1 EluteGd Elute Gd Target Material (0.3 M HNO₃) Column1->EluteGd Step 1 EluteTb Elute ¹⁵⁵Tb Fraction (0.5 - 3.5 M HNO₃) Column1->EluteTb Step 2 FinalProduct Final Product: [¹⁵⁵Tb]TbCl₃ in 0.05 M HCl EluteTb->FinalProduct

Workflow for ¹⁵⁵Tb production and purification from a Gadolinium target.

For ¹⁵⁵Tb produced via spallation, a chemical separation method using ion-exchange and extraction chromatography is necessary to remove pseudo-isobaric impurities like ¹³⁹Ce and catcher foil materials (e.g., zinc or gold). This process can achieve a radionuclidic purity of ≥99.9% with a chemical yield of ≥95%.[21]

The final product must undergo rigorous quality control.

  • Radionuclidic Purity: Assessed using gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector to identify and quantify any radio-contaminants.[8]

  • Radiolabeling Yield: The ability of the purified ¹⁵⁵Tb to be chelated is tested. For example, ¹⁵⁵Tb is reacted with a targeting molecule conjugate (e.g., DOTATATE) at a specific temperature (e.g., 37°C) and pH (~4.5).[8] The radiolabeling efficiency is then determined using techniques like radio-HPLC. Radiolabeling of DOTATOC with molar activities up to 100 MBq/nmol has been successfully demonstrated.[13][19]

Applications in Research and Drug Development

The unique properties of ¹⁵⁵Tb make it a versatile tool for theranostic applications in nuclear medicine.[2]

¹⁵⁵Tb is considered an ideal radionuclide for low-dose SPECT imaging.[1][3] Its photon emissions are well-suited for standard gamma cameras, and its relatively long half-life allows for imaging at late time points, which is particularly useful for assessing the pharmacokinetics of slowly accumulating biomolecules like antibodies.[3][20] Preclinical SPECT/CT studies have demonstrated high-quality, high-resolution images in various tumor models using ¹⁵⁵Tb-labeled agents like DOTATATE and crown-TATE.[20][22] Quantitative SPECT imaging with ¹⁵⁵Tb has been shown to achieve a resolution of less than 0.85 mm in preclinical systems, which is advantageous for assessing activity distribution in small organs.[12][16][23]

G Radiolabeling Radiolabel Targeting Molecule (e.g., DOTATATE) with ¹⁵⁵Tb QC Quality Control (>95% Purity) Radiolabeling->QC Admin Administer [¹⁵⁵Tb]Tb-Biomolecule to Tumor-Bearing Mouse QC->Admin Imaging Longitudinal SPECT/CT Imaging (Multiple Time Points) Admin->Imaging Analysis Image Reconstruction & Quantitative Analysis (Biodistribution, Dosimetry) Imaging->Analysis

Experimental workflow for preclinical SPECT imaging with a ¹⁵⁵Tb radiopharmaceutical.

In addition to its diagnostic capabilities, ¹⁵⁵Tb's decay results in the emission of a high number of low-energy Auger electrons.[14][15][24] These electrons have a very short range in tissue, leading to highly localized energy deposition. If a ¹⁵⁵Tb-labeled agent can be targeted to a radiosensitive region of a cancer cell, such as the nucleus, this localized energy can induce significant cytotoxic effects.[1] Preliminary in-vitro studies have shown that ¹⁵⁵Tb can induce a significant reduction in the viability and survival of colorectal tumor cells, confirming its cytotoxic potential.[10]

The true power of the terbium radioisotope family lies in the "matched-pair" principle of theranostics.[1][4] Because all terbium isotopes share identical chemical properties, a targeting molecule chelated with terbium will have the same pharmacokinetic profile regardless of the specific isotope used.[1][3] ¹⁵⁵Tb is considered an ideal diagnostic partner for therapeutic terbium isotopes, especially ¹⁶¹Tb (a β⁻ and Auger electron emitter).[15][25] This allows for pre-therapeutic imaging and dosimetry calculations with ¹⁵⁵Tb to predict the efficacy and potential toxicity of a subsequent therapy with ¹⁶¹Tb, embodying a personalized medicine approach.[5][25]

G Tb155 ¹⁵⁵Tb-Radiopharmaceutical (Diagnostic) SPECT SPECT Imaging: - Patient Selection - Biodistribution - Dosimetry Calculation Tb155->SPECT informs Tb161 ¹⁶¹Tb-Radiopharmaceutical (Therapeutic) SPECT->Tb161 guides Therapy Targeted Radionuclide Therapy: - Treatment of Tumors Tb161->Therapy

The theranostic matched-pair concept using ¹⁵⁵Tb for imaging and ¹⁶¹Tb for therapy.

References

Terbium-155: A New Frontier in Oncological Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Diagnostic Radionuclide Terbium-155 for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the rapidly evolving landscape of nuclear medicine, the quest for radionuclides that can offer precise diagnostic information to guide therapeutic strategies is paramount. This compound (¹⁵⁵Tb), a radiolanthanide, has emerged as a highly promising candidate for Single Photon Emission Computed Tomography (SPECT) imaging in oncology. Its unique decay characteristics, favorable half-life, and chemical similarity to other therapeutic radiolanthanides position it as a cornerstone of the "matched-pair" theranostic approach, enabling personalized medicine. This technical guide provides a comprehensive overview of ¹⁵⁵Tb, from its production and fundamental properties to detailed experimental protocols and preclinical evidence supporting its use as a diagnostic radionuclide in oncology.

Core Properties of this compound

This compound is distinguished by its decay properties, which are ideally suited for high-resolution SPECT imaging.[1][2][3] It decays via electron capture to stable Gadolinium-155 (¹⁵⁵Gd) with a half-life of 5.32 days.[4][5][6] This half-life is advantageous for studying the biodistribution of radiopharmaceuticals over several days, accommodating the pharmacokinetics of various targeting molecules, from small peptides to larger antibodies.[1][7]

A key feature of ¹⁵⁵Tb is its emission of low-energy gamma (γ)-rays, primarily at 86.6 keV (32.0%) and 105.3 keV (25.1%), which are optimal for SPECT imaging, providing excellent image contrast and resolution.[4][5] Notably, ¹⁵⁵Tb is one of the few radiolanthanides suitable for SPECT that does not have accompanying β⁺ or β⁻ emissions, resulting in a lower radiation dose to the patient during diagnostic procedures.[1][2]

Production of this compound

The availability of ¹⁵⁵Tb in sufficient quantities and high purity is crucial for its clinical translation.[1] Several production routes have been investigated:

  • Proton-induced spallation on tantalum (Ta) targets followed by on-line mass separation at facilities like CERN's ISOLDE has been a primary source for preclinical studies.[1][7]

  • Cyclotron-based production is being explored to enhance accessibility. This involves proton irradiation of enriched Gadolinium (Gd) targets, primarily through the ¹⁵⁵Gd(p,n)¹⁵⁵Tb and ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reactions.[4][8][9] The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction has shown higher production yields, though the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction can be performed at lower energies available at many medical cyclotrons.[4]

The Theranostic Paradigm with Terbium Isotopes

The true potential of ¹⁵⁵Tb is realized within the "terbium quadruplet," a unique family of isotopes of the same element that offer a complete theranostic toolkit.[1][10][11][12] This concept allows for diagnosis, therapy, and post-treatment monitoring using radiopharmaceuticals with identical chemical and pharmacokinetic properties.[1][10][11]

  • ¹⁵²Tb (PET imaging): A positron emitter for high-resolution PET imaging.[1][11]

  • ¹⁵⁵Tb (SPECT imaging): The diagnostic focus of this guide.

  • ¹⁶¹Tb (β⁻ therapy): A therapeutic radionuclide with similar decay characteristics to the clinically established ¹⁷⁷Lu, but with the added benefit of co-emitted Auger electrons, making it particularly effective for treating micrometastases.[1][2]

  • ¹⁴⁹Tb (α therapy): An alpha-emitter for high linear energy transfer (LET) targeted alpha therapy.[1]

This matched-pair approach allows for accurate pre-therapeutic dosimetry and patient stratification using ¹⁵⁵Tb-SPECT, followed by targeted radionuclide therapy with ¹⁶¹Tb or ¹⁴⁹Tb.

Theranostic Matched-Pair Concept Workflow of the Theranostic Approach with Terbium Isotopes cluster_0 Diagnostic Phase cluster_1 Therapeutic Phase Patient_Selection Patient Selection (Tumor Target Expression) 155Tb_Radiopharmaceutical Administration of ¹⁵⁵Tb-labeled Targeting Molecule Patient_Selection->155Tb_Radiopharmaceutical SPECT_Imaging SPECT/CT Imaging 155Tb_Radiopharmaceutical->SPECT_Imaging Dosimetry Dosimetry Calculation & Treatment Planning SPECT_Imaging->Dosimetry 161Tb_Radiopharmaceutical Administration of ¹⁶¹Tb-labeled Targeting Molecule Dosimetry->161Tb_Radiopharmaceutical Go/No-Go Decision Targeted_Therapy Targeted Radionuclide Therapy 161Tb_Radiopharmaceutical->Targeted_Therapy Post_Therapy_Imaging Post-Therapy SPECT Imaging (with ¹⁶¹Tb) Targeted_Therapy->Post_Therapy_Imaging Treatment_Monitoring Treatment Response Assessment Post_Therapy_Imaging->Treatment_Monitoring

Workflow of the Theranostic Approach with Terbium Isotopes

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving ¹⁵⁵Tb.

Table 1: Decay Characteristics of this compound

PropertyValueReference(s)
Half-life5.32 days[4][5][6]
Decay ModeElectron Capture (EC)[1][5]
Principal Gamma Emissions86.6 keV (32.0%)[4][5]
105.3 keV (25.1%)[4][5]
42.3-49.3 keV (various intensities)[5]
Average Auger Electrons/decay13.9[5]

Table 2: Production of this compound via Cyclotron

Nuclear ReactionProton EnergyProduction YieldRadionuclidic PurityReference(s)
¹⁵⁵Gd(p,n)¹⁵⁵Tb~10 MeV~200 MBqHigh[4][8]
¹⁵⁶Gd(p,2n)¹⁵⁵Tb~23 MeVUp to 1.7 GBqLower (co-production of other Tb isotopes)[4][8]

Table 3: Preclinical SPECT Imaging Performance of ¹⁵⁵Tb

Imaging ParameterCollimatorValueReference(s)
Spatial ResolutionHigh-Energy Ultra-High Resolution (HEUHR)< 0.85 mm[5][6]
Ultra-High Sensitivity (UHS)≥ 1.30 mm[6]
Quantitative Accuracy (Recovery Coefficient)HEUHRUp to 92%[6]

Table 4: In Vitro and In Vivo Performance of ¹⁵⁵Tb-Radiopharmaceuticals

RadiopharmaceuticalCell Line / Tumor ModelIn Vitro UptakeTumor-to-Kidney Ratio (in vivo)Reference(s)
[¹⁵⁵Tb]Tb-DOTATOCAR42J (somatostatin receptor +)Not specifiedExcellent tumor visualization[7][8]
[¹⁵⁵Tb]Tb-crown-TATEAR42JNot specified6.3 : 1[13]
[¹⁵⁵Tb]Tb-DOTA-NTHT29 (neurotensin receptor +)11% at 4 hoursNot specified[14]
[¹⁵⁵Tb]Tb-crown-αMSHB16F10 (melanoma)Not specifiedGood image contrast, low kidney uptake[3]

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments in the preclinical evaluation of ¹⁵⁵Tb-based radiopharmaceuticals.

Radiolabeling of DOTA-conjugated Peptides with ¹⁵⁵Tb

This protocol is based on methods described for labeling somatostatin analogues like DOTATOC and DOTATATE.[4][8]

Materials:

  • ¹⁵⁵TbCl₃ in 0.05 M HCl

  • DOTA-conjugated peptide (e.g., DOTATOC)

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Metal-free water

  • Reaction vial (e.g., Eppendorf tube)

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) system for quality control

Procedure:

  • In a sterile, metal-free reaction vial, add the desired amount of DOTA-conjugated peptide.

  • Add sodium acetate buffer to adjust the pH of the final reaction mixture to approximately 4.5.

  • Carefully add the ¹⁵⁵TbCl₃ solution to the vial. The molar ratio of chelator to radionuclide should be optimized, but a molar activity of up to 100 MBq/nmol has been successfully achieved.[4][8]

  • Gently mix the reaction solution.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.[4]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity. This is typically done using ITLC with a suitable mobile phase or by radio-HPLC. A radiochemical purity of >95% is generally required for in vitro and in vivo studies.[7]

In Vitro Cell Uptake and Internalization Assay

This protocol outlines a standard procedure to assess the specific binding and internalization of a ¹⁵⁵Tb-labeled radiopharmaceutical in cancer cells.

Materials:

  • Cancer cell line expressing the target receptor (and a negative control cell line)

  • Cell culture medium and supplements

  • ¹⁵⁵Tb-labeled radiopharmaceutical

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.05 M glycine, 0.1 M NaCl, pH 2.8) to differentiate between membrane-bound and internalized activity

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Plating: Seed cells in 12- or 24-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Incubation: Wash the cells with binding buffer. Add the ¹⁵⁵Tb-labeled radiopharmaceutical (at a specific concentration, e.g., 1 nM) to the wells. For competition studies, add an excess of the non-labeled peptide to a subset of wells to determine non-specific binding.

  • Time Points: Incubate the plates at 37°C for various time points (e.g., 30, 60, 120, 240 minutes).

  • Termination of Uptake: At each time point, remove the radioactive medium and wash the cells twice with ice-cold binding buffer.

  • Internalization Assay:

    • To determine the internalized fraction, add the ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. This step removes the surface-bound radioactivity.

    • Collect the supernatant (contains surface-bound fraction).

    • Wash the cells once more with the acid wash buffer and pool the supernatants.

    • Lyse the cells with the lysis buffer to release the internalized radioactivity.

  • Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the uptake as a percentage of the total added activity and normalize to the cell number or protein content.

InVitro_Uptake_Assay Workflow for In Vitro Cell Uptake and Internalization Assay Start Start Plate_Cells Plate Target-Expressing and Control Cells Start->Plate_Cells Incubate_Radiotracer Incubate Cells with ¹⁵⁵Tb-Radiopharmaceutical (± Competitor) Plate_Cells->Incubate_Radiotracer Wash_Cells Wash Cells with Ice-Cold Buffer Incubate_Radiotracer->Wash_Cells Acid_Wash Acid Wash to Remove Surface-Bound Activity Wash_Cells->Acid_Wash Collect_Fractions Collect Supernatant (Surface-Bound Fraction) Acid_Wash->Collect_Fractions Lyse_Cells Lyse Cells Acid_Wash->Lyse_Cells Gamma_Count Measure Radioactivity in Fractions (Gamma Counter) Collect_Fractions->Gamma_Count Collect_Lysate Collect Lysate (Internalized Fraction) Lyse_Cells->Collect_Lysate Collect_Lysate->Gamma_Count Analyze_Data Data Analysis: % Uptake, % Internalization Gamma_Count->Analyze_Data End End Analyze_Data->End

Workflow for In Vitro Cell Uptake and Internalization Assay
Preclinical SPECT/CT Imaging in Tumor-Bearing Animal Models

This protocol describes a general workflow for in vivo imaging of ¹⁵⁵Tb-labeled radiopharmaceuticals in mouse models of cancer.[6][7]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • ¹⁵⁵Tb-labeled radiopharmaceutical

  • Anesthesia (e.g., isoflurane)

  • Small-animal SPECT/CT scanner

  • Saline for injection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Radiopharmaceutical Administration: Administer a defined activity of the ¹⁵⁵Tb-labeled radiopharmaceutical (e.g., 5-15 MBq) via intravenous (tail vein) injection.

  • Imaging Time Points: Perform SPECT/CT imaging at various time points post-injection (e.g., 2, 24, 48, 96 hours) to assess the pharmacokinetics and tumor targeting. The animal should be kept under anesthesia and its body temperature maintained during the scan.

  • SPECT Acquisition:

    • Position the animal in the center of the scanner's field of view.

    • Set the energy windows for the characteristic gamma peaks of ¹⁵⁵Tb (e.g., 86.6 keV and 105.3 keV).

    • Acquire SPECT data over a 360° rotation using a step-and-shoot or continuous rotation mode. The acquisition time per projection will depend on the injected activity and scanner sensitivity.

  • CT Acquisition: Immediately following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation and scatter.

  • Image Analysis:

    • Fuse the SPECT and CT images.

    • Draw regions of interest (ROIs) over the tumor and major organs (e.g., kidneys, liver, bone) on the co-registered images.

    • Quantify the radioactivity concentration in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-background ratios.

  • Biodistribution (Optional but recommended): At the final imaging time point, euthanize the animal, dissect the tumor and major organs, weigh them, and measure their radioactivity using a gamma counter to validate the imaging-based quantification.

Conclusion and Future Perspectives

This compound has unequivocally demonstrated its potential as a superior diagnostic radionuclide for SPECT imaging in oncology. Its ideal decay characteristics for high-resolution imaging, coupled with a half-life that accommodates a wide range of targeting vectors, make it a versatile tool for preclinical research. The true power of ¹⁵⁵Tb lies in its role within the terbium theranostic family, which promises a seamless transition from diagnosis to personalized radionuclide therapy.

Future efforts will likely focus on scaling up the production of ¹⁵⁵Tb to meet clinical demands and conducting first-in-human studies to validate the promising preclinical findings. As targeting molecules become more sophisticated, the need for precise diagnostic imaging to guide their therapeutic application will only increase. This compound is perfectly poised to meet this need, heralding a new era of precision in nuclear oncology.

References

A Technical Guide to Auger Electron Emission from Terbium-155 Decay for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of theranostics in nuclear medicine—an integrated approach combining diagnostics and targeted radionuclide therapy—has driven the search for versatile isotopes. Terbium-155 (¹⁵⁵Tb), a member of the chemically identical terbium radionuclide family, is a uniquely promising candidate for this paradigm. With a half-life of 5.32 days, it decays via electron capture, emitting gamma radiation suitable for high-resolution Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Crucially, this decay process also initiates a cascade of low-energy Auger and conversion electrons. These electrons deposit a large amount of energy over an extremely short range (nanometers to micrometers), making ¹⁵⁵Tb a potent, self-contained theranostic agent capable of both visualizing and treating cancer at a cellular level.[3][4] This technical guide provides an in-depth overview of the core physics, production methodologies, and preclinical evaluation of ¹⁵⁵Tb, with a focus on harnessing its Auger electron emissions for therapeutic drug development.

Physics of this compound Decay and Auger Electron Emission

The therapeutic potential of ¹⁵⁵Tb is a direct consequence of its decay mechanism. Unlike radionuclides that emit high-energy beta or alpha particles, the cytotoxic effects of ¹⁵⁵Tb are primarily mediated by a shower of low-energy electrons.

1.1 The Electron Capture and Atomic Relaxation Cascade

This compound decays exclusively by electron capture (EC) to the stable isotope Gadolinium-155 (¹⁵⁵Gd).[5][6] In this process, the nucleus captures an electron from one of its own inner atomic shells (most commonly the K-shell). This creates a vacancy in the electron shell, leaving the resulting ¹⁵⁵Gd atom in an unstable, excited state.

The atom immediately seeks to de-excite through an electronic rearrangement process known as the atomic relaxation cascade. This cascade proceeds via two competing mechanisms:

  • Characteristic X-ray Emission: An electron from a higher energy shell (e.g., L-shell) fills the inner-shell vacancy, and the energy difference is released as a photon (an X-ray).

  • Auger Electron Emission: An electron from a higher energy shell fills the vacancy, but instead of emitting a photon, the transition energy is transferred to another electron in an outer shell. This second electron is then ejected from the atom with a specific kinetic energy. This ejected particle is an Auger electron.[7]

This process can repeat, as the new vacancy created by the first transition is filled, leading to a cascade that can release numerous Auger electrons per decay.[8] It is this shower of electrons that provides the therapeutic effect.

1.2 Properties of ¹⁵⁵Tb Emissions

The decay of ¹⁵⁵Tb results in a complex spectrum of photons and electrons. The gamma photons are suitable for external imaging, while the electrons are responsible for localized energy deposition.

  • Auger Electrons: These electrons have very low energies (typically from eV to a few keV) and consequently, a very short range in tissue (from nanometers to micrometers).[5][8] This results in a high Linear Energy Transfer (LET)—a measure of energy deposited per unit distance—in the immediate vicinity of the decay event.[5] This dense, localized energy deposition is highly effective at causing complex, difficult-to-repair DNA double-strand breaks when the decay occurs near a cell's nucleus.[3]

  • Conversion Electrons (CE): During the de-excitation of the ¹⁵⁵Gd nucleus, the transition energy can be transferred directly to an orbital electron, ejecting it from the atom. These CEs have higher energies than most Auger electrons and contribute to the therapeutic dose.

  • Gamma (γ) and X-Rays: These photons have significantly longer ranges and are primarily useful for SPECT imaging, allowing for whole-body visualization of the radiopharmaceutical's distribution and calculation of dosimetry.[2][9]

Below is a summary of the primary physical characteristics and emissions of ¹⁵⁵Tb.

Table 1: Physical Decay Characteristics of this compound

PropertyValue
Half-life (T½)5.32 (6) days[4][5][6]
Decay Mode100% Electron Capture (EC)[5][6]
Daughter Nuclide¹⁵⁵Gd (Stable)
Q-value (EC)820 (10) keV[6]
Mean Electron Energy per Decay38 keV[5]

Table 2: Principal Photon and Electron Emissions from this compound Decay (Data sourced from NuDat 3.3. Emissions with intensity >5% per 100 decays are shown)

Radiation TypeEnergy (keV)Intensity (%)
Gamma (γ) 86.54632.0
105.31525.1
180.087.5
60.0095.8
X-Ray (Kα) 42.99655.0
42.27730.7
48.71817.4
49.3499.2
Conversion Electron (ce) 36.3159.8
78.3320.3
97.1011.2
51.799.8
86.488.8
Auger Electron (LMM) 4.8 - 6.7~120
Auger Electron (KLL) 31.2 - 36.8~70

*Total yield for the specified Auger group is high, but individual line intensities are often low. Simulated data suggests a total of ~14 Auger electrons are emitted per decay.[3]

G cluster_Tb This compound Nucleus cluster_Gd Gadolinium-155 Atom Tb155 ¹⁵⁵Tb (Z=65, N=90) T½ = 5.32 d Gd_excited ¹⁵⁵Gd Nucleus (Excited States) Tb155->Gd_excited Electron Capture (EC) (100%) Gd_ground ¹⁵⁵Gd Nucleus (Ground State, Stable) Gd_excited->Gd_ground γ-rays (for SPECT) e_shell Electron Shells (Inner-shell vacancy) Gd_excited->e_shell Energy Transfer to Atomic Shells e_shell->Gd_ground Auger Electrons (Therapeutic Effect) + Conversion Electrons + X-rays

Production and Purification of this compound

The availability of high-purity ¹⁵⁵Tb in sufficient quantities is essential for preclinical and clinical development. Cyclotron-based production is the most promising route for large-scale access.

2.1 Production Routes

Two primary methods are used for producing ¹⁵⁵Tb:

  • Proton-induced Spallation: High-energy protons (>72 MeV) bombard a Tantalum (Ta) target. This reaction produces a wide range of radionuclides, from which the terbium isotopes are isolated using mass separation techniques (ISOL). While this method yields very high radionuclidic purity, the quantities are often limited and insufficient for widespread clinical use.

  • Cyclotron Production: This involves irradiating enriched Gadolinium (Gd) targets with protons of specific energies. It is considered a more accessible and scalable production method.[2]

Table 3: Comparison of Major Cyclotron Production Routes for this compound

ReactionTarget MaterialProton EnergyTypical YieldRadionuclidic Purity
¹⁵⁵Gd(p,n)¹⁵⁵Tb Enriched ¹⁵⁵Gd₂O₃~10-11 MeV[2]Lower (~200 MBq)[2][10]Higher
¹⁵⁶Gd(p,2n)¹⁵⁵Tb Enriched ¹⁵⁶Gd₂O₃~18-23 MeV[2]Higher (up to 1.7 GBq)[2][10]Lower (co-produces other Tb isotopes)

The ¹⁵⁵Gd(p,n) reaction is often preferred for preclinical studies where high purity is paramount, while the ¹⁵⁶Gd(p,2n) route offers higher yields suitable for larger-scale production, provided subsequent purification is robust.

2.2 Experimental Protocol: Cyclotron Production and Purification

This protocol is a representative summary based on published methodologies.[2][4][11]

Part A: Target Preparation and Irradiation

  • Target Material: Press ~40-50 mg of highly enriched (>90%) ¹⁵⁵Gd₂O₃ or ¹⁵⁶Gd₂O₃ powder into a thin pellet (e.g., 6 mm diameter).

  • Encapsulation: Place the pellet into a target holder (e.g., an aluminum "coin") designed for solid-target irradiation.

  • Irradiation:

    • Mount the target on a solid target station of a medical cyclotron.

    • For the (p,n) reaction on ¹⁵⁵Gd, irradiate with a proton beam of ~10.5-10.9 MeV at a current of 0.7-2.4 µA for 40-70 minutes.[2]

    • For the (p,2n) reaction on ¹⁵⁶Gd, irradiate with a proton beam of ~23 MeV.

    • Utilize helium and water cooling to manage heat deposition on the target.[4]

Part B: Radiochemical Purification

  • Dissolution: After irradiation, dissolve the Gd₂O₃ target pellet in 2 M hydrochloric acid (HCl) at 50°C.[11] Dilute the solution to 0.05 M HCl.

  • Column Chromatography: Perform a multi-step chromatographic separation to isolate ¹⁵⁵Tb from the bulk gadolinium target material and any metallic impurities. A common setup involves a sequence of ion exchange and extraction chromatography resins.

    • Step 1 (Gd/Tb Separation): Load the dissolved solution onto a column containing a resin with high affinity for lanthanides (e.g., TK212 resin). Wash the column with 0.05 M HCl to remove any weakly bound impurities. Elute the gadolinium target material with 0.3 M nitric acid (HNO₃). Finally, elute the purified terbium fraction with 3.5 M HNO₃.[11]

    • Step 2 (Nitrate Removal): Load the terbium fraction onto a second column (e.g., TK221 resin) to remove nitrates. After washing, elute the terbium with 0.05 M HCl.[11]

  • Final Product: The final product is a solution of [¹⁵⁵Tb]TbCl₃ in dilute HCl, ready for radiolabeling. The process typically yields a product with high chemical purity and molar activities up to 100 MBq/nmol.[2][10]

Preclinical Evaluation of this compound Radiopharmaceuticals

To be effective, ¹⁵⁵Tb must be delivered specifically to cancer cells. This is achieved by attaching it to a targeting molecule (e.g., a peptide or antibody) that binds to receptors overexpressed on the tumor cell surface.

3.1 Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide

This protocol describes the labeling of a DOTA-conjugated peptide (e.g., DOTATATE or Neurotensin) and is based on published methods.[3][11] The DOTA chelator forms a highly stable complex with the terbium ion.[6]

  • Reaction Buffer: In a sterile microcentrifuge tube, prepare a reaction buffer of 0.5 M sodium acetate (pH ~4.5).

  • Reagents: Add the purified [¹⁵⁵Tb]TbCl₃ solution to the buffer. Then, add the DOTA-peptide conjugate (e.g., 100 µL of a 0.1 mg/mL solution of DOTATATE).[11] The amount is calculated to achieve a desired molar activity (e.g., 28-50 MBq/nmol).

  • Incubation: Incubate the reaction mixture. Conditions vary by peptide; some require heating (e.g., 95°C for 10 min for DOTATOC), while others proceed at lower temperatures (e.g., 37°C for 10 min for DOTATATE).[10][11]

  • Quality Control: Determine the radiolabeling efficiency (radiochemical purity) using instant thin-layer chromatography (ITLC) or radio-HPLC. A successful reaction should yield >99% purity.

3.2 Experimental Protocol: In-Vitro Cytotoxicity Assays

After successful radiolabeling, the therapeutic potential must be evaluated in cancer cell models. The following are representative protocols for key in-vitro assays.[3][12][13]

Cell Culture: Use a cancer cell line known to express the target receptor (e.g., HT29 colorectal cancer cells for the neurotensin receptor) and a negative control cell line.

A. Cellular Uptake and Internalization Assay

  • Seed 1x10⁶ cells per well in a multi-well plate and allow them to attach.

  • Add a known activity (e.g., 25 µCi) of the ¹⁵⁵Tb-radiopharmaceutical to each well.

  • Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • To measure internalization, at each time point, wash the cells with cold buffer. Add an acid wash (e.g., glycine buffer, pH 2.8) to strip off surface-bound radioactivity.

  • Collect the supernatant (surface-bound fraction) and lyse the cells to collect the cell pellet (internalized fraction).

  • Measure the radioactivity in both fractions using a gamma counter to determine the percentage of uptake and internalization over time.

B. Cell Viability (Metabolic) Assay (e.g., WST-8/MTT)

  • Seed cells at a lower density (e.g., 5x10⁴ cells/well) in a 96-well plate.

  • Treat the cells with increasing activities of the ¹⁵⁵Tb-radiopharmaceutical (e.g., 5, 10, 25 µCi).[3] Include untreated controls.

  • Incubate for an extended period (e.g., 7 days).

  • Add the metabolic assay reagent (e.g., WST-8) to each well and incubate for 1-3 hours. Viable cells with active metabolism will convert the reagent into a colored formazan product.

  • Measure the absorbance of the solution using a plate reader. A decrease in absorbance compared to the control indicates a reduction in cell viability.

C. Clonogenic Survival Assay

  • Seed cells at low density (e.g., 100-1000 cells/well) in 6-well plates to allow for individual colony formation.

  • Treat the cells with the ¹⁵⁵Tb-radiopharmaceutical (e.g., 10, 25 µCi) for a defined period (e.g., 90 minutes to 24 hours).[3][13]

  • Remove the radioactive medium, wash the cells, and add fresh medium.

  • Incubate for 7-14 days, allowing surviving cells to proliferate and form colonies.

  • Fix and stain the colonies (e.g., with crystal violet). Count the colonies containing >50 cells.

  • Calculate the surviving fraction relative to the untreated control. This assay is the gold standard for measuring reproductive cell death caused by radiation.

G cluster_prod Radionuclide Production cluster_pharm Radiopharmaceutical Preparation cluster_eval In-Vitro Evaluation target Enriched ¹⁵⁵/¹⁵⁶Gd₂O₃ Target irrad Cyclotron Irradiation (p,n) or (p,2n) target->irrad purify Radiochemical Purification (Chromatography) irrad->purify product [¹⁵⁵Tb]TbCl₃ purify->product labeling Radiolabeling (Chelation) product->labeling vector DOTA-Peptide (Targeting Vector) vector->labeling qc Quality Control (>99% Purity) labeling->qc drug ¹⁵⁵Tb-DOTA-Peptide qc->drug cells Targeted Cancer Cells drug->cells uptake Uptake & Internalization Assay cells->uptake viability Cell Viability Assay cells->viability clonogenic Clonogenic Survival Assay cells->clonogenic results Quantify Cytotoxicity uptake->results viability->results clonogenic->results

Therapeutic Rationale and Mechanism of Action

The therapeutic efficacy of ¹⁵⁵Tb is entirely dependent on the subcellular localization of the radionuclide at the time of decay. Due to the extremely short range of Auger electrons, they must be emitted in close proximity to radiosensitive cellular structures to induce cell death.

The primary target for radiation-induced cell killing is the DNA within the cell nucleus. The dense ionization caused by a cascade of Auger electrons can create complex DNA double-strand breaks (DSBs) within a few cubic nanometers. These complex lesions are often irreparable by cellular repair mechanisms, leading to mitotic catastrophe and apoptotic cell death.

Studies have demonstrated the cytotoxic potential of ¹⁵⁵Tb in vitro. When conjugated to Neurotensin (NT), a peptide that targets the neurotensin receptor on colorectal cancer cells, [¹⁵⁵Tb]Tb-DOTA-NT was shown to reduce the viability of HT29 tumor cells to 80% and clonogenic survival to as low as 50% after 7 days of treatment.[3] Encouragingly, these cytotoxic effects were observed even with suboptimal nuclear localization (only 9% of activity accumulated in the nucleus), suggesting that a more optimized, nuclear-targeting vector could significantly enhance therapeutic potency.[3]

G cluster_cell Targeted Cancer Cell nucleus Nucleus dna DNA decay ¹⁵⁵Tb Decay (Electron Capture) nucleus->decay 3. Decay Event receptor Receptor receptor->nucleus 2. Internalization & Nuclear Targeting drug ¹⁵⁵Tb-Radiopharmaceutical drug->receptor 1. Binding auger Auger Electron Cascade (High LET, Short Range) decay->auger 4. Emission dsb Complex DNA Double-Strand Breaks (Irreparable Damage) auger->dsb 5. Energy Deposition death Cell Death (Apoptosis) dsb->death 6. Biological Effect

Conclusion and Future Outlook

This compound stands out as a powerful theranostic radionuclide. Its decay characteristics provide photons for high-quality SPECT imaging and a potent payload of therapeutic Auger electrons in a single isotope. This unique combination allows for pre-therapeutic dosimetry and patient stratification using the exact same molecule that will deliver the therapy, embodying the core principle of personalized medicine.

The successful production of ¹⁵⁵Tb using medical cyclotrons is increasing its accessibility for research and development. Furthermore, initial in-vitro studies have provided clear proof-of-concept for its cytotoxic potential.

Future research should focus on:

  • Optimizing Targeting Vectors: Development of peptides and antibodies with rapid and high-level nuclear internalization will be critical to maximizing the therapeutic efficacy of ¹⁵⁵Tb's short-range Auger electrons.

  • Advanced Dosimetry: Refining micro- and nano-scale dosimetry models to accurately predict the biological effects of Auger electron cascades in different subcellular compartments.

  • In-Vivo Studies: Translating the promising in-vitro results into preclinical animal models to evaluate tumor control, biodistribution, and normal tissue toxicity.

As production methods become more widespread and targeting strategies more sophisticated, this compound is poised to become a key player in the next generation of targeted radionuclide therapies, offering a highly precise and image-guided approach to treating cancer.

References

The Terbium Radionuclide Family: A Technical Guide to Theranostic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for personalized medicine has found a powerful ally in the field of theranostics, an approach that integrates diagnostic imaging and targeted radionuclide therapy. Within this evolving landscape, the terbium radionuclide family has emerged as a uniquely versatile toolkit, often referred to as the "Swiss Army knife" of nuclear medicine.[1][2] This technical guide provides an in-depth exploration of the four medically significant terbium isotopes—¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb, and ¹⁶¹Tb—elucidating their physical properties, production methodologies, and their applications in oncology.

The promise of the terbium family lies in its ability to provide a "matched-pair" approach to cancer treatment.[3][4] The identical chemical nature of these isotopes ensures that when chelated to a targeting molecule, the resulting radiopharmaceuticals exhibit the same pharmacokinetic behavior in the body.[3][4] This allows for precise diagnostic imaging with one isotope to inform and predict the therapeutic efficacy of its therapeutic counterpart, embodying the core principle of theranostics.

Core Radionuclides and Their Applications

The theranostic potential of terbium is distributed across its four key radioisotopes, each with distinct decay characteristics tailored for specific applications in nuclear medicine.

  • ¹⁴⁹Tb (Targeted Alpha Therapy): As an alpha-emitter, ¹⁴⁹Tb delivers high-energy alpha particles with a short path length, making it ideal for targeted alpha therapy (TAT).[5] This localized energy deposition is highly effective at killing cancer cells, including micrometastases, while minimizing damage to surrounding healthy tissue.[5][6]

  • ¹⁵²Tb (PET Imaging): ¹⁵²Tb is a positron emitter, making it suitable for high-resolution Positron Emission Tomography (PET) imaging.[5][7] Its 17.5-hour half-life allows for imaging over extended periods, which is advantageous for tracking the biodistribution and pharmacokinetics of radiopharmaceuticals.[5][7]

  • ¹⁵⁵Tb (SPECT Imaging): With a half-life of 5.3 days and the emission of gamma rays suitable for Single-Photon Emission Computed Tomography (SPECT), ¹⁵⁵Tb serves as an excellent diagnostic tool.[5][8] It can be used for pre-therapeutic dosimetry and patient monitoring.[8]

  • ¹⁶¹Tb (Targeted Beta and Auger Electron Therapy): ¹⁶¹Tb is a beta-emitter with a therapeutic profile similar to the widely used Lutetium-177 (¹⁷⁷Lu).[9] However, ¹⁶¹Tb also emits a significant number of low-energy Auger and conversion electrons, which enhance its therapeutic efficacy, particularly for small tumors and single cancer cells.[9][10]

Quantitative Data Summary

The physical decay characteristics and production data for the key terbium radionuclides are summarized in the following tables for comparative analysis.

Table 1: Physical Properties of Key Terbium Isotopes

IsotopeHalf-lifeDecay ModeKey Emissions (Energy, Intensity)Primary Application
¹⁴⁹Tb 4.1 hoursα, β+α: 3.97 MeV (16.7%)β+: 730 keV (mean, 7.1%)Targeted Alpha Therapy (TAT), PET Imaging
¹⁵²Tb 17.5 hoursβ+, ECβ+: 1.14 MeV (mean, 20.3%)PET Imaging
¹⁵⁵Tb 5.32 daysEC, γγ: 87 keV (32%), 105 keV (25%)SPECT Imaging
¹⁶¹Tb 6.96 daysβ-, γβ-: 154 keV (mean)γ: 48.9 keV (17.0%), 74.6 keV (10.3%)Targeted Radionuclide Therapy (β- and Auger electrons)

Table 2: Comparison of ¹⁶¹Tb and ¹⁷⁷Lu

Property¹⁶¹Tb ¹⁷⁷Lu
Half-life 6.96 days6.65 days
Mean β- energy 154 keV134 keV
Primary γ-ray energies (Intensity) 48.9 keV (17.0%), 74.6 keV (10.3%)113 keV (6.17%), 208 keV (10.36%)
Additional Emissions Abundant Auger and conversion electronsLower abundance of conversion electrons
Therapeutic Advantage Higher absorbed dose to small tumors and single cellsClinically established, lower dose to micrometastases

Production and Purification of Terbium Radionuclides

The production of terbium radionuclides in sufficient quantities and high purity is a significant challenge.[1][11] Various methods are employed, each with its own advantages and limitations.

Production Pathways

G cluster_reactor Nuclear Reactor cluster_cyclotron Cyclotron cluster_spallation Spallation (ISOL) Gd-160 Gd-160 Gd-161 Gd-161 Gd-160->Gd-161 (n,γ) Tb-161 Tb-161 Gd-161->Tb-161 β- decay (3.66 min) Gd-152 Gd-152 Tb-149_cyclo Tb-149 Gd-152->Tb-149_cyclo (p,4n) Gd-155 Gd-155 Tb-155_cyclo Tb-155 Gd-155->Tb-155_cyclo (p,n) Ta target Ta target Mass Separation Mass Separation Ta target->Mass Separation Proton Beam Proton Beam Proton Beam->Ta target Tb-149_isol Tb-149 Mass Separation->Tb-149_isol Tb-152_isol Tb-152 Mass Separation->Tb-152_isol Tb-155_isol Tb-155 Mass Separation->Tb-155_isol

Caption: Production routes for key terbium radionuclides.

Experimental Protocol: Production of ¹⁶¹Tb from ¹⁶⁰Gd

This protocol outlines the reactor-based production of no-carrier-added (n.c.a.) ¹⁶¹Tb.

  • Target Preparation: Highly enriched (≥97.5%) ¹⁶⁰Gd₂O₃ is pressed into a pellet and encapsulated in a quartz ampoule.

  • Irradiation: The encapsulated target is irradiated in a high-flux nuclear reactor. The ¹⁶⁰Gd captures a neutron to become ¹⁶¹Gd, which has a short half-life of 3.66 minutes and decays to ¹⁶¹Tb.[3]

  • Dissolution: Post-irradiation, the ¹⁶⁰Gd₂O₃ target is dissolved in a mineral acid, such as hydrochloric acid.

  • Radiochemical Separation: The separation of ¹⁶¹Tb from the bulk gadolinium target is crucial and is typically achieved using cation exchange chromatography.[3]

    • Column Preparation: A column is packed with a cation exchange resin (e.g., Dowex 50W-X8).

    • Loading: The dissolved target solution is loaded onto the column.

    • Elution: The column is washed with dilute acid to remove any anionic impurities. A complexing agent, such as alpha-hydroxyisobutyric acid (α-HIBA), is then used as the eluent to selectively separate terbium from gadolinium. The different affinities of the lanthanides for the resin and the complexing agent allow for their separation.

    • Fraction Collection: Fractions are collected and analyzed for radioactivity and radionuclidic purity.

  • Quality Control: The final ¹⁶¹Tb product is analyzed for radionuclidic and radiochemical purity using gamma spectroscopy and radio-TLC or radio-HPLC, respectively.

Radiolabeling of Targeting Molecules

The stable chelation of terbium radionuclides to a targeting molecule (e.g., peptide, antibody, or small molecule) is essential for the development of effective radiopharmaceuticals. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is commonly used for this purpose.

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with ¹⁶¹Tb
  • Reagents and Buffers:

    • ¹⁶¹TbCl₃ in dilute HCl.

    • DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617) solution.

    • Reaction buffer: 0.1 M sodium acetate, pH 4.5-5.0.

    • Quenching solution: 50 mM DTPA.

  • Radiolabeling Reaction:

    • In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated peptide.

    • Add the reaction buffer.

    • Add the ¹⁶¹TbCl₃ solution. The final peptide concentration is typically in the micromolar range.

    • Incubate the reaction mixture at 95°C for 15-30 minutes. For heat-sensitive molecules, lower temperatures (e.g., 40°C) and longer incubation times may be necessary.[5]

  • Quenching: After incubation, add the DTPA solution to chelate any unreacted ¹⁶¹Tb.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-TLC or radio-HPLC. A high radiochemical purity (>95%) is required.

    • Specific Activity: The amount of radioactivity per mole of the peptide is calculated.

Preclinical Evaluation Workflow

The preclinical evaluation of a new terbium-based radiopharmaceutical follows a standardized workflow to assess its safety and efficacy before consideration for clinical trials.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Tumor-bearing mice) cluster_toxicity Safety Assessment Radiolabeling Radiolabeling InVitro In Vitro Studies Radiolabeling->InVitro InVivo In Vivo Studies InVitro->InVivo Stability Stability in Serum CellBinding Receptor Binding Assays Cytotoxicity Cytotoxicity Assays (MTT, Colony Formation) Toxicity Toxicity Studies InVivo->Toxicity Dosimetry Dosimetry InVivo->Dosimetry Biodistribution Biodistribution Studies Imaging SPECT/CT or PET/CT Imaging Therapy Therapy Efficacy Studies Hematology Hematological Analysis Histopathology Histopathology of Organs

Caption: General workflow for preclinical evaluation.

Experimental Protocol: Preclinical SPECT/CT Imaging with ¹⁵⁵Tb-labeled Peptides

This protocol provides a general outline for in vivo SPECT/CT imaging in a tumor-bearing mouse model.

  • Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumor xenografts that express the target receptor of the labeled peptide.

  • Radiopharmaceutical Administration: Administer the ¹⁵⁵Tb-labeled peptide (typically 5-15 MBq) intravenously via the tail vein.

  • Imaging:

    • Anesthetize the mouse using isoflurane.

    • Position the mouse in a dedicated small-animal SPECT/CT scanner.

    • Acquire SPECT images at various time points (e.g., 2, 24, 48 hours) post-injection to assess the biodistribution and tumor uptake over time.

    • SPECT Parameters:

      • Collimator: Use a high-resolution collimator suitable for the energy of ¹⁵⁵Tb's gamma emissions.

      • Energy Windows: Set energy windows around the principal photopeaks of ¹⁵⁵Tb (e.g., 87 keV and 105 keV).

    • Acquire a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the SPECT and CT images.

    • Fuse the SPECT and CT images to visualize the localization of the radiopharmaceutical in the context of the animal's anatomy.

    • Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

The Theranostic Cycle with Terbium Radionuclides

The unique combination of diagnostic and therapeutic radionuclides within the terbium family enables a true theranostic cycle, allowing for personalized treatment planning and monitoring.

G Patient Patient Imaging Diagnostic Imaging (152Tb-PET or 155Tb-SPECT) Patient->Imaging Administer Diagnostic Radiopharmaceutical Dosimetry Dosimetry Calculation Imaging->Dosimetry Quantify Uptake Therapy Targeted Radionuclide Therapy (149Tb or 161Tb) Dosimetry->Therapy Personalize Treatment Dose Therapy->Patient Administer Therapeutic Radiopharmaceutical Monitoring Treatment Monitoring (Post-therapy Imaging) Therapy->Monitoring Follow-up Monitoring->Patient

Caption: The theranostic cycle using terbium radionuclides.

Future Perspectives and Challenges

The terbium radionuclide family holds immense promise for advancing the field of theranostics. The ability to perform PET and SPECT imaging with isotopes that are chemically identical to their therapeutic counterparts offers a significant advantage for accurate dosimetry and treatment planning. The enhanced therapeutic potential of ¹⁶¹Tb over ¹⁷⁷Lu, particularly for micrometastatic disease, is a key area of ongoing research and clinical trials.[5][7]

However, significant challenges remain. The production of ¹⁴⁹Tb, ¹⁵²Tb, and ¹⁵⁵Tb is complex and requires specialized facilities like high-energy cyclotrons or isotope separation online (ISOL) facilities, which limits their widespread availability.[1][11] Further research is needed to optimize production routes and ensure a reliable supply chain. Additionally, more extensive clinical trials are required to fully establish the safety and efficacy of terbium-based radiopharmaceuticals in various cancer types.

References

The Role of Terbium-155 in Theranostics: A Technical Guide to the Matched-Pair Concept

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The paradigm of personalized medicine has found a powerful ally in the field of theranostics, an approach that combines diagnostic imaging and targeted radionuclide therapy. Within this evolving landscape, the "matched-pair" concept has emerged as a cornerstone, utilizing isotopes of the same element for both imaging and therapeutic applications. This ensures identical pharmacokinetics, allowing for precise patient selection, dosimetry, and treatment monitoring. The element terbium (Tb) is unique in that it offers a quartet of medically relevant radionuclides—¹⁴⁹Tb, ¹⁵²Tb, ¹⁵⁵Tb, and ¹⁶¹Tb—covering a wide range of diagnostic and therapeutic modalities.[1][2][3] This technical guide provides an in-depth exploration of Terbium-155 (¹⁵⁵Tb) and its pivotal role as a diagnostic partner in the theranostic matched-pair concept, with a particular focus on its pairing with the therapeutic radionuclide ¹⁶¹Tb.

The Theranostic Quartet of Terbium

The unique appeal of terbium lies in its four radioisotopes, which possess distinct decay characteristics suitable for various applications in nuclear medicine.[1][4] This versatility makes terbium an ideal element for the "matched-pair" principle.[1][2]

  • ¹⁴⁹Tb: An alpha-emitter (α-therapy) with a positron-emitting branch, allowing for post-therapy PET imaging.[1][2]

  • ¹⁵²Tb: A positron-emitter, ideal for high-resolution Positron Emission Tomography (PET) imaging.[1][2]

  • ¹⁵⁵Tb: Emits low-energy gamma rays suitable for Single Photon Emission Computed Tomography (SPECT) imaging, making it an excellent diagnostic partner for therapeutic isotopes.[1][2]

  • ¹⁶¹Tb: A beta-minus (β⁻) and Auger electron emitter, presenting a compelling therapeutic alternative to the widely used ¹⁷⁷Lu.[1]

The identical chemical nature of these isotopes ensures that when chelated to a targeting molecule, they will exhibit the same biological behavior, a critical factor for accurate theranostic applications.[1][2]

Core Properties of this compound

This compound is a key player in the terbium theranostic family due to its favorable decay characteristics for SPECT imaging.[5] Its physical and nuclear properties are summarized in the table below.

Property[1][5][6][7]Value
Half-life5.32 days
Decay ModeElectron Capture (EC)
Principal Gamma Emissions (Energy, Intensity)86.6 keV (32.0%), 105.3 keV (25.1%)
Other Notable Emissions (Energy, Intensity)42.3 keV (30.7%), 43.0 keV (55.0%), 48.7 keV (17.4%), 49.3 keV (22.0%)
Average Electron Energy per Decay38 keV
Daughter Nuclide¹⁵⁵Gd (stable)

The half-life of ¹⁵⁵Tb is sufficiently long to allow for the study of radiopharmaceuticals with slower biological clearance, enabling imaging over several days.[1][5] Importantly, it is the only radiolanthanide with suitable gamma emissions for SPECT without accompanying β⁺ or β⁻ particles, which contributes to a lower patient dose during diagnostic procedures.[1][2]

The ¹⁵⁵Tb/¹⁶¹Tb Matched Pair

The combination of ¹⁵⁵Tb for SPECT imaging and ¹⁶¹Tb for therapy represents a true "matched-pair" for theranostics.[7] This pairing allows for pre-therapeutic dosimetry and visualization of the therapeutic agent's distribution, enabling a more personalized and effective treatment strategy.[5][7]

Feature¹⁵⁵Tb (Diagnostic)[1][5][6][7]¹⁶¹Tb (Therapeutic)[1][6]
Primary Application SPECT ImagingRadionuclide Therapy
Half-life 5.32 days6.89 - 6.95 days
Principal Emissions Gamma rays (86.6 keV, 105.3 keV)Beta-minus particles (Eβ⁻avg = 154 keV), Auger/Conversion electrons
Imaging Capability Yes (SPECT)Yes (SPECT, from gamma emissions at 48.9 keV and 74.6 keV)

The ability to perform SPECT imaging with both isotopes is advantageous for monitoring the therapeutic response throughout the treatment course.[6]

Matched_Pair_Concept cluster_0 This compound (Diagnostic) cluster_1 Terbium-161 (Therapeutic) Tb155 ¹⁵⁵Tb SPECT SPECT Imaging Tb155->SPECT Radiopharmaceutical Radiopharmaceutical Tb155->Radiopharmaceutical Dosimetry Pre-therapeutic Dosimetry SPECT->Dosimetry PatientSelection Patient Selection SPECT->PatientSelection Therapy Targeted Radionuclide Therapy (β⁻, Auger e⁻) PatientSelection->Therapy Proceed with Therapy Tb161 ¹⁶¹Tb Tb161->Therapy Tb161->Radiopharmaceutical Monitoring Treatment Monitoring (SPECT) Therapy->Monitoring TargetingMolecule Targeting Molecule (e.g., Peptide, Antibody) TargetingMolecule->Radiopharmaceutical Radiolabeling Radiopharmaceutical->PatientSelection Administer

The ¹⁵⁵Tb/¹⁶¹Tb matched-pair concept in theranostics.

Experimental Protocols

Production of this compound

The production of ¹⁵⁵Tb in sufficient quantities and high purity for clinical use remains a challenge.[4] Several methods have been investigated, with the primary routes involving cyclotron production.

1. Proton Irradiation of Enriched Gadolinium Targets:

  • Nuclear Reactions:

    • ¹⁵⁵Gd(p,n)¹⁵⁵Tb[5]

    • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb[5]

  • Target Material: Highly enriched ¹⁵⁵Gd₂O₃ or ¹⁵⁶Gd₂O₃. Natural gadolinium can also be used, but this results in more radiocontaminants.[8]

  • Irradiation:

    • The ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction can be performed at a medical cyclotron (~18 MeV protons).

    • The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction requires higher energy protons (~23 MeV).

  • Yield: The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction generally produces higher yields (up to 1.7 GBq) but with lower radionuclidic purity compared to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction (~200 MBq).[5][9]

2. High-Energy Proton Spallation of Tantalum Targets:

  • Method: A tantalum target is irradiated with high-energy protons (~1.4 GeV), followed by on-line mass separation at facilities like ISOLDE at CERN.[10][11]

  • Advantage: Can produce a wide range of radionuclides.

  • Challenge: Requires large-scale facilities and subsequent purification steps to remove isobaric impurities.[2][10]

Production_Workflow cluster_cyclotron Cyclotron Production cluster_spallation Spallation Production Target_Gd155 Enriched ¹⁵⁵Gd Target Cyclotron Proton Irradiation Target_Gd155->Cyclotron ¹⁵⁵Gd(p,n) Target_Gd156 Enriched ¹⁵⁶Gd Target Target_Gd156->Cyclotron ¹⁵⁶Gd(p,2n) Purification Radiochemical Purification (Cation Exchange Chromatography) Cyclotron->Purification Target_Ta Tantalum Target Spallation High-Energy Proton Spallation (e.g., ISOLDE) Target_Ta->Spallation MassSep On-line Mass Separation Spallation->MassSep MassSep->Purification QC Quality Control (Radionuclidic Purity) Purification->QC FinalProduct [¹⁵⁵Tb]TbCl₃ QC->FinalProduct

Workflow for the production and purification of ¹⁵⁵Tb.
Radiochemical Purification

A crucial step to ensure high chemical and radionuclidic purity is the separation of ¹⁵⁵Tb from the target material and any co-produced contaminants.

  • Method: Cation exchange chromatography is a commonly employed technique.[8][10] Resins like TK212 have been investigated for the separation of terbium from gadolinium.[8]

  • Process: The irradiated target material is dissolved, and the solution is passed through a series of chromatography columns. Different eluents are used to selectively wash away the target material (e.g., gadolinium) and then elute the desired ¹⁵⁵Tb.[8]

  • Final Product: The purified product is typically in the form of [¹⁵⁵Tb]TbCl₃ in a dilute acid solution (e.g., 0.05 M HCl), suitable for radiolabeling.[9]

Radiolabeling of Targeting Molecules

The purified ¹⁵⁵Tb is then chelated to a targeting biomolecule (e.g., peptide, antibody) for delivery to the tumor site.

  • Chelator: Macrocyclic chelators such as DOTA are commonly used and are suitable for terbium.[11]

  • Reaction Conditions:

    • Combine ¹⁵⁵TbCl₃ with the DOTA-conjugated targeting molecule in a suitable buffer (e.g., sodium acetate) to maintain a pH of ~4.5.[5][8]

    • Incubate the reaction mixture. Conditions can vary, for example, 95°C for 10 minutes or ambient temperature for 10 minutes, depending on the specific molecule.[5][12]

    • Perform quality control using methods like radio-HPLC to determine the radiochemical purity and specific activity of the final radiopharmaceutical.[12]

Preclinical SPECT Imaging

Preclinical studies in animal models are essential to evaluate the performance of the ¹⁵⁵Tb-labeled radiopharmaceutical.[6][10]

  • Animal Model: Tumor-bearing mice are typically used (e.g., xenografts of human cancer cell lines).[10][12]

  • Administration: The ¹⁵⁵Tb-labeled compound is administered, usually via intravenous injection.[10]

  • Imaging System: A dedicated small-animal SPECT/CT scanner is used.[6][10]

  • Data Acquisition:

    • SPECT images are acquired at various time points post-injection (e.g., 2 hours, 24 hours, etc.) to assess biodistribution and tumor uptake.[12][13]

    • The gamma emissions of ¹⁵⁵Tb are used for image reconstruction. Key photopeaks include 86.6 keV and 105.3 keV.[6][14]

    • A CT scan is performed for anatomical co-registration.

  • Image Analysis: Quantitative analysis of the SPECT images is performed to determine the percentage of injected activity per gram (%IA/g) in the tumor and other organs.[12]

Preclinical_Workflow Start ¹⁵⁵Tb-labeled Radiopharmaceutical Injection Intravenous Administration Start->Injection AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection Imaging Small-Animal SPECT/CT Imaging Injection->Imaging at various time points Biodistribution Ex vivo Biodistribution Studies Injection->Biodistribution at endpoint DataAnalysis Quantitative Image Analysis (%IA/g) Imaging->DataAnalysis Biodistribution->DataAnalysis Results Evaluation of: - Tumor Targeting - Pharmacokinetics - Dosimetry Estimates DataAnalysis->Results

Typical workflow for a preclinical evaluation of a ¹⁵⁵Tb-radiopharmaceutical.

Quantitative Preclinical Data

Preclinical studies have demonstrated the excellent imaging properties of ¹⁵⁵Tb.

Study Parameter¹⁵⁵Tb¹⁶¹TbNotesReference
SPECT Phantom Resolution (HEUHR Collimator) Resolves all rods (0.85-1.70 mm)Resolves all rods (0.85-1.70 mm)High-resolution collimator provides excellent spatial resolution for both isotopes.[6][14]
SPECT Phantom Resolution (UHS Collimator) Resolves rods ≥ 1.30 mmResolves rods ≥ 1.10 mmUltra-high sensitivity collimator offers lower resolution.[6][14]
Recovery Coefficient (HEUHR Collimator) Up to 92%-Demonstrates good quantitative accuracy.[6][14]
Tumor Uptake ([¹⁵⁵/¹⁶¹Tb]Tb-crown-αMSH in B16-F10 tumors) 6.06 - 7.44 %IA/g at 2h p.i.6.06 - 7.44 %IA/g at 2h p.i.Shows comparable tumor-specific uptake for the matched pair.[12]

These studies confirm that ¹⁵⁵Tb provides high-quality, high-resolution SPECT images, enabling accurate assessment of radiopharmaceutical distribution and dosimetry calculations for its therapeutic partner, ¹⁶¹Tb.[6][10]

Conclusion and Future Prospects

This compound is a cornerstone of the emerging terbium-based theranostic paradigm.[4][15] Its ideal decay characteristics for SPECT imaging, combined with a half-life suitable for various targeting molecules, make it an exceptional diagnostic partner for therapeutic radiolanthanides, particularly ¹⁶¹Tb.[1][10] The ability to use isotopes of the same element for both diagnosis and therapy simplifies the drug development process and offers a clear pathway to personalized medicine.

Challenges remain, primarily in the large-scale production of ¹⁵⁵Tb with high radionuclidic purity.[4] However, ongoing research into cyclotron production methods and advanced purification techniques is paving the way for its broader availability.[16] As these production hurdles are overcome, the ¹⁵⁵Tb/¹⁶¹Tb matched pair, and indeed the entire terbium quartet, holds the promise of becoming a leading platform for the next generation of targeted cancer treatments, offering precise diagnostics and potent, localized therapy.[15]

References

Methodological & Application

Application Notes and Protocols for the Production of Terbium-155 via Proton Irradiation of Enriched Gadolinium-155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of the medically relevant radionuclide Terbium-155 (¹⁵⁵Tb) through proton irradiation of enriched Gadolinium-155 (¹⁵⁵Gd). ¹⁵⁵Tb is a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging and can be paired with therapeutic terbium isotopes for theranostic applications.[1][2][3]

Introduction

This compound (T₁/₂ = 5.32 days) is a valuable radionuclide for nuclear medicine due to its favorable decay characteristics for SPECT imaging (Eγ = 87 keV, 105 keV).[2][4] The production of high-purity ¹⁵⁵Tb is crucial for its clinical translation. One of the most viable production routes is the proton-induced nuclear reaction on enriched gadolinium targets, specifically the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction.[1][2][4] This method is accessible with medical cyclotrons, typically operating at proton energies around 18 MeV.[4][5] The use of highly enriched ¹⁵⁵Gd targets is essential to minimize the co-production of radionuclidic impurities, particularly ¹⁵⁶Tb, which has a comparable half-life and high-energy gamma emissions that can negatively impact image quality and patient dose.[1][5]

Production Pathway

The primary nuclear reaction for the production of ¹⁵⁵Tb from enriched ¹⁵⁵Gd is:

¹⁵⁵Gd (p, n) ¹⁵⁵Tb

This reaction involves bombarding a target containing enriched ¹⁵⁵Gd with a proton beam, leading to the emission of a neutron and the transmutation of ¹⁵⁵Gd into ¹⁵⁵Tb.

Logical Relationship of Production and Purification

cluster_production Production Phase cluster_purification Purification Phase Proton_Beam Proton Beam Irradiation Irradiation (¹⁵⁵Gd(p,n)¹⁵⁵Tb) Proton_Beam->Irradiation Enriched_Gd155_Target Enriched ¹⁵⁵Gd Target Enriched_Gd155_Target->Irradiation Irradiated_Target Irradiated Target (¹⁵⁵Tb in Gd matrix) Irradiation->Irradiated_Target Dissolution Target Dissolution Irradiated_Target->Dissolution Chromatography Chromatographic Separation Dissolution->Chromatography Elution ¹⁵⁵Tb Elution Chromatography->Elution Final_Product High-Purity [¹⁵⁵Tb]TbCl₃ Elution->Final_Product

Caption: Production and purification workflow for ¹⁵⁵Tb.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on ¹⁵⁵Tb production from enriched ¹⁵⁵Gd.

Table 1: Target Enrichment and Composition

IsotopeEnrichment (%)[1]
¹⁵²Gd< 0.1
¹⁵⁴Gd0.81
¹⁵⁵Gd 91.9
¹⁵⁶Gd5.87
¹⁵⁷Gd0.81
¹⁵⁸Gd0.45
¹⁶⁰Gd0.16

Note: The isotopic composition of the enriched target is critical as impurities like ¹⁵⁶Gd can lead to the co-production of undesirable radionuclides such as ¹⁵⁶Tb.[1][5] It has been suggested that a ¹⁵⁶Gd impurity content below 2% is required to keep the dose increase from contaminants below the 10% limit.[5][6]

Table 2: Irradiation Parameters and Production Yields

ParameterValueReference
Proton Energy (on target)~10 MeV[2]
Beam Current10 - 20 µA[7]
Irradiation Time15 - 70 min[4][7]
Production Yield~200 MBq[2][3]
Radionuclidic Purity (at EOS)>93%[5]

EOS: End of Separation

Table 3: Radiochemical Purification Performance

ParameterValueReference
Separation MethodIon Exchange & Extraction Chromatography[8][9]
Chemical Yield≥95%[8][10]
Radionuclidic Purity (post-purification)≥99.9%[8][10]
Final Product Form[¹⁵⁵Tb]TbCl₃ in 0.05 M HCl[2][4]
Molar Activityup to 100 MBq/nmol[2][3]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature.

Target Preparation

Enriched gadolinium oxide (¹⁵⁵Gd₂O₃) is the typical target material.

  • Material: Highly enriched ¹⁵⁵Gd₂O₃ powder (e.g., >90% ¹⁵⁵Gd).

  • Encapsulation: The ¹⁵⁵Gd₂O₃ powder is pressed into a target disc. This can be an aluminum disc with a small indentation to hold the powder.[11]

  • Covering: The disc is then covered with a thin aluminum foil to contain the target material.[11]

  • Target Holder: The encapsulated target is placed in a suitable target holder for irradiation, which often includes cooling systems (e.g., helium and water cooling).[12]

Proton Irradiation
  • Cyclotron: A medical cyclotron with proton energies of around 18 MeV is suitable.[4][5]

  • Energy Degradation: If necessary, the initial proton beam energy is degraded to the optimal energy range (e.g., ~10 MeV) for the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction using a degrader foil (e.g., Tantalum).[2][12]

  • Irradiation Parameters: The target is irradiated with a proton beam current of 10-20 µA for a duration of 15-70 minutes.[4][7] The specific duration will depend on the desired activity of ¹⁵⁵Tb.

  • Cooling: Efficient cooling of the target during irradiation is crucial to prevent overheating and damage.

Radiochemical Separation and Purification

This protocol describes a multi-step chromatographic process to separate ¹⁵⁵Tb from the bulk gadolinium target material and other potential impurities.[4][7]

Experimental Workflow for Purification

start Irradiated ¹⁵⁵Gd₂O₃ Target dissolution Dissolve in 2 M HCl at 50°C start->dissolution dilution Dilute to 0.05 M HCl dissolution->dilution load_tk212 Load onto TK212 Column dilution->load_tk212 wash_tk212 Wash with 0.05 M HCl load_tk212->wash_tk212 elute_gd Elute Gd with 0.3 M HNO₃ wash_tk212->elute_gd elute_tb Elute Tb with 0.5 M or 3.5 M HNO₃ elute_gd->elute_tb collect_tb Collect ¹⁵⁵Tb Fraction elute_tb->collect_tb further_purification Further Purification (Optional, e.g., using DGA, Sykam, LN3 resins) collect_tb->further_purification final_product [¹⁵⁵Tb]TbCl₃ in 0.05 M HCl further_purification->final_product

Caption: Chromatographic separation workflow for ¹⁵⁵Tb.

Detailed Steps:

  • Dissolution: The irradiated ¹⁵⁵Gd₂O₃ target is dissolved in a minimal volume of 2 M hydrochloric acid (HCl) at 50°C.[7]

  • Dilution: The resulting solution is diluted with deionized water to a final HCl concentration of 0.05 M.[7]

  • Column Chromatography (Three-Column System): A combination of different resins is often used to achieve high purity.[4] A representative three-column system can be designed as follows:

    • Step 1: Bulk Gd Removal (e.g., TK212 resin):

      • The dissolved target solution is loaded onto a TK212 column.[7]

      • The column is washed with 0.05 M HCl.[7]

      • The bulk of the gadolinium is eluted with 0.3 M nitric acid (HNO₃).[7]

      • The terbium fraction is then eluted with a higher concentration of HNO₃ (e.g., 0.5 M or 3.5 M).[7]

    • Step 2: Fine Separation (e.g., DGA and Sykam resins):

      • The collected terbium fraction can be further purified using a DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin. Terbium and gadolinium are eluted with 0.05 M HCl.[4]

      • Subsequent separation on a Sykam cation exchange resin using α-hydroxyisobutyric acid (α-HIBA) at different molarities (e.g., 0.13 M and 1 M) can be employed for fine separation of lanthanides.[4]

    • Step 3: Final Purification and Formulation (e.g., LN3 resin):

      • An LN3 resin can be used for the final clean-up. The terbium is eluted with 0.05 M HCl to yield the final product.[4]

  • Final Product: The purified ¹⁵⁵Tb is obtained as [¹⁵⁵Tb]TbCl₃ in a small volume of 0.05 M HCl, suitable for subsequent radiolabeling.[2][4]

Quality Control
  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy to identify and quantify all radioisotopes present in the final product.

  • Radiochemical Purity: Determined by methods such as HPLC to ensure the ¹⁵⁵Tb is in the desired chemical form.[13]

  • Chemical Purity: Analysis for trace metal impurities (especially residual gadolinium) can be performed using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-OES).[4][9]

Conclusion

The production of ¹⁵⁵Tb via proton irradiation of enriched ¹⁵⁵Gd targets is a feasible and effective method for obtaining this valuable radionuclide in quantities and purities suitable for preclinical and potentially clinical research.[2][3] Careful control over target enrichment, irradiation parameters, and a robust, multi-step purification process are paramount to achieving a high-quality product for the development of novel radiopharmaceuticals for SPECT imaging and theranostics.[5][6]

References

Application Notes and Protocols for the Radiochemical Separation and Purification of Terbium-155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiochemical separation and purification of Terbium-155 (¹⁵⁵Tb), a radionuclide of significant interest for Single Photon Emission Computed Tomography (SPECT) imaging and theranostic applications. The following sections detail production methods, purification protocols using extraction and ion exchange chromatography, and quality control procedures.

Introduction

This compound (t₁/₂ = 5.32 days) is a medically relevant radioisotope with decay characteristics suitable for SPECT imaging, making it a valuable diagnostic partner for therapeutic radiolanthanides.[1][2] Its application in nuclear medicine necessitates high radionuclidic and chemical purity, which is achieved through meticulous radiochemical separation from irradiated target materials and any resulting impurities.[3][4] Common production routes involve the proton irradiation of enriched Gadolinium (Gd) targets, specifically via the ¹⁵⁵Gd(p,n)¹⁵⁵Tb and ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reactions.[5][6] Another established method is the proton-induced spallation of Tantalum (Ta) targets, followed by mass separation.[3][4]

Production of this compound

The production of ¹⁵⁵Tb can be achieved through various nuclear reactions, with cyclotron-based methods using Gadolinium targets being a primary focus of recent research.

Table 1: Cyclotron-Based Production Routes for this compound

Nuclear ReactionTarget MaterialProton EnergyProduction YieldRadionuclidic PurityReference
¹⁵⁵Gd(p,n)¹⁵⁵TbEnriched ¹⁵⁵Gd₂O₃~10 MeV~200 MBqHigh[5][7]
¹⁵⁶Gd(p,2n)¹⁵⁵TbEnriched ¹⁵⁶Gd₂O₃Degraded to ~23 MeV from 72 MeVUp to 1.7 GBqLower (co-production of other Tb radioisotopes)[5][7]

Radiochemical Separation and Purification Protocols

The separation of no-carrier-added ¹⁵⁵Tb from the bulk target material and other contaminants is critical. The following protocols are based on established chromatographic methods.

Protocol 1: Three-Column Chromatographic Separation from Gadolinium Targets

This protocol describes a comprehensive separation process utilizing a sequence of extraction and ion exchange chromatography resins to purify ¹⁵⁵Tb from an irradiated Gadolinium oxide target.[5]

1. Target Dissolution:

  • Dissolve the irradiated Gadolinium oxide target in 5 mL of 7.0 M nitric acid (HNO₃) by heating at 100 °C for 30 minutes.[5]

2. Initial Separation on DGA Resin:

  • Load the dissolved target solution onto a chromatographic column (10 mm x 100 mm) packed with N,N,N',N'-tetra-n-octyldiglycolamide (DGA) extraction resin.[5]

  • Elute the ¹⁵⁵Tb from the DGA column using 0.05 M hydrochloric acid (HCl) at a flow rate of 0.75 mL/min.[5]

3. Intermediate Purification with α-HIBA:

  • The eluted fraction containing ¹⁵⁵Tb is further purified using a cation exchange column with α-hydroxyisobutyric acid (α-HIBA) as the eluent. A well-known method for separating lanthanide elements utilizes cation-exchange chromatography with α-HIBA.[8]

  • Load the ¹⁵⁵Tb fraction onto the cation exchange column.

  • Elute the purified ¹⁵⁵Tb using 0.13 M α-HIBA.[5]

4. Final Purification and Concentration on LN3 Resin:

  • Load the eluted ¹⁵⁵Tb fraction (~25 mL of 0.13 M α-HIBA) onto a smaller column containing approximately 0.08 mL of bis(2,4,4-trimethyl-1-pentyl)phosphinic acid extraction resin (LN3 resin).[5]

  • Wash the LN3 resin with 10 mL of deionized water followed by 14 mL of 0.01 M HCl at a flow rate of 1 mL/min.[5]

  • Elute the final, purified ¹⁵⁵Tb product in a small volume (~1 mL) of 0.05 M HCl at a flow rate of 0.1 mL/min, resulting in [¹⁵⁵Tb]TbCl₃.[5]

Experimental Workflow for ¹⁵⁵Tb Separation from Gd Target

Workflow for Separation of ¹⁵⁵Tb from Irradiated Gadolinium Target cluster_dissolution Target Dissolution cluster_dga DGA Chromatography cluster_hiba Cation Exchange Chromatography cluster_ln3 Final Purification (LN3 Resin) A Irradiated Gd₂O₃ Target B Dissolve in 7.0 M HNO₃ (100°C, 30 min) A->B C Load onto DGA Resin Column B->C Load Solution D Elute ¹⁵⁵Tb with 0.05 M HCl C->D E Load ¹⁵⁵Tb fraction onto Cation Exchange Column D->E ¹⁵⁵Tb Fraction F Elute ¹⁵⁵Tb with 0.13 M α-HIBA E->F G Load ¹⁵⁵Tb fraction onto LN3 Resin F->G ¹⁵⁵Tb Fraction H Wash with H₂O and 0.01 M HCl G->H I Elute Purified ¹⁵⁵TbCl₃ with 0.05 M HCl H->I J Purified [¹⁵⁵Tb]TbCl₃ I->J Final Product

Caption: Workflow for the three-column separation of ¹⁵⁵Tb.

Protocol 2: Separation of ¹⁵⁵Tb from Natural Gadolinium Targets using TK212 Resin

This protocol is designed for the separation of ¹⁵⁵Tb from irradiated natural Gadolinium (natGd) foils, which can be a more cost-effective approach for initial studies.[1]

1. Target Dissolution:

  • Dissolve the irradiated natGd foils in 2 M HCl at 50 °C.[1]

2. Chromatographic Separation on TK212 Resin:

  • Dilute the dissolved solution to 0.05 M HCl with deionized water and load it onto a TK212 resin column.[1]

  • Perform a column wash with 2 column volumes (CV) of 0.05 M HCl.[1]

  • Elute the Gadolinium target material with 0.3 M HNO₃.[1]

  • Elute the ¹⁵⁵Tb fraction with either 0.5 M HNO₃ or 3.5 M HNO₃. Using 3.5 M HNO₃ can reduce the elution volume.[1]

3. Nitrate Removal and Conversion to Chloride Form:

  • For subsequent radiolabeling, the nitrate ions are removed, and the product is converted to the chloride form.

  • Load the ¹⁵⁵Tb fraction onto a TK221 resin column pre-conditioned with 0.5 M HNO₃.[1]

  • Rinse the TK221 column with 5 mL of 0.5 M HNO₃, followed by 5 mL of 0.1 M HNO₃.[1]

  • Remove residual HNO₃ by passing air through the column.[1]

  • Elute the final ¹⁵⁵Tb product with 0.05 M HCl.[1]

Experimental Workflow for ¹⁵⁵Tb Separation from natGd Target

Workflow for Separation of ¹⁵⁵Tb from Natural Gadolinium Target cluster_dissolution Target Dissolution cluster_tk212 TK212 Chromatography cluster_tk221 Nitrate Removal & Conversion A Irradiated natGd Foil B Dissolve in 2 M HCl at 50°C A->B C Load onto TK212 Resin Column (in 0.05 M HCl) B->C Load Solution D Elute Gd with 0.3 M HNO₃ C->D Gd Fraction E Elute ¹⁵⁵Tb with 0.5 M or 3.5 M HNO₃ C->E ¹⁵⁵Tb Fraction F Load ¹⁵⁵Tb fraction onto TK221 Resin Column E->F ¹⁵⁵Tb Fraction G Wash with 0.5 M & 0.1 M HNO₃ F->G H Elute Purified ¹⁵⁵TbCl₃ with 0.05 M HCl G->H I Purified [¹⁵⁵Tb]TbCl₃ H->I Final Product

Caption: Workflow for ¹⁵⁵Tb separation from a natural Gd target.

Quantitative Data Summary

The efficiency of the separation process is crucial and is evaluated based on several parameters.

Table 2: Summary of Separation and Purification Performance

ParameterValueConditionsReference
Separation Yield ≥95%Two-column separation from mass-separated source[8][9][10]
93 ± 2%TK212 resin, elution with 3.5 M HNO₃[1]
86 ± 4%TK212 resin, elution with 0.5 M HNO₃[1]
Radionuclidic Purity ≥99.9%After chemical purification of mass-separated ¹⁵⁵Tb[8][9][10]
Final Product Volume ~1 mLThree-column method from Gd target[5][7]
Final Product Form [¹⁵⁵Tb]TbCl₃ in 0.05 M HClSuitable for radiolabeling[5][7]
Molar Activity Up to 100 MBq/nmolAchieved in radiolabeling experiments[5][6][7]

Quality Control

To ensure the suitability of the purified ¹⁵⁵Tb for radiolabeling and preclinical studies, rigorous quality control is essential.

1. Radionuclidic Purity Assessment:

  • Method: Gamma-ray spectroscopy.

  • Procedure: Analyze the purified ¹⁵⁵Tb sample using a High-Purity Germanium (HPGe) detector to identify and quantify all gamma-emitting radionuclides. The characteristic gamma emissions of ¹⁵⁵Tb are at 87 keV (32%) and 105 keV (25%).[5][7]

2. Radiochemical Purity Assessment:

  • Method: High-Performance Liquid Chromatography (HPLC).[5]

  • Procedure: For radiolabeled products, such as [¹⁵⁵Tb]Tb-DOTATOC, HPLC is used to separate the radiolabeled compound from unchelated ¹⁵⁵Tb and other impurities.[5] The percentage of radioactivity associated with the desired radiolabeled product determines the radiochemical purity.

3. Chemical Purity Assessment:

  • Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Procedure: Analyze the final product for the presence of stable metal ion contaminants that could compete with ¹⁵⁵Tb during radiolabeling reactions.

Logical Relationship of Quality Control Steps

Quality Control Logic for Purified ¹⁵⁵Tb cluster_qc Quality Control Analysis cluster_final_qc Final Product QC A Purified ¹⁵⁵Tb Solution B Radionuclidic Purity (Gamma Spectroscopy) A->B C Chemical Purity (ICP-MS) A->C D Radiolabeling with Ligand (e.g., DOTATOC) A->D F Meets Specifications? B->F C->F E Radiochemical Purity (HPLC) D->E E->F G Release for Preclinical Use F->G Yes H Repurify or Reject F->H No

Caption: Logical flow of quality control for purified ¹⁵⁵Tb.

Conclusion

The protocols outlined provide robust and reproducible methods for the production and purification of high-purity this compound suitable for preclinical research and radiopharmaceutical development. The combination of optimized cyclotron production and multi-step chromatographic separation yields ¹⁵⁵Tb with high radionuclidic and chemical purity, enabling its use in the development of novel diagnostic agents. Adherence to stringent quality control procedures is paramount to ensure the safety and efficacy of any resulting radiopharmaceutical.

References

Application Notes and Protocols for Terbium-155 Radiolabeling of DOTA-Conjugated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of DOTA-conjugated peptides with Terbium-155 (¹⁵⁵Tb), a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] The identical chemical properties of terbium isotopes make ¹⁵⁵Tb an ideal diagnostic partner for therapeutic radionuclides like ¹⁶¹Tb, embodying the "matched-pair" principle of theranostics.[4][5]

Introduction

Targeted radionuclide therapy and diagnostics rely on the precise delivery of radioisotopes to specific cellular targets. This is often achieved by conjugating a targeting molecule, such as a peptide that binds to overexpressed receptors on cancer cells, with a chelator that can stably hold a radionuclide. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is widely used for its ability to form stable complexes with trivalent radiometals, including the lanthanide series to which terbium belongs.[6][7]

This compound is a cyclotron-produced radionuclide with a half-life of 5.32 days, emitting gamma rays suitable for SPECT imaging.[2] This allows for imaging over several days to study the biodistribution of radiopharmaceuticals. The following protocols detail the steps for conjugating DOTA to a peptide, subsequent radiolabeling with ¹⁵⁵Tb, purification, and quality control of the final radiolabeled peptide.

Experimental Data Summary

The following tables summarize key quantitative data obtained during the radiolabeling process of DOTA-conjugated peptides with this compound.

Table 1: this compound Radiolabeling of DOTA-Peptides: Reaction Parameters and Efficiency

DOTA-PeptideMolar Activity (MBq/nmol)Reaction BufferpHTemperature (°C)Incubation Time (min)Radiochemical Yield (%)Reference
DOTA-TOC500.5 M Sodium Acetate4.59510>99[8]
DOTA-TOC1000.5 M Sodium Acetate4.59510>99[8]
DOTA-GA-Nb-0.1 M Sodium Acetate4.74060~89[4][5]
crown-TATE19.4-6.0Ambient10Quantitative[9]

Table 2: Quality Control of ¹⁵⁵Tb-DOTA-Peptides

¹⁵⁵Tb-DOTA-PeptideRadiochemical Purity (%)Analytical MethodReference
¹⁵⁵Tb-DOTA-TOC>99Radio-HPLC[8]
¹⁵⁵Tb-DOTA-GA-Nb>99.9 (after purification)-[4][5]
¹⁵⁵Tb-crown-TATE>99Radio-HPLC[9]

Table 3: In Vitro Stability of Terbium-labeled DOTA-conjugates

CompoundMediumIncubation TimeStability (% intact)Reference
[¹⁶¹Tb]cm09Human Plasma (37°C)168 h100[2]
¹⁶¹Tb-HSA-DOTAHuman Serum (37°C)24 h>98[10]
¹⁶¹Tb-HSA-DOTA-GAHuman Serum (37°C)24 h92.1 ± 6.8[10]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experimental procedures.

Protocol 1: Conjugation of DOTA-NHS Ester to a Peptide

This protocol describes the conjugation of a commercially available DOTA-NHS ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).[7][11][12]

Materials:

  • Peptide with a free primary amine

  • DOTA-NHS ester (e.g., from Macrocyclics)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0 or 0.1 M HEPES buffer, pH 7.5

  • Purification column (e.g., C18 Sep-Pak cartridge)

  • Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • DOTA-NHS Ester Dissolution: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the DOTA-NHS ester solution to the peptide solution.

    • If the peptide is in salt form (e.g., TFA salt), add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA to neutralize the salt and facilitate the reaction.

    • Gently mix the reaction mixture and allow it to react for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by HPLC or mass spectrometry to determine the extent of conjugation.

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to react with any excess DOTA-NHS ester.

  • Purification:

    • Purify the DOTA-conjugated peptide from excess unconjugated DOTA and other reagents using a C18 Sep-Pak cartridge or preparative HPLC.

    • For C18 Sep-Pak purification:

      • Condition the cartridge with methanol or acetonitrile followed by water.

      • Load the reaction mixture onto the cartridge.

      • Wash the cartridge with water or a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove unreacted DOTA-NHS ester.

      • Elute the DOTA-conjugated peptide with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).

  • Characterization and Lyophilization:

    • Analyze the purified DOTA-peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

    • Lyophilize the purified product to obtain a stable powder for long-term storage.

Protocol 2: Radiolabeling of DOTA-Conjugated Peptide with ¹⁵⁵Tb

This protocol is a general procedure for the radiolabeling of a DOTA-conjugated peptide with ¹⁵⁵TbCl₃.[8]

Materials:

  • ¹⁵⁵TbCl₃ in 0.01 M HCl (or other suitable concentration)

  • DOTA-conjugated peptide

  • Radiolabeling Buffer: 0.1 - 0.5 M Sodium Acetate or Ammonium Acetate, pH 4.0-5.5

  • Heating block or water bath

  • Reaction vial (e.g., 1.5 mL polypropylene tube)

  • Radio-TLC or Radio-HPLC system for in-process control

Procedure:

  • Preparation:

    • In a sterile reaction vial, add the desired amount of DOTA-conjugated peptide (typically 10-50 µg).

    • Add the radiolabeling buffer to the vial. The final volume should be kept as low as practical (e.g., 100-500 µL) to maintain a high concentration of reactants.

  • Radiolabeling Reaction:

    • Add the ¹⁵⁵TbCl₃ solution to the reaction vial containing the peptide and buffer.

    • Gently vortex the mixture.

    • Incubate the reaction mixture at 85-95°C for 10-30 minutes. Optimal temperature and time may vary depending on the specific peptide and should be determined empirically.[13]

  • In-Process Quality Control (Optional but Recommended):

    • After the incubation period, take a small aliquot of the reaction mixture and analyze it by radio-TLC or radio-HPLC to determine the radiochemical yield.

  • Quenching the Reaction:

    • After the desired radiochemical yield is achieved, cool the reaction vial to room temperature.

    • To complex any remaining free ¹⁵⁵Tb, a small amount of a strong chelator solution like DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid) can be added to a final concentration of 1-5 mM.

Protocol 3: Purification of ¹⁵⁵Tb-DOTA-Peptide using Solid-Phase Extraction (SPE)

This protocol describes a rapid purification of the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ¹⁵⁵Tb and other hydrophilic impurities.[1][14][15]

Materials:

  • C18 Sep-Pak light or plus cartridge

  • Ethanol or Acetonitrile

  • Sterile water for injection

  • 0.9% Saline solution

  • Syringes and needles

Procedure:

  • Cartridge Conditioning:

    • Pass 5-10 mL of ethanol or acetonitrile through the C18 cartridge to activate the stationary phase.

    • Wash the cartridge with 10-15 mL of sterile water to remove the organic solvent.

  • Sample Loading:

    • Dilute the radiolabeling reaction mixture with water (e.g., to a final volume of 1 mL) to reduce the concentration of the organic solvent and facilitate binding to the C18 stationary phase.

    • Slowly pass the diluted reaction mixture through the conditioned C18 cartridge. The ¹⁵⁵Tb-DOTA-peptide will be retained on the cartridge, while unchelated ¹⁵⁵Tb and other hydrophilic impurities will pass through.

  • Washing:

    • Wash the cartridge with 5-10 mL of sterile water to remove any remaining unbound ¹⁵⁵Tb and buffer salts.

  • Elution:

    • Elute the purified ¹⁵⁵Tb-DOTA-peptide from the cartridge with a small volume (e.g., 0.5-1 mL) of 50-80% ethanol in saline. Collect the eluate in a sterile vial.

  • Final Formulation:

    • The eluted product can be further diluted with sterile saline or a formulation buffer to the desired concentration for in vitro or in vivo studies.

    • The final product should be passed through a 0.22 µm sterile filter.

Protocol 4: Quality Control of ¹⁵⁵Tb-DOTA-Peptide

Quality control is essential to ensure the purity and stability of the radiolabeled peptide.

4.1. Radiochemical Purity Determination by Radio-HPLC [9][16]

  • System: HPLC system equipped with a radioactivity detector (e.g., NaI scintillation detector).

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 95% A / 5% B to 5% A / 95% B over 20-30 minutes.

  • Flow Rate: 1 mL/min.

  • Analysis: Inject a small aliquot of the final product. The retention time of the ¹⁵⁵Tb-DOTA-peptide will be different from that of free ¹⁵⁵Tb. Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram.

    • Radiochemical Purity (%) = (Area of radiolabeled peptide peak / Total area of all radioactive peaks) x 100

  • Acceptance Criteria: For preclinical studies, the radiochemical purity should typically be >95%.

4.2. Radiochemical Purity Determination by Radio-TLC [17]

  • Stationary Phase: Silica gel-coated TLC plates.

  • Mobile Phase: A common mobile phase for separating chelated peptides from free radiometals is a mixture of 10% ammonium acetate and methanol (1:1 v/v). The optimal mobile phase should be determined for each specific peptide.

  • Procedure: Spot a small amount of the sample on the TLC plate and develop it in the mobile phase.

  • Analysis: After development, the TLC plate is scanned using a radio-TLC scanner. Free ¹⁵⁵Tb will typically remain at the origin (Rf = 0), while the ¹⁵⁵Tb-DOTA-peptide will migrate to a higher Rf value.

  • Calculation:

    • Radiochemical Purity (%) = (Counts in the peptide spot / Total counts on the strip) x 100

  • Acceptance Criteria: Typically >95% for preclinical use.

4.3. In Vitro Serum Stability [18][19]

  • Procedure:

    • Incubate an aliquot of the purified ¹⁵⁵Tb-DOTA-peptide in fresh human or mouse serum at 37°C.

    • At various time points (e.g., 1, 4, 24, 48 hours), take a sample of the mixture.

    • Precipitate the serum proteins by adding an equal volume of ethanol or acetonitrile and centrifuge.

    • Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of intact radiolabeled peptide.

  • Analysis: Compare the chromatograms over time to assess the degradation of the radiolabeled peptide.

4.4. Specific Activity Calculation [20][21][22]

The specific activity is the amount of radioactivity per unit mass of the peptide.

  • Formula:

    • Specific Activity (GBq/µmol) = (Radioactivity of the final product in GBq) / (Amount of peptide in µmol)

  • Determination of Peptide Amount: The amount of peptide used in the labeling reaction needs to be accurately known.

  • Importance: High specific activity is crucial for in vivo applications to avoid saturation of the target receptors with non-radioactive peptide.

Visualizations

Diagram 1: Experimental Workflow for ¹⁵⁵Tb-DOTA-Peptide Preparation

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & Purification cluster_qc Quality Control peptide Peptide Synthesis conjugation DOTA-Peptide Conjugation peptide->conjugation dota_nhs DOTA-NHS Ester dota_nhs->conjugation purification1 Purification of DOTA-Peptide conjugation->purification1 dota_peptide Purified DOTA-Peptide purification1->dota_peptide radiolabeling Radiolabeling Reaction dota_peptide->radiolabeling tb155 ¹⁵⁵TbCl₃ tb155->radiolabeling purification2 SPE Purification radiolabeling->purification2 final_product Purified ¹⁵⁵Tb-DOTA-Peptide purification2->final_product rcp Radiochemical Purity (HPLC/TLC) final_product->rcp stability In Vitro Stability final_product->stability specific_activity Specific Activity final_product->specific_activity

Caption: Workflow for the preparation and quality control of ¹⁵⁵Tb-DOTA-peptides.

Diagram 2: Principle of Targeted Imaging with ¹⁵⁵Tb-DOTA-Peptide

targeted_imaging cluster_construct Radiopharmaceutical Construct cluster_body In Vivo Targeting cluster_imaging SPECT Imaging Tb155 ¹⁵⁵Tb DOTA DOTA Chelator Tb155->DOTA Chelation Peptide Targeting Peptide DOTA->Peptide Conjugation receptor Receptor Peptide->receptor Specific Binding injection Systemic Administration tumor_cell Tumor Cell injection->tumor_cell Target Binding healthy_cell Healthy Cell injection->healthy_cell Low/No Binding spect SPECT Camera tumor_cell->spect Gamma Emission image Tumor Visualization spect->image

Caption: Targeted delivery of ¹⁵⁵Tb to tumor cells for SPECT imaging.

References

Application Notes and Protocols for Terbium-155 SPECT/CT Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for preclinical SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) imaging in mice using the radionuclide Terbium-155 (¹⁵⁵Tb). This compound is a promising radionuclide for SPECT imaging due to its favorable decay characteristics, including a half-life of 5.32 days and principal gamma-ray emissions at 87 keV and 105 keV.[1][2] This protocol will cover the essential steps from radiolabeling of a targeting molecule to image acquisition, reconstruction, and quantitative analysis.

I. Radiolabeling Protocol for ¹⁵⁵Tb-DOTATOC

This protocol describes the radiolabeling of DOTATOC, a somatostatin analogue, with ¹⁵⁵Tb. This is a common procedure for targeting somatostatin receptor-positive tumors in preclinical models.

Materials:

  • ¹⁵⁵TbCl₃ in 0.05 M HCl

  • DOTATOC (1 mM stock solution)

  • Sodium acetate buffer (0.5 M, pH ~4.5)

  • Reaction vial (e.g., Eppendorf tube)

  • Heating block or water bath

  • Radio-TLC system for quality control

Procedure:

  • In a reaction vial, combine approximately 100 MBq of ¹⁵⁵TbCl₃ with sodium acetate buffer to achieve a final pH of ~4.5.[1]

  • Add the desired amount of DOTATOC (e.g., to achieve a molar activity of up to 100 MBq/nmol).[1][2]

  • Incubate the reaction mixture at 95°C for 10-15 minutes.[1][3]

  • After incubation, allow the mixture to cool to room temperature.

  • Perform radiochemical purity analysis using a radio-TLC system to ensure a radiolabeling yield of >95%.

II. Animal Preparation and Handling

Proper animal preparation is crucial for obtaining high-quality and reproducible imaging data.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • Isoflurane anesthesia system with induction chamber and nose cone

  • Heating pad or lamp to maintain body temperature

  • Tail vein catheter (optional, for precise injection timing)

  • Sterile saline for injection

Procedure:

  • Anesthesia Induction: Anesthetize the mouse using isoflurane (3-4% for induction) in an induction chamber.[4]

  • Anesthesia Maintenance: Once induced, transfer the mouse to the scanner bed and maintain anesthesia using a nose cone with 1.5-2.5% isoflurane.[4]

  • Temperature Regulation: Maintain the mouse's body temperature at 37°C throughout the procedure using a heating pad or lamp to prevent hypothermia-induced physiological changes.

  • Radiotracer Administration: Administer the ¹⁵⁵Tb-labeled compound (e.g., ¹⁵⁵Tb-DOTATOC) via intravenous tail vein injection. The injected volume should typically be around 100-150 µL.

  • Positioning: Position the mouse on the scanner bed according to the imaging system's guidelines.

III. SPECT/CT Image Acquisition

The following are general parameters for SPECT/CT acquisition. Specific parameters may need to be optimized based on the imaging system and the specific research question.

SPECT Parameters:

  • Collimator: High-Energy Ultra-High Resolution (HEUHR) or Ultra-High Sensitivity (UHS) pinhole collimators are commonly used for preclinical imaging.

  • Energy Windows: Set energy windows around the principal photopeaks of ¹⁵⁵Tb:

    • 87 keV (e.g., 20% window)

    • 105 keV (e.g., 20% window)

  • Acquisition Mode: Step-and-shoot or continuous rotation.

  • Projections: 60-120 projections over 360 degrees.

  • Acquisition Time: 20-60 minutes, depending on the injected dose and desired image quality.

CT Parameters:

  • X-ray Tube Voltage: 40-50 kVp

  • X-ray Tube Current: 400-500 µA

  • Projections: 180-360 projections.

  • Acquisition Time: 1-5 minutes.

IV. Image Reconstruction and Analysis

Image Reconstruction:

  • Algorithm: Ordered Subset Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm.

  • Parameters:

    • Number of Subsets: 8-16

    • Number of Iterations: 4-10

  • Corrections: Apply corrections for attenuation (using the CT data), scatter, and detector response for accurate quantification.

Quantitative Image Analysis:

  • Image Fusion: Co-register the SPECT and CT images.

  • Region of Interest (ROI) Definition: Draw ROIs on the fused images over the tumor and other organs of interest (e.g., kidneys, liver, muscle) using the CT scan for anatomical guidance.

  • Quantification:

    • Calculate the mean activity concentration within each ROI from the SPECT data (in Bq/mL or µCi/mL).

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ: (%ID/g) = (Activity in ROI / Injected Dose) / (Tissue Volume or Mass) * 100

    • Biodistribution data can be compiled to assess the uptake and clearance of the radiotracer over time.[5]

V. Quantitative Data Summary

The following table summarizes typical quantitative data obtained from ¹⁵⁵Tb SPECT/CT imaging studies in mice.

ParameterValueReference CompoundMouse ModelCitation
Radiolabeling
Radiochemical Yield>95%¹⁵⁵Tb-DOTATOC-[1]
Molar Activityup to 100 MBq/nmol¹⁵⁵Tb-DOTATOC-[1][2]
Biodistribution
Tumor Uptake (%ID/g at 24h)22.0 ± 4.4¹⁵⁵Tb-cm09KB tumor xenograft[5]
Kidney Uptake (%ID/g at 24h)High¹⁶¹Tb-cm09KB tumor xenograft[5][6]
Tumor-to-Blood Ratio (at 24h)~15¹⁵⁵Tb-cm09KB tumor xenograft[5]
Tumor-to-Liver Ratio (at 24h)~5.9¹⁵⁵Tb-cm09KB tumor xenograft[5]
Tumor-to-Kidney Ratio (at 24h)~0.8¹⁵⁵Tb-cm09KB tumor xenograft[5]
SPECT/CT Parameters
Injected Dose~4.5 MBq¹⁵⁵Tb-cm09KB tumor xenograft[5]
Image Acquisition Time15 min - 2 hoursVariousVarious[6]

VI. Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for this compound SPECT/CT Imaging in Mice cluster_radiolabeling Radiolabeling cluster_animal_prep Animal Preparation cluster_imaging SPECT/CT Imaging cluster_analysis Image Analysis radiolabeling_start Start with this compound add_chelator Add Chelator-conjugated Targeting Molecule (e.g., DOTATOC) radiolabeling_start->add_chelator incubation Incubate at 95°C add_chelator->incubation qc Quality Control (Radio-TLC) incubation->qc anesthesia Anesthetize Mouse (Isoflurane) qc->anesthesia injection Administer Radiotracer (Tail Vein Injection) anesthesia->injection positioning Position Mouse in Scanner injection->positioning spect_acquisition SPECT Acquisition positioning->spect_acquisition ct_acquisition CT Acquisition spect_acquisition->ct_acquisition reconstruction Image Reconstruction (OSEM) ct_acquisition->reconstruction fusion SPECT/CT Image Fusion reconstruction->fusion roi_analysis ROI Analysis fusion->roi_analysis quantification Quantification (%ID/g) roi_analysis->quantification signaling_pathway Simplified Signaling Pathway for SSTR-Targeted Imaging cluster_ligand_receptor Ligand-Receptor Interaction cluster_internalization Internalization and Signal Detection ligand ¹⁵⁵Tb-DOTATOC receptor Somatostatin Receptor (SSTR) on Tumor Cell Surface ligand->receptor Binding internalization Receptor-mediated Endocytosis receptor->internalization accumulation Intracellular Accumulation of ¹⁵⁵Tb internalization->accumulation gamma_emission Gamma Ray Emission (87 & 105 keV) accumulation->gamma_emission detection SPECT Detector gamma_emission->detection

References

Application Notes and Protocols for Biodistribution Studies of Terbium-155 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies using compounds labeled with Terbium-155 (¹⁵⁵Tb). This document is intended to guide researchers in the preclinical evaluation of novel radiopharmaceuticals, leveraging the unique imaging characteristics of ¹⁵⁵Tb for Single Photon Emission Computed Tomography (SPECT).

Introduction to this compound in Theranostics

This compound is a radionuclide of significant interest in the field of nuclear medicine, particularly for its role in "theranostics," an approach that combines therapy and diagnostics.[1][2] With a half-life of 5.32 days and the emission of gamma rays at energies suitable for SPECT imaging (primarily at 87 keV and 105 keV), ¹⁵⁵Tb serves as an excellent diagnostic partner to therapeutic radionuclides.[3][4] Its relatively long half-life allows for the study of radiopharmaceutical biodistribution over several days.[1][2]

The terbium family of radionuclides offers a unique "matched-pair" theranostic capability, where different isotopes of the same element are used for imaging and therapy.[1][2] This ensures that the diagnostic imaging agent (e.g., ¹⁵⁵Tb-labeled compound) and the therapeutic agent (e.g., ¹⁶¹Tb or ¹⁴⁹Tb-labeled compound) have identical chemical and pharmacokinetic properties, leading to more accurate predictions of therapeutic dose distribution and potential efficacy.[1][5][6] ¹⁵⁵Tb is considered an ideal diagnostic match for the therapeutic radionuclides Terbium-161 (β⁻ emitter) and Terbium-149 (α emitter).[1][2]

Production of this compound

This compound can be produced through several nuclear reactions. A common method is the proton-induced spallation of tantalum targets, followed by online isotope separation at facilities like CERN-ISOLDE.[1][2][5] Another viable route is the cyclotron production via proton irradiation of enriched Gadolinium-155 (¹⁵⁵Gd(p,n)¹⁵⁵Tb) or Gadolinium-156 (¹⁵⁶Gd(p,2n)¹⁵⁵Tb) targets.[3][7] The subsequent purification of ¹⁵⁵Tb is crucial to ensure high radionuclidic purity for radiolabeling.[3][8]

Applications in Preclinical Research

Preclinical biodistribution studies are fundamental in the development of new radiopharmaceuticals.[9][10][11] These studies provide essential data on the uptake, retention, and clearance of a radiolabeled compound in various organs and tissues, including the target (e.g., tumor) and non-target organs.[9][10][11] This information is critical for assessing the efficacy and potential toxicity of a new drug candidate. Studies have been conducted with ¹⁵⁵Tb labeled to various targeting molecules, including somatostatin analogs (DOTATATE, DOTATOC), folate derivatives, and antibodies, to visualize tumors in preclinical models.[3][4][12]

Quantitative Biodistribution Data

The following table summarizes quantitative biodistribution data from preclinical studies involving various ¹⁵⁵Tb-labeled compounds. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

CompoundAnimal ModelTime PointBlood (%ID/g)Liver (%ID/g)Kidneys (%ID/g)Spleen (%ID/g)Muscle (%ID/g)Tumor (%ID/g)Reference
¹⁵⁵Tb-cm09 (folate)KB tumor-bearing nude mice4 h0.2 ± 0.00.8 ± 0.14.5 ± 0.50.2 ± 0.00.3 ± 0.123.8 ± 2.5[5]
¹⁵⁵Tb-cm09 (folate)KB tumor-bearing nude mice24 h0.1 ± 0.00.6 ± 0.12.9 ± 0.60.2 ± 0.10.2 ± 0.022.0 ± 4.4[5]
¹⁵⁵Tb-cm09 (folate)KB tumor-bearing nude mice48 h0.0 ± 0.00.5 ± 0.12.1 ± 0.20.2 ± 0.10.1 ± 0.018.4 ± 1.8[5]
¹⁵⁵Tb-PSMA-617PC-3 PIP tumor-bearing mice4 h0.4 ± 0.11.2 ± 0.225.1 ± 3.54.5 ± 1.10.2 ± 0.149.0 ± 5.5[13][14]
¹⁵⁵Tb-PSMA-617PC-3 PIP tumor-bearing mice24 h0.1 ± 0.00.4 ± 0.15.2 ± 1.30.8 ± 0.20.1 ± 0.035.6 ± 4.1[13][14]
¹⁵⁵Tb-PSMA-617PC-3 PIP tumor-bearing mice48 h0.0 ± 0.00.2 ± 0.02.1 ± 0.50.4 ± 0.10.1 ± 0.028.9 ± 3.7[13][14]

Experimental Protocols

A detailed protocol for a typical ex vivo biodistribution study is provided below. This protocol is a synthesized guideline based on common practices in the field.[9][10][11]

I. Radiolabeling of Targeting Molecule with this compound

This protocol describes the labeling of a DOTA-conjugated peptide (e.g., DOTATOC) as an example.

Materials:

  • ¹⁵⁵TbCl₃ in HCl solution

  • DOTA-conjugated peptide (e.g., DOTATOC)

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • Metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated peptide with the sodium acetate buffer.

  • Add the desired amount of ¹⁵⁵TbCl₃ solution (e.g., to achieve a molar activity of 50-100 MBq/nmol).[3]

  • Gently mix the reaction solution.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.[3]

  • Allow the mixture to cool to room temperature.

  • Perform radiochemical purity analysis using radio-TLC or radio-HPLC to determine the labeling efficiency. A radiochemical purity of >95% is generally required for in vivo studies.

G cluster_prep Radiolabeling Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control Tb155 ¹⁵⁵TbCl₃ Solution Reaction Reaction Mixture Tb155->Reaction Peptide DOTA-Peptide Peptide->Reaction Buffer Sodium Acetate Buffer Buffer->Reaction Heat Incubate at 95°C Reaction->Heat QC Radio-TLC / HPLC Heat->QC Final ¹⁵⁵Tb-Peptide (>95% RCP) QC->Final

Workflow for radiolabeling a DOTA-peptide with ¹⁵⁵Tb.
II. Ex Vivo Biodistribution Study in a Rodent Model

This protocol outlines the key steps for conducting an ex vivo biodistribution study in tumor-bearing mice.

Animal Model:

  • Appropriate tumor-bearing rodent model (e.g., nude mice with xenograft tumors).[3][4][5]

  • Typically, 3-5 animals per time point are used for statistical significance.

Materials:

  • ¹⁵⁵Tb-labeled compound, formulated in sterile saline or PBS.

  • Anesthesia (e.g., isoflurane).

  • Syringes for injection (e.g., insulin syringes).

  • Dissection tools.

  • Tared collection tubes for organs and tissues.

  • Gamma counter for measuring radioactivity.

Procedure:

  • Dose Preparation and Administration:

    • Prepare the injection solution of the ¹⁵⁵Tb-labeled compound.

    • Accurately measure the activity in each syringe before injection.

    • Administer a known amount of the radiolabeled compound to each animal (e.g., via tail vein injection).

    • Measure the residual activity in the syringe after injection to determine the precise injected dose.

  • Tissue Collection:

    • At predetermined time points post-injection (p.i.), euthanize the animals according to approved protocols.

    • Collect blood via cardiac puncture.

    • Dissect and collect relevant organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, tumor).

    • Carefully clean the tissues of excess blood and place them in pre-weighed collection tubes.

  • Measurement and Data Analysis:

    • Weigh each collected tissue sample to obtain the wet weight.

    • Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.

G cluster_animal Animal Procedure cluster_dissection Tissue Collection cluster_analysis Data Analysis Inject Administer ¹⁵⁵Tb-Compound Wait Defined Time Points Inject->Wait Euthanize Euthanasia Wait->Euthanize Dissect Dissect Organs & Tumor Euthanize->Dissect Weigh Weigh Tissues Dissect->Weigh Count Gamma Counting Weigh->Count Calculate Calculate %ID/g Count->Calculate

General workflow for an ex vivo biodistribution study.
III. SPECT/CT Imaging Protocol

In vivo imaging with SPECT/CT can complement ex vivo biodistribution data by providing a visual representation of the radiotracer's distribution.

Procedure:

  • Administer the ¹⁵⁵Tb-labeled compound to the animal as described above.

  • At selected time points, anesthetize the animal.

  • Position the animal in the SPECT/CT scanner.

  • Acquire a CT scan for anatomical reference.

  • Acquire SPECT data, using energy windows centered around the characteristic photopeaks of ¹⁵⁵Tb (e.g., 87 keV and 105 keV).[15][16][17]

  • Reconstruct the SPECT images and co-register them with the CT images for anatomical localization of radioactivity.

G cluster_imaging SPECT/CT Imaging Protocol cluster_analysis Image Processing Inject Inject ¹⁵⁵Tb-Compound Anesthetize Anesthetize Animal Inject->Anesthetize CT Acquire CT Scan Anesthetize->CT SPECT Acquire SPECT Data CT->SPECT Recon Image Reconstruction SPECT->Recon Fuse Co-register SPECT/CT Recon->Fuse

References

Application Notes and Protocols: Terbium-155 for Pre-therapeutic Dosimetry Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium-155 (¹⁵⁵Tb) is a promising radionuclide for pre-therapeutic dosimetry and diagnostic imaging in the field of nuclear medicine. As a member of the terbium theranostic quadruplet, which also includes ¹⁴⁹Tb, ¹⁵²Tb, and ¹⁶¹Tb, ¹⁵⁵Tb serves as a diagnostic partner for therapeutic radionuclides like ¹⁶¹Tb.[1][2] Its identical chemical properties to other terbium isotopes ensure that radiopharmaceuticals synthesized with ¹⁵⁵Tb exhibit the same pharmacokinetic behavior as their therapeutic counterparts.[2] This "matched-pair" approach is crucial for accurate pre-therapeutic dosimetry, allowing for personalized treatment planning to maximize therapeutic efficacy while minimizing toxicity to healthy tissues.[1]

¹⁵⁵Tb decays by electron capture to stable Gadolinium-155 (¹⁵⁵Gd) with a half-life of 5.32 days.[1] It emits gamma (γ) rays at energies suitable for Single Photon Emission Computed Tomography (SPECT) imaging, notably at 87 keV and 105 keV.[3] This allows for high-resolution, quantitative imaging to determine the biodistribution and pharmacokinetics of a radiopharmaceutical, which are essential for calculating the absorbed dose in targeted tumors and organs at risk.[4][5]

These application notes provide a comprehensive overview of the properties of ¹⁵⁵Tb, and detailed protocols for its use in pre-therapeutic dosimetry calculations, including radiolabeling, quality control, and preclinical SPECT/CT imaging.

Properties of this compound

A summary of the key physical and decay properties of this compound is presented below.

PropertyValueReference
**Half-life (T₁⸝₂) **5.32 days[1]
Decay Mode Electron Capture (EC)[1]
Principal Gamma Emissions 87 keV (32%), 105 keV (25%)[3]
Daughter Nuclide ¹⁵⁵Gd (stable)[1]

Production of this compound

This compound can be produced via several nuclear reactions, primarily through proton irradiation of enriched Gadolinium targets. The two main production routes are:

Nuclear ReactionProton EnergyProduction YieldNotesReference
¹⁵⁵Gd(p,n)¹⁵⁵Tb ~10 MeV~200 MBqLower yield but higher radionuclidic purity. Feasible with medical cyclotrons.[1][2]
¹⁵⁶Gd(p,2n)¹⁵⁵Tb ~23 MeVUp to 1.7 GBqHigher yield but can produce more radioisotopic impurities. Requires higher energy cyclotrons.[1][2]

Proton-induced spallation of tantalum targets followed by mass separation is another method for producing ¹⁵⁵Tb.[6]

Experimental Protocols

Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE) with ¹⁵⁵Tb

This protocol describes the radiolabeling of DOTATATE, a somatostatin analogue that targets somatostatin receptor 2 (SST2), which is overexpressed in many neuroendocrine tumors.

Materials:

  • ¹⁵⁵TbCl₃ in 0.05 M HCl

  • DOTATATE (e.g., from Macrocyclics)

  • Sodium acetate buffer (0.5 M, pH ~4.5)

  • Reaction vial (e.g., 1.5 mL Eppendorf tube)

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • In a sterile reaction vial, add a calculated amount of DOTATATE solution.

  • Add the required volume of ¹⁵⁵TbCl₃ solution.

  • Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.5.

  • Gently mix the contents of the vial.

  • Incubate the reaction mixture at 95°C for 10 minutes.[3]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity.

Quality Control of [¹⁵⁵Tb]Tb-DOTATATE

Quality control is essential to ensure the radiopharmaceutical is suitable for administration.[7][8]

2.1 Radiochemical Purity using High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a radio-detector and a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is commonly used.

Procedure:

  • Inject a small aliquot of the [¹⁵⁵Tb]Tb-DOTATATE solution onto the HPLC column.

  • Run the HPLC system with the specified gradient program.

  • Monitor the eluate with both the UV detector (to detect unlabeled DOTATATE) and the radio-detector (to detect ¹⁵⁵Tb-labeled species).

  • Calculate the radiochemical purity by integrating the peak areas on the radio-chromatogram. The desired product, [¹⁵⁵Tb]Tb-DOTATATE, should be the major radioactive peak.

2.2 Radionuclidic Purity

Instrumentation:

  • High-Purity Germanium (HPGe) detector

Procedure:

  • Place a sample of the ¹⁵⁵Tb solution in the HPGe detector.

  • Acquire a gamma spectrum.

  • Identify the characteristic photopeaks of ¹⁵⁵Tb (87 keV and 105 keV) and any potential radionuclidic impurities.

  • Calculate the percentage of activity contributed by ¹⁵⁵Tb relative to the total activity.

Preclinical SPECT/CT Imaging Protocol in Mice

This protocol outlines a general procedure for performing quantitative SPECT/CT imaging in tumor-bearing mice to assess the biodistribution of [¹⁵⁵Tb]Tb-DOTATATE.

Animal Model:

  • Mice bearing tumors that express the target receptor (e.g., SST2-positive neuroendocrine tumors).

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Administer a known activity of [¹⁵⁵Tb]Tb-DOTATATE (typically via tail vein injection).

  • Position the mouse on the imaging bed of a preclinical SPECT/CT scanner.

  • Acquire a whole-body CT scan for anatomical reference and attenuation correction.

  • Perform a SPECT acquisition. Key parameters to consider include:

    • Collimator: High-energy ultra-high resolution (HEUHR) collimators can provide excellent spatial resolution (<0.85 mm).[3][4]

    • Energy Windows: Set energy windows around the principal gamma peaks of ¹⁵⁵Tb (e.g., 86.6 keV and 105.3 keV).[4]

    • Acquisition Time: Adjust the acquisition time to obtain sufficient counts for quantitative analysis.

  • Repeat the SPECT/CT imaging at multiple time points (e.g., 1, 4, 24, 48, and 72 hours post-injection) to determine the pharmacokinetic profile.

  • Reconstruct the SPECT images using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[9]

Diagrams

G Somatostatin Receptor 2 (SST2) Signaling Pathway cluster_membrane Cell Membrane SST Somatostatin (e.g., DOTATATE) SST2 SST2 Receptor SST->SST2 Binds G_protein Gi/o Protein SST2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hormone_secretion ↓ Hormone Secretion Ca_influx->Hormone_secretion Cell_cycle Cell Cycle Arrest MAPK->Cell_cycle Apoptosis Apoptosis MAPK->Apoptosis

Caption: SST2 signaling pathway targeted by ¹⁵⁵Tb-DOTATATE.

G Experimental Workflow for Preclinical Evaluation start Start radiolabeling Radiolabeling ¹⁵⁵Tb + DOTATATE start->radiolabeling qc Quality Control (HPLC, TLC) radiolabeling->qc injection Animal Injection (Tumor-bearing mouse) qc->injection imaging Longitudinal SPECT/CT Imaging injection->imaging analysis Image Analysis & Biodistribution imaging->analysis dosimetry Dosimetry Calculation analysis->dosimetry end End dosimetry->end

Caption: Preclinical experimental workflow for ¹⁵⁵Tb-radiopharmaceuticals.

G Pre-therapeutic Dosimetry Calculation Workflow spect_ct Quantitative SPECT/CT Data Acquisition reconstruction Image Reconstruction (with corrections) spect_ct->reconstruction segmentation Organ & Tumor Segmentation (VOIs) reconstruction->segmentation tac Time-Activity Curve Generation segmentation->tac integration Time-Integrated Activity (Cumulated Activity) tac->integration dose_calc Absorbed Dose Calculation (e.g., MIRD formalism) integration->dose_calc dose_map 3D Dose Distribution Map dose_calc->dose_map

Caption: Workflow for dosimetry calculations from SPECT data.

Dosimetry Calculations

The quantitative SPECT/CT images acquired at multiple time points are used to generate time-activity curves for tumors and critical organs.[9] By integrating these curves, the total number of radioactive decays (cumulated activity) in each region of interest can be determined.[10] This information is then used in established dosimetry models, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed radiation dose.[11] The resulting 3D dose distribution maps provide a detailed understanding of the expected dose delivery from the corresponding therapeutic radiopharmaceutical, enabling clinicians to tailor treatment plans for individual patients.[9]

Conclusion

This compound is a valuable radionuclide for pre-therapeutic dosimetry due to its favorable decay characteristics for SPECT imaging and its chemical identity with therapeutic terbium isotopes. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to utilize ¹⁵⁵Tb for the development and evaluation of novel theranostic agents. Accurate pre-therapeutic dosimetry with ¹⁵⁵Tb has the potential to significantly advance personalized radionuclide therapy, leading to improved treatment outcomes for patients.

References

Application Notes and Protocols for the Synthesis of Terbium-155 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium-155 (¹⁵⁵Tb) is a radionuclide of significant interest for diagnostic applications in nuclear medicine, particularly for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] With a half-life of 5.32 days and principal gamma-ray emissions at 87 keV (32%) and 105 keV (25%), its decay characteristics are similar to the clinically established Indium-111.[1][3] This makes ¹⁵⁵Tb an excellent diagnostic partner for therapeutic radiolanthanides like Lutetium-177 and a true theranostic matched-pair for the therapeutic radionuclide Terbium-161.[1][4] The ability to use isotopes of the same element for both diagnosis and therapy, known as a "matched-pair" or "radiotheragnostics," allows for identical pharmacokinetics and more accurate dosimetry, paving the way for personalized medicine.[3][5][6]

These application notes provide a comprehensive overview of the synthesis, purification, and quality control of ¹⁵⁵Tb, along with protocols for the subsequent radiolabeling of biomolecules for the development of ¹⁵⁵Tb-based radiopharmaceuticals.

Production of this compound

This compound can be produced via several nuclear reactions, primarily through proton bombardment of enriched Gadolinium (Gd) targets in a cyclotron or through spallation of Tantalum (Ta) targets at high-energy facilities.[7][8]

Cyclotron Production

The two main direct production routes using a cyclotron are:

  • ¹⁵⁵Gd(p,n)¹⁵⁵Tb: This reaction is accessible with lower energy protons (~10-18 MeV), making it feasible for use in standard medical cyclotrons.[1][5][9][10]

  • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb: This route requires higher proton energies (~18-23 MeV) and generally results in higher production yields of ¹⁵⁵Tb, though potentially with lower radionuclidic purity.[1][5][9][10][11]

Production RouteTarget MaterialProton Energy (MeV)Production YieldRadionuclidic PurityReference
¹⁵⁵Gd(p,n)¹⁵⁵TbEnriched [¹⁵⁵Gd]Gd₂O₃~10~200 MBqHigher[1][11]
¹⁵⁶Gd(p,2n)¹⁵⁵TbEnriched [¹⁵⁶Gd]Gd₂O₃~23Up to 1.7 GBqLower[1][3][11]
Spallation

High-energy proton-induced spallation of Tantalum targets followed by on-line mass separation is another method for producing ¹⁵⁵Tb.[8][12] This method, employed at facilities like CERN-MEDICIS, can yield high-purity ¹⁵⁵Tb, but often in limited quantities.[8][12]

Experimental Protocol: Production and Purification of ¹⁵⁵Tb

This protocol describes the cyclotron-based production using enriched Gadolinium targets and subsequent radiochemical purification.

Target Preparation
  • Use highly enriched [¹⁵⁵Gd]Gd₂O₃ (e.g., 91.9% enrichment) or [¹⁵⁶Gd]Gd₂O₃ (e.g., 93.3% enrichment) as the target material.[3]

  • Press approximately 40 mg of the gadolinium oxide powder into a disc-shaped pellet (e.g., 6 mm diameter, 0.3 mm thick) by applying a pressure of 2 tons for 5 seconds.[3]

  • Place the pellet into a target holder (e.g., a "coin" made of Tantalum).[11]

Irradiation
  • Irradiate the target with protons in a cyclotron.

    • For the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction, use a proton beam energy of approximately 10 MeV.[1][11]

    • For the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction, use a proton beam energy of approximately 23 MeV.[1][11]

  • The duration and intensity of the irradiation will depend on the desired activity of ¹⁵⁵Tb.

Radiochemical Purification

This process separates the produced ¹⁵⁵Tb from the gadolinium target material and other potential impurities. A three-column ion chromatography method is effective.[5][9]

  • Dissolution: Dissolve the irradiated Gd₂O₃ target in 2 M HCl.[5]

  • Column Chromatography:

    • Step 1 (Separation of Tb from Gd):

      • Use a TK212 column.

      • Load the dissolved target solution onto the column.

      • Elute the Gadolinium target material with 0.3 M HNO₃. This allows for the recovery and recycling of the expensive enriched target material.[5]

      • Elute the Terbium isotopes with 0.5 M or 3.5 M HNO₃.[5][9] The recovery of radioterbium can be up to 97%.[5][10]

    • Step 2 (Nitrate Removal and Conversion to Chloride):

      • Use a TK221 column conditioned with 0.5 M HNO₃.

      • Load the Terbium fraction from the previous step.

      • Rinse the column with 0.5 M HNO₃ followed by 0.1 M HNO₃.

      • Remove all HNO₃ from the column with a stream of air.

      • Elute the purified ¹⁵⁵Tb with 0.05 M HCl.[5] This results in the final product, [¹⁵⁵Tb]TbCl₃, in a small volume suitable for radiolabeling (e.g., ~1 mL).[1][11]

The final product should be a high-purity [¹⁵⁵Tb]TbCl₃ solution with an activity concentration of up to 1.0 GBq in approximately 1 mL of 0.05 M HCl.[1][11]

G cluster_0 Production cluster_1 Purification Enriched Gd Target Enriched Gd Target Proton Irradiation Proton Irradiation Enriched Gd Target->Proton Irradiation Irradiated Target Irradiated Target Proton Irradiation->Irradiated Target Dissolution Dissolution Irradiated Target->Dissolution Ion Exchange Chromatography Ion Exchange Chromatography Dissolution->Ion Exchange Chromatography Purified Tb-155 Purified Tb-155 Ion Exchange Chromatography->Purified Tb-155 [155Tb]TbCl3

Production and Purification Workflow for ¹⁵⁵Tb.

Radiolabeling of Biomolecules with this compound

Once purified, ¹⁵⁵Tb can be attached to targeting molecules (e.g., peptides, antibodies) to create radiopharmaceuticals. This process involves a chelator, a molecule that binds tightly to the metal ion. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for Terbium isotopes.[2]

Key Parameters for Radiolabeling
ParameterValue/ConditionReference
ChelatorDOTA and its derivatives (e.g., DOTATOC)[1][2]
pH~4.5[3][5]
Buffer0.5 M Sodium Acetate[3][5]
Temperature37°C to 95°C[3][5]
Incubation Time10 - 15 minutes[3][5][13]
Molar ActivityUp to 100 MBq/nmol[1][3][11]
Radiochemical Yield> 95%[3][13][14]

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide

This protocol provides a general method for radiolabeling a DOTA-conjugated peptide (e.g., DOTATOC) with ¹⁵⁵Tb.

  • Reaction Mixture Preparation:

    • In a reaction vial, combine the purified [¹⁵⁵Tb]TbCl₃ solution (e.g., ~100 MBq) in 0.05 M HCl with a 0.5 M sodium acetate buffer to achieve a final pH of approximately 4.5.[3][5]

  • Addition of Peptide:

    • Add the DOTA-conjugated peptide (e.g., DOTATOC, 1 mM solution) to the reaction mixture to achieve the desired molar activity (e.g., up to 100 MBq/nmol).[3]

  • Incubation:

    • Incubate the reaction mixture at 95°C for 10 minutes.[3] For heat-sensitive molecules, labeling at lower temperatures (e.g., 25°C or 37°C) may be possible with optimized chelators.[5][6]

  • Quality Control:

    • After incubation, perform quality control to determine the radiochemical yield.

G Purified Tb-155 Purified Tb-155 Buffer Adjustment Buffer Adjustment (pH ~4.5) Purified Tb-155->Buffer Adjustment DOTA-Peptide DOTA-Peptide DOTA-Peptide->Buffer Adjustment Incubation Incubation (95°C, 10 min) Buffer Adjustment->Incubation Radiolabeled Peptide [155Tb]Tb-DOTA-Peptide Incubation->Radiolabeled Peptide

Radiolabeling Workflow.

Quality Control of ¹⁵⁵Tb-Radiopharmaceuticals

Ensuring the quality of the final radiopharmaceutical product is critical for its safe and effective use.[15] Quality control procedures should be performed after preparation and before administration.[15]

Key Quality Control Tests
  • Radionuclidic Purity: This is the proportion of the total radioactivity that is present as the desired radionuclide (¹⁵⁵Tb). It is determined using gamma-ray spectroscopy with a High-Purity Germanium (HPGe) detector.[5] The final product should be free of significant radionuclidic impurities.

  • Radiochemical Purity: This is the percentage of the radionuclide present in the desired chemical form (i.e., bound to the targeting molecule).[15] It is typically assessed using High-Performance Liquid Chromatography (HPLC).[3] A radiochemical purity of >95% is generally required.

  • Chemical Purity: This refers to the absence of non-radioactive chemical contaminants that could affect the labeling process or cause adverse biological effects. The ability to achieve high molar activities (e.g., 100 MBq/nmol) is an indirect indicator of high chemical purity.[1][11]

Experimental Protocol: Quality Control

  • Radionuclidic Purity Assessment:

    • Take an aliquot of the purified [¹⁵⁵Tb]TbCl₃ solution.

    • Analyze the sample using a calibrated HPGe detector to identify and quantify all gamma-emitting radionuclides present.

  • Radiochemical Purity Assessment (HPLC):

    • Inject a small sample of the final radiolabeled product onto an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.

    • Use a gradient elution method (e.g., with water and acetonitrile) to separate the radiolabeled peptide from free ¹⁵⁵Tb and other impurities.

    • Calculate the percentage of radioactivity associated with the peak corresponding to the radiolabeled peptide.

G Final Product [155Tb]Tb-Radiopharmaceutical QC_Tests Quality Control Tests Final Product->QC_Tests RNP Radionuclidic Purity (Gamma Spectroscopy) QC_Tests->RNP RCP Radiochemical Purity (HPLC) QC_Tests->RCP CP Chemical Purity (Molar Activity) QC_Tests->CP Release Release for Preclinical Use RNP->Release RCP->Release CP->Release

Quality Control Workflow.

Conclusion

The production of this compound in sufficient quantities and high purity is now feasible through cyclotron-based methods, making it more accessible for preclinical and potentially clinical research.[1][4] The protocols outlined in these application notes provide a framework for the synthesis, purification, and quality control of ¹⁵⁵Tb and its subsequent use in the development of novel radiopharmaceuticals. The unique properties of ¹⁵⁵Tb as a diagnostic radionuclide within the "terbium quartet" hold immense promise for advancing the field of theranostics and personalized cancer treatment.[6][12][16]

References

Application Notes and Protocols: Terbium-155 for SPECT Imaging of Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbium-155 (¹⁵⁵Tb) is an emerging radionuclide with significant potential for Single Photon Emission Computed Tomography (SPECT) imaging, particularly in the field of oncology for the diagnosis of neuroendocrine tumors (NETs).[1][2] With a half-life of 5.32 days and principal gamma-ray emissions at 87 keV (32%) and 105 keV (25%), its decay characteristics are well-suited for standard SPECT cameras.[1][2][3] This positions ¹⁵⁵Tb as a valuable diagnostic tool, especially as a matched-pair radionuclide for therapeutic radiolanthanides like Lutetium-177 (¹⁷⁷Lu) and the therapeutic isotope of terbium, ¹⁶¹Tb, embodying the "theranostic" approach to cancer treatment.[3][4] These application notes provide a comprehensive overview of ¹⁵⁵Tb, including its production, radiolabeling, and preclinical applications in NET imaging.

Production of this compound

This compound can be produced via proton irradiation of enriched Gadolinium (Gd) targets in a cyclotron.[1][3] Two primary nuclear reactions are utilized:

  • ¹⁵⁵Gd(p,n)¹⁵⁵Tb: This reaction can be performed using medical cyclotrons with a proton energy of around 10 MeV.[1][3] While it produces ¹⁵⁵Tb with higher radionuclidic purity, the production yield is lower.[1][2][3]

  • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb: This reaction requires higher proton energies (around 23 MeV) and results in a higher production yield of ¹⁵⁵Tb, but with lower radionuclidic purity, often containing other terbium radioisotopes as side products.[1][2][3]

Another production method involves high-energy proton irradiation of tantalum targets followed by on-line mass separation.[5]

Table 1: Comparison of this compound Production Routes

Production RouteTarget MaterialProton EnergyProduction YieldRadionuclidic PurityCyclotron TypeReference
¹⁵⁵Gd(p,n)¹⁵⁵TbEnriched ¹⁵⁵Gd₂O₃~10 MeV~200 MBqHighMedical Cyclotron[1],[3],[2]
¹⁵⁶Gd(p,2n)¹⁵⁵TbEnriched ¹⁵⁶Gd₂O₃~23 MeVUp to 1.7 GBqLowerResearch Cyclotron[1],[3],[2]

Experimental Protocols

Protocol 1: Production and Purification of ¹⁵⁵Tb

This protocol is based on the cyclotron production method.

1. Target Preparation:

  • Highly enriched ¹⁵⁵Gd₂O₃ or ¹⁵⁶Gd₂O₃ powder is pressed into a target disc.

2. Irradiation:

  • The target is irradiated with a proton beam of the appropriate energy (e.g., ~10 MeV for ¹⁵⁵Gd(p,n) or ~23 MeV for ¹⁵⁶Gd(p,2n)) for a specified duration (e.g., 40-70 minutes).[1]

3. Radiochemical Purification:

  • Following irradiation, the target is dissolved in an appropriate acid (e.g., HCl).

  • A multi-step purification process using cation exchange chromatography is employed to separate ¹⁵⁵Tb from the gadolinium target material and other impurities.[1][5] This process yields [¹⁵⁵Tb]TbCl₃ in a solution suitable for radiolabeling.[3]

G cluster_production This compound Production cluster_purification Purification Enriched Gd Target Enriched Gd Target Proton Irradiation Proton Irradiation Enriched Gd Target->Proton Irradiation Irradiated Target Irradiated Target Proton Irradiation->Irradiated Target Dissolution Dissolution Irradiated Target->Dissolution Cation Exchange Chromatography Cation Exchange Chromatography Dissolution->Cation Exchange Chromatography Purified [¹⁵⁵Tb]TbCl₃ Purified [¹⁵⁵Tb]TbCl₃ Cation Exchange Chromatography->Purified [¹⁵⁵Tb]TbCl₃

Caption: Workflow for the production and purification of this compound.

Protocol 2: Radiolabeling of Somatostatin Analogues (e.g., DOTATOC) with ¹⁵⁵Tb

1. Reagents and Materials:

  • Purified [¹⁵⁵Tb]TbCl₃ in 0.05 M HCl.[1][3]

  • Somatostatin analogue (e.g., DOTATOC) solution.

  • Reaction buffer (e.g., sodium acetate).

  • Quenching agent (e.g., DTPA).

2. Radiolabeling Reaction:

  • The purified [¹⁵⁵Tb]TbCl₃ is added to a solution of the somatostatin analogue in the reaction buffer.

  • The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).

3. Quality Control:

  • Radiochemical purity is determined using methods like radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically desired.[5]

G Purified [¹⁵⁵Tb]TbCl₃ Purified [¹⁵⁵Tb]TbCl₃ Incubation (e.g., 95°C) Incubation (e.g., 95°C) Purified [¹⁵⁵Tb]TbCl₃->Incubation (e.g., 95°C) Somatostatin Analogue (e.g., DOTATOC) Somatostatin Analogue (e.g., DOTATOC) Somatostatin Analogue (e.g., DOTATOC)->Incubation (e.g., 95°C) Reaction Buffer Reaction Buffer Reaction Buffer->Incubation (e.g., 95°C) [¹⁵⁵Tb]Tb-DOTATOC [¹⁵⁵Tb]Tb-DOTATOC Incubation (e.g., 95°C)->[¹⁵⁵Tb]Tb-DOTATOC Quality Control (Radio-HPLC/TLC) Quality Control (Radio-HPLC/TLC) [¹⁵⁵Tb]Tb-DOTATOC->Quality Control (Radio-HPLC/TLC) Final Radiolabeled Product (>95% Purity) Final Radiolabeled Product (>95% Purity) Quality Control (Radio-HPLC/TLC)->Final Radiolabeled Product (>95% Purity)

Caption: General workflow for radiolabeling of somatostatin analogues with this compound.

Preclinical SPECT Imaging of Neuroendocrine Tumors

Preclinical studies using mouse models with xenografted human neuroendocrine tumors (e.g., AR42J) have demonstrated the efficacy of ¹⁵⁵Tb-labeled somatostatin analogues for SPECT imaging.[6][7]

Protocol 3: In Vivo SPECT/CT Imaging in Tumor-Bearing Mice

1. Animal Model:

  • Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with a neuroendocrine tumor cell line (e.g., AR42J, which expresses somatostatin receptor 2).[6][7]

2. Administration of Radiotracer:

  • Once tumors reach a suitable size, the mice are intravenously injected with the ¹⁵⁵Tb-labeled somatostatin analogue (e.g., [¹⁵⁵Tb]Tb-DOTATOC or [¹⁵⁵Tb]Tb-crown-TATE).[1][6]

3. SPECT/CT Imaging:

  • At various time points post-injection (e.g., 2.5 hours, 24 hours, and later), mice are anesthetized and imaged using a preclinical SPECT/CT scanner.[6]

  • SPECT data is acquired using an energy window centered around the characteristic gamma peaks of ¹⁵⁵Tb (87 keV and 105 keV).[8][9]

  • CT scans are performed for anatomical co-registration.

4. Biodistribution Studies:

  • Following the final imaging session, mice are euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[6][7]

Quantitative Data from Preclinical Studies

Table 2: Biodistribution of [¹⁵⁵Tb]Tb-crown-TATE in AR42J Tumor-Bearing Mice (2.5 h p.i.)

Organ%ID/g (Mean ± SD)
Tumor38.7 ± 8.0
BloodData not specified
Kidneys6.13 ± 0.99
LiverData not specified
SpleenData not specified
PancreasData not specified

Data extracted from a study by Wharton et al., 2023.[6][7]

Table 3: Tumor-to-Organ Ratios for [¹⁵⁵Tb]Tb-crown-TATE (2.5 h p.i.)

RatioValue
Tumor-to-Kidney6.3:1

Data extracted from a study by Wharton et al., 2023.[6]

Signaling Pathway and Mechanism of Action

¹⁵⁵Tb-labeled somatostatin analogues, such as [¹⁵⁵Tb]Tb-DOTATOC, target the somatostatin receptor subtype 2 (SSTR2), which is overexpressed on the surface of many neuroendocrine tumor cells.[6] Upon binding to SSTR2, the radiopharmaceutical is internalized by the cell, leading to the accumulation of radioactivity within the tumor. This accumulation allows for visualization of the tumor via SPECT imaging.

G cluster_cell Neuroendocrine Tumor Cell SSTR2 SSTR2 Internalization Internalization SSTR2->Internalization Accumulation of ¹⁵⁵Tb Accumulation of ¹⁵⁵Tb Internalization->Accumulation of ¹⁵⁵Tb [¹⁵⁵Tb]Tb-Somatostatin Analogue [¹⁵⁵Tb]Tb-Somatostatin Analogue [¹⁵⁵Tb]Tb-Somatostatin Analogue->SSTR2 Binding

Caption: SSTR2-mediated internalization of ¹⁵⁵Tb-labeled somatostatin analogues.

Conclusion

This compound is a highly promising radionuclide for SPECT imaging of neuroendocrine tumors. Its favorable decay characteristics, coupled with the ability to be stably incorporated into tumor-targeting peptides, enable high-quality preclinical imaging with excellent tumor visualization.[5] The development of reliable production and purification methods is paving the way for its broader application. As a diagnostic partner to therapeutic radionuclides, ¹⁵⁵Tb plays a crucial role in advancing the field of theranostics for personalized cancer treatment.[2][4]

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of Terbium-155

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of Terbium-155 (¹⁵⁵Tb).

Troubleshooting Guide

This guide addresses common issues encountered during the production and purification of ¹⁵⁵Tb.

Problem Potential Cause Recommended Solution
Low ¹⁵⁵Tb Yield Suboptimal Proton Beam Energy: The proton beam energy is critical for the desired nuclear reaction. For the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction, an incident proton beam energy of approximately 10 MeV is required, while the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction needs around 18 MeV.[1][2]Verify and calibrate the proton beam energy from your cyclotron. Ensure the energy delivered to the target is within the optimal range for the chosen production route.
Target Material Issues: The use of natural Gadolinium (Gd) instead of enriched Gd can lead to the production of other radio-contaminants, reducing the effective yield of ¹⁵⁵Tb.[1]Use highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd targets to minimize the formation of radionuclidic impurities and maximize the ¹⁵⁵Tb yield.[3]
Inefficient Mass Separation: For production via spallation of Tantalum targets, the overall separation efficiency can be low due to the poor efficiency of surface ionization for Terbium.[3]Optimize the ion source and extraction parameters of your mass separator. Consider alternative production methods if high yields are consistently difficult to achieve.
High Radionuclidic Impurity Co-production of other Terbium isotopes: When using the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction, other Terbium radioisotopes can be produced as side products, leading to lower radionuclidic purity.[4][5]The ¹⁵⁵Gd(p,n)¹⁵⁵Tb nuclear reaction generally results in higher radionuclidic purity compared to the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction.[4][5] Consider this route if high purity is critical.
Presence of Pseudo-isobars: In mass separation, pseudo-isobars like ¹³⁹Ce¹⁶O can be co-separated with ¹⁵⁵Tb, leading to contamination.[6][7][8]Implement a robust radiochemical purification step after mass separation to remove pseudo-isobaric impurities.[7][8]
Contamination from Target Material: Irradiation of natural Gadolinium can produce several radio-contaminants.[1]Utilize enriched Gadolinium targets. A thorough purification process is essential to separate ¹⁵⁵Tb from any co-produced radionuclides.
Poor Separation of ¹⁵⁵Tb from Gadolinium Target Ineffective Chromatographic Separation: The chemical similarity between Lanthanides makes their separation challenging.Employ a multi-column ion chromatography system. A three-column method has been shown to achieve high recovery of both radioterbium and the Gd target material.[1][2]
Incorrect Eluent Composition: The choice and concentration of the eluent are crucial for effective separation.Optimize the eluent system. For example, a sequence involving different concentrations of nitric acid can be used to selectively elute Gd and then Tb.[1]
Difficulty in Radiolabeling with ¹⁵⁵Tb Low Molar Activity: Contamination with stable Terbium or other metals can reduce the molar activity.Ensure high chemical purity of the final ¹⁵⁵Tb product. The purification process should effectively remove any metal impurities. Radiolabeling experiments with molar activities up to 100 MBq/nmol have been successfully performed with highly pure ¹⁵⁵Tb.[4][5]
Unsuitable Chemical Form: The final chemical form of ¹⁵⁵Tb may not be optimal for chelation.The purification process should yield [¹⁵⁵Tb]TbCl₃ in a small volume of dilute acid (e.g., 0.05 M HCl), which is suitable for radiolabeling.[4][5]

Frequently Asked Questions (FAQs)

Production

Q1: What are the primary methods for producing this compound?

A1: The main production routes for ¹⁵⁵Tb are:

  • Proton irradiation of Gadolinium targets: This includes the ¹⁵⁵Gd(p,n)¹⁵⁵Tb and ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reactions.[1][2]

  • Proton-induced spallation of Tantalum targets: This is followed by on-line mass separation.[6]

  • Alternative reactions: Other reactions, such as those induced by ³He and ⁶Li beams, are being investigated to produce ¹⁵⁵Tb with high radiological purity.[9]

Q2: Which production method offers the highest yield?

A2: The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reaction has demonstrated higher production yields (up to 1.7 GBq) compared to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction (around 200 MBq).[4][5] However, this higher yield often comes with lower radionuclidic purity.[4][5]

Q3: Why is large-scale production of ¹⁵⁵Tb for clinical use challenging?

A3: The primary challenges for large-scale clinical production include:

  • The lack of established production methods to generate sufficient quantities.[10][11]

  • The need for highly enriched and expensive target materials.[10][11]

  • The requirement for high-energy cyclotrons for some production routes.[10][11]

  • The inefficiency and limitations of current mass separation techniques for Terbium.[10][11][12]

Purification

Q4: What are the main impurities encountered during ¹⁵⁵Tb production?

A4: The main impurities can be categorized as:

  • Radionuclidic impurities: Other Terbium isotopes (e.g., ¹⁵⁶Tb) and other radioisotopes produced from the target material.[4][5][9]

  • Pseudo-isobaric impurities: For mass-separated ¹⁵⁵Tb, species like ¹³⁹Ce¹⁶O can be a significant contaminant.[7][8]

  • Target material: Residual Gadolinium from the target.[1]

Q5: What is the recommended method for purifying ¹⁵⁵Tb?

A5: A multi-step radiochemical purification process is necessary. A common approach involves a three-column ion chromatography system to separate ¹⁵⁵Tb from the Gadolinium target material and other impurities, with reported radioterbium recoveries of up to 97%.[1][2] For mass-separated ¹⁵⁵Tb, a two-step column separation method using ion-exchange and extraction chromatography resins has been developed to achieve a radionuclidic purity of ≥99.9%.[7][8]

Quality Control

Q6: What are the key quality control parameters for clinical-grade ¹⁵⁵Tb?

A6: The critical quality control parameters include:

  • Radionuclidic purity: Ensuring the absence of other radioisotopes that could contribute to unnecessary patient dose or degrade imaging quality.

  • Chemical purity: The absence of metallic impurities that could compete with ¹⁵⁵Tb during radiolabeling.

  • Molar activity: A high molar activity is essential for labeling targeting molecules without saturating the binding sites.

Q7: How does the production route affect the quality of the final ¹⁵⁵Tb product?

A7: The production route significantly impacts the impurity profile. For example, the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction can produce more terbium radioisotope impurities compared to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction.[4][5] Production via spallation and mass separation introduces the challenge of pseudo-isobaric impurities that are not present in cyclotron-based production from Gadolinium targets.[7][8]

Quantitative Data Summary

Table 1: Comparison of ¹⁵⁵Tb Production Routes

Production ReactionTarget MaterialRequired Proton EnergyReported YieldKey AdvantagesKey Challenges
¹⁵⁵Gd(p,n)¹⁵⁵TbEnriched ¹⁵⁵Gd~10 MeV[2][4]~200 MBq[4][5]High radionuclidic purity.[4][5] Accessible with medical cyclotrons.[3]Lower yield compared to (p,2n) reaction.[4][5] Requires enriched target.
¹⁵⁶Gd(p,2n)¹⁵⁵TbEnriched ¹⁵⁶Gd~18 - 23 MeV[2][4]Up to 1.7 GBq[4][5]Higher production yield.[4][5]Lower radionuclidic purity due to co-production of other Tb isotopes.[4][5] Requires higher energy cyclotrons.[3]
Spallation of TantalumTantalumHigh Energy Protons-Can produce a range of terbium isotopes.Inefficient mass separation for Terbium.[3] Contamination with pseudo-isobars.[7][8]

Table 2: Purification Performance

Purification MethodStarting MaterialKey Reagents/ColumnsAchieved PurityRecovery Yield
Three-Column Ion ChromatographyIrradiated Gadolinium TargetTK212 Resin, Nitric Acid[1]Suitable for radiolabeling[1]Up to 97% for Radioterbium[1][2]
Two-Column Ion-Exchange and Extraction ChromatographyMass Separated ¹⁵⁵Tb with ¹³⁹Ce impurityIon-exchange and extraction chromatography resins[7][8]≥99.9% Radionuclidic Purity[7][8]≥95% Chemical Yield[7][8]

Experimental Protocols

Detailed Methodology for Three-Column Purification of ¹⁵⁵Tb from Gadolinium Target

This protocol is based on the method described for separating ¹⁵⁵Tb from natural Gadolinium targets.[1]

  • Target Dissolution: Dissolve the irradiated Gadolinium target in an appropriate acid (e.g., nitric acid).

  • Column 1 (Initial Separation):

    • Resin: TK212 resin.

    • Loading: Load the dissolved target solution onto the column.

    • Elution:

      • Elute the Gadolinium using 0.3 M HNO₃. Collect the Gd fractions for target recycling.

      • Elute the Terbium fraction using a higher concentration of nitric acid (e.g., 0.5 M or 3.5 M HNO₃).

  • Subsequent Purification Columns: Further purification of the Terbium fraction can be achieved using additional chromatography columns to remove any remaining impurities.

  • Final Product Formulation: The purified ¹⁵⁵Tb is typically collected in a small volume of dilute acid (e.g., 0.05 M HCl) to be ready for radiolabeling.

Visualizations

G cluster_production ¹⁵⁵Tb Production Pathways cluster_cyclotron Cyclotron Production cluster_spallation Spallation cluster_purification Purification & Quality Control p1 High-Energy Protons ta_target Tantalum Target p1->ta_target p_beam Proton Beam r1 ¹⁵⁵Gd(p,n)¹⁵⁵Tb p_beam->r1 ~10 MeV r2 ¹⁵⁶Gd(p,2n)¹⁵⁵Tb p_beam->r2 ~18 MeV gd155 Enriched ¹⁵⁵Gd Target gd155->r1 gd156 Enriched ¹⁵⁶Gd Target gd156->r2 pur1 Radiochemical Purification (Ion Chromatography) r1->pur1 r2->pur1 spall Mixture of Radionuclides ta_target->spall Spallation Reaction ms Mass Separation spall->ms qc Quality Control (Purity, Activity) pur1->qc pur2 Radiochemical Purification (Ion-Exchange/Extraction) ms->pur2 Removes Pseudo-isobars pur2->qc final_product High Purity ¹⁵⁵Tb qc->final_product

Caption: Overview of ¹⁵⁵Tb production and purification workflows.

G start Irradiated Gd Target Solution col1 Column 1 (e.g., TK212 Resin) start->col1 Load Solution elute_gd Elute with 0.3 M HNO₃ col1->elute_gd elute_tb Elute with 3.5 M HNO₃ col1->elute_tb collect_gd Collect Gd for Recycling elute_gd->collect_gd Gd Fraction tb_fraction ¹⁵⁵Tb Fraction elute_tb->tb_fraction Tb Fraction purification Further Purification Steps (if necessary) tb_fraction->purification final_product Purified [¹⁵⁵Tb]TbCl₃ purification->final_product G cluster_challenges Core Production Challenges cluster_causes Underlying Causes yield Low Production Yield c1 Suboptimal Reaction Parameters yield->c1 purity Radionuclidic Impurities c2 Co-production of Side Products purity->c2 separation Difficult Purification c3 Chemical Similarity of Lanthanides separation->c3 availability Limited Availability availability->yield c4 Need for Enriched Targets & High-Energy Cyclotrons availability->c4

References

Minimizing radionuclidic impurities in Terbium-155 production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of Terbium-155

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the production of this compound (Tb-155), with a specific focus on minimizing radionuclidic impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the production and purification of Tb-155 in a question-and-answer format.

Question 1: High levels of Terbium-161 (¹⁵⁶Tb) impurity are detected in my final product. What are the potential causes and solutions?

Answer: High contamination with ¹⁵⁶Tb is a frequent challenge. The primary causes are related to the production route and irradiation parameters.

  • Cause 1: Production Route Selection. The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reaction inherently co-produces ¹⁵⁶Tb through the ¹⁵⁶Gd(p,n)¹⁵⁶Tb side reaction.[1][2] This route demonstrates higher production yields of ¹⁵⁵Tb but at the cost of lower radionuclidic purity.[2][3] For instance, this reaction can result in a ¹⁵⁶Tb fraction of approximately 8% at the End of Synthesis (EOS).[2]

  • Solution 1: Change Production Route. If feasible, switching to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction using a highly enriched ¹⁵⁵Gd target will significantly reduce ¹⁵⁶Tb contamination.[2][3] This route has been shown to decrease the ¹⁵⁶Tb impurity fraction to around 6% at EOS.[2]

  • Cause 2: Non-Optimal Proton Beam Energy. For the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction, the energy window must be carefully selected to maximize ¹⁵⁵Tb production while minimizing the cross-section for the competing (p,n) reaction that produces ¹⁵⁶Tb.

  • Solution 2: Optimize Proton Energy. The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction requires a proton energy of about 18 MeV, while the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction is accessible at lower energies of approximately 10 MeV.[4][5][6][7] Adhering to the optimal energy range for your chosen reaction is critical for minimizing impurities.

  • Cause 3: Isotopic Impurities in Target Material. The enriched Gadolinium (Gd) target may contain other Gd isotopes that lead to unwanted reaction products.

  • Solution 3: Verify Target Purity. Always verify the isotopic composition of your enriched target material provided by the supplier. Using highly-enriched Gd oxide target material is key to reducing the accumulation of terbium radionuclide impurities.[2]

Question 2: My final product is contaminated with multiple other terbium isotopes (e.g., ¹⁵²Tb, ¹⁵³Tb, ¹⁵⁴Tb). Why is this happening?

Answer: The presence of a wide array of terbium radioisotopes typically points to the use of a natural gadolinium target or poorly controlled irradiation energy.

  • Cause 1: Use of Natural Gadolinium (natGd) Target. Natural gadolinium is composed of several stable isotopes. Irradiating a natGd target with protons will induce a variety of nuclear reactions, such as (p,n), (p,2n), and (p,x), across these isotopes, leading to the production of numerous terbium radioisotopes, including ¹⁵¹Tb, ¹⁵²Tb, ¹⁵³Tb, ¹⁵⁴Tb, ¹⁵⁵Tb, ¹⁵⁶Tb, and ¹⁶⁰Tb.[5]

  • Solution 1: Use Enriched Targets. For medical applications requiring high radionuclidic purity, the use of highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd targets is mandatory.[2][5] This minimizes the number of possible side reactions.

  • Cause 2: Incorrect Beam Energy. Using a proton beam energy that is too high can open up additional reaction channels, such as (p,3n), which can produce isotopes like ¹⁵⁴Tb from a ¹⁵⁶Gd target.[8]

  • Solution 2: Precise Energy Control. Ensure the cyclotron's proton beam energy is accurately calibrated and controlled to stay within the optimal range for the desired (p,n) or (p,2n) reaction and below the threshold for other reactions.

Question 3: After using mass separation, I'm observing non-terbium radionuclidic impurities. What are they and how can they be removed?

Answer: This issue is characteristic of producing Tb-155 via spallation of a tantalum target followed by on-line or off-line mass separation.

  • Cause: Pseudo-isobaric Impurities. Mass separation isolates nuclides based on their mass-to-charge ratio. It cannot differentiate between atomic ions and molecular ions with the same mass number. The most common contaminant in mass-separated A=155 fractions is from the molecule ¹³⁹Ce¹⁶O, which has a mass of 155 and is chemically distinct from terbium.[9][10][11][12]

  • Solution: Post-Separation Radiochemical Purification. A dedicated chemical separation step after mass separation is essential. A method using a two-column system with ion-exchange and extraction chromatography resins has been proven effective.[9][11] This process can isolate ¹⁵⁵Tb with a chemical yield of ≥95% and a radionuclidic purity of ≥99.9% by effectively removing the cerium contamination.[9][11]

Question 4: The recovery yield of ¹⁵⁵Tb after my chemical separation process is low. How can I improve it?

Answer: Low recovery yields are often due to sub-optimal dissolution or chromatography parameters.

  • Cause 1: Incomplete Target Dissolution. If the irradiated gadolinium target (foil or oxide) is not fully dissolved, the ¹⁵⁵Tb cannot be quantitatively transferred to the separation columns.

  • Solution 1: Ensure Complete Dissolution. Use established protocols, such as dissolving the irradiated Gd foil in 2M HCl at 50 °C, to ensure all material, including the produced ¹⁵⁵Tb, is in solution before beginning the chromatographic separation.[5]

  • Cause 2: Sub-optimal Chromatography. The choice of resins, eluents, flow rates, and loading conditions is critical for efficient separation and high recovery.

  • Solution 2: Optimize the Chromatographic Method. A well-developed three-column ion chromatography method can achieve radioterbium recoveries of up to 97%.[5][13] Refer to established, peer-reviewed protocols that specify the resins (e.g., TK212, Sykam, LN3), eluents (e.g., HNO₃, α-hydroxy-isobutyric acid), concentrations, and volumes.[2][5] For example, a system using α-HIBA as an eluent on a Sykam column followed by final purification on an LN3 resin has been shown to be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best production route for ¹⁵⁵Tb with the highest radionuclidic purity?

For cyclotron-based production, the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction using highly enriched ¹⁵⁵Gd targets at a proton energy of approximately 10 MeV provides a superior balance of achievable yield and high radionuclidic purity.[2][3] It produces significantly fewer long-lived impurities, particularly ¹⁵⁶Tb, compared to the higher-yield ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction.[2] An alternative route promising very high radiological purity is the indirect production via the ¹⁵⁶Gd(³He,4n)¹⁵⁵Dy reaction, where the resulting ¹⁵⁵Dy (T½ = 9.9 h) decays to ¹⁵⁵Tb.[8][14] Production via spallation of tantalum targets followed by mass separation can also yield a very pure product, but it requires a subsequent chemical purification step to remove pseudo-isobaric contaminants like ¹³⁹Ce¹⁶O.[10][11]

Q2: What are the most common radionuclidic impurities in cyclotron-produced ¹⁵⁵Tb?

The most significant and challenging impurity is typically ¹⁵⁶Tb, which has a half-life (T½ = 5.3 d) very similar to ¹⁵⁵Tb (T½ = 5.32 d), making it impossible to remove by decay.[2][14] Other co-produced impurities often include shorter-lived terbium isotopes such as ¹⁵⁴Tb (T½ = 21.5 h), ¹⁵⁴mTb, and ¹⁵⁴m²Tb.[2] When using natural gadolinium targets, the impurity profile is much broader and can include ¹⁵¹Tb, ¹⁵²Tb, ¹⁵³Tb, and ¹⁶⁰Tb.[5]

Q3: Can I use natural Gadolinium (natGd) as a target for ¹⁵⁵Tb production?

Using natGd is an inexpensive option for initial investigations into ¹⁵⁵Tb production.[5] However, because natGd contains multiple stable isotopes, proton irradiation leads to a complex mixture of terbium radioisotopes, rendering the product unsuitable for clinical or preclinical applications that demand high radionuclidic purity.[5][13] For any application requiring a pure ¹⁵⁵Tb final product, the use of highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd target material is essential.[2][5]

Q4: What is a typical radiochemical separation process for isolating ¹⁵⁵Tb from a Gadolinium target?

A robust and scalable separation process typically involves multiple steps using extraction and ion-exchange chromatography.[2][5][15] A representative experimental workflow is as follows:

  • Dissolution: The irradiated gadolinium oxide or foil target is completely dissolved in a suitable acid, such as hydrochloric acid (HCl).[5]

  • Bulk Gd Separation: The resulting solution is loaded onto a primary chromatography column (e.g., using DGA or TK212 resin) designed to separate the bulk of the gadolinium target material from the produced terbium radionuclides.[2][5]

  • Inter-Lanthanide Separation: The fraction containing the terbium isotopes is then passed through a second column (e.g., Sykam resin) using a specific eluent like α-hydroxy-isobutyric acid (α-HIBA) to separate terbium from any other co-produced lanthanides.[2]

  • Final Purification and Concentration: The purified terbium fraction is loaded onto a third column (e.g., LN3 resin) to concentrate the ¹⁵⁵Tb and formulate it in a desired medium, such as dilute HCl.[2] This final product, [¹⁵⁵Tb]TbCl₃, is in a small volume suitable for subsequent radiolabeling experiments.[2][3]

Data Presentation

Table 1: Comparison of Cyclotron Production Routes for ¹⁵⁵Tb

ReactionTarget MaterialOptimal Proton EnergyTypical YieldKey Radionuclidic Impurities (% at EOS)
¹⁵⁵Gd(p,n)¹⁵⁵TbEnriched ¹⁵⁵Gd₂O₃~10 MeV~200 MBq¹⁵⁶Tb (~6%)[2], shorter-lived ¹⁵⁴Tb isotopes[2]
¹⁵⁶Gd(p,2n)¹⁵⁵TbEnriched ¹⁵⁶Gd₂O₃~18 - 23 MeVUp to 1.7 GBq[2][3]¹⁵⁶Tb (~8%)[1][2], shorter-lived ¹⁵⁴Tb isotopes[2]
natGd(p,x)¹⁵⁵TbNatural Gd Foil~15 - 18 MeV~107 MBq (for 60 min irradiation)[5]¹⁵¹⁻¹⁵⁴Tb, ¹⁵⁶Tb, ¹⁶⁰Tb[5]

Table 2: Common Radionuclidic Impurities in ¹⁵⁵Tb Production and their Properties

ImpurityHalf-LifePrimary Production Source / Reaction
¹⁵⁶Tb5.3 days¹⁵⁶Gd(p,n)¹⁵⁶Tb[1][2]
¹⁵⁴Tb21.5 hours¹⁵⁶Gd(p,3n)¹⁵⁴Tb[2]
¹⁵²Tb17.5 hours¹⁵²Gd(p,n)¹⁵²Tb (from natGd target)[5][16]
¹⁵³Tb2.34 days¹⁵⁴Gd(p,2n)¹⁵³Tb (from natGd target)[5][16]
¹³⁹Ce137.6 daysPseudo-isobar (¹³⁹Ce¹⁶O) in mass separation[11]

Visualizations

G cluster_prod Production Stage cluster_purify Purification Stage cluster_final Final Product Target Enriched Gd Target (¹⁵⁵Gd or ¹⁵⁶Gd) Irradiation Proton Irradiation (Cyclotron) Target->Irradiation Place in beamline Dissolution Target Dissolution (e.g., in HCl) Irradiation->Dissolution Irradiated Target Column1 Column 1: Bulk Gd Separation (e.g., DGA or TK212 Resin) Dissolution->Column1 Target Solution Column2 Column 2: Inter-Lanthanide Separation (e.g., Sykam Resin) Column1->Column2 Tb Fraction Column3 Column 3: Final Purification & Concentration (e.g., LN3 Resin) Column2->Column3 Purified Tb QC Quality Control (Radionuclidic Purity, etc.) Column3->QC Concentrated ¹⁵⁵Tb Product Final Product [¹⁵⁵Tb]TbCl₃ QC->Product Verified Product

Caption: Experimental workflow for cyclotron production and purification of ¹⁵⁵Tb.

G Start High ¹⁵⁶Tb Impurity Detected? Cause1 Using ¹⁵⁶Gd(p,2n) reaction? Start->Cause1 Yes NoAction Investigate other sources (e.g., target contamination). Start->NoAction No Cause2 Proton energy too high or not optimized? Cause1->Cause2 No Solution1 Switch to ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction if feasible. Cause1->Solution1 Yes Solution2 Lower and optimize proton energy for the chosen reaction. Cause2->Solution2 Yes Cause2->NoAction No

References

Technical Support Center: Separation of Terbium-155 from Isobaric Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of Terbium-155 (¹⁵⁵Tb) from its isobaric contaminants. It includes frequently asked questions for a foundational understanding and detailed troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary isobaric and pseudo-isobaric contaminants of this compound?

A1: The primary contaminants depend on the ¹⁵⁵Tb production method:

  • Cyclotron Production from Gadolinium (Gd) Targets: The main contaminants are other terbium radioisotopes, such as ¹⁵⁶Tb, and the bulk of the stable gadolinium target material (e.g., ¹⁵⁵Gd, ¹⁵⁶Gd).[1][2][3][4] The specific terbium isotopic impurities depend on the nuclear reaction used; for instance, the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction tends to produce a higher fraction of ¹⁵⁶Tb compared to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction.[4]

  • Proton-Induced Spallation (e.g., at CERN-ISOLDE/MEDICIS): A significant pseudo-isobaric impurity is ¹³⁹Ce¹⁶O, which has a mass-to-charge ratio very close to that of ¹⁵⁵Tb and is therefore not easily separated by mass separation techniques.[5][6][7][8] Depending on the collection foil used, stable impurities like zinc or gold can also be present.[6][7]

Q2: Why is the separation of this compound from these contaminants critical for medical applications?

A2: High radionuclidic and chemical purity of ¹⁵⁵Tb is essential for its use in SPECT imaging and as a diagnostic partner for therapeutic radiolanthanides.[1][2]

  • Radionuclidic Impurities: Other radioactive isotopes can deliver an unnecessary radiation dose to the patient and may interfere with the quality of diagnostic images.[9]

  • Stable Isobaric Impurities: Stable contaminants, particularly other lanthanides, can compete with ¹⁵⁵Tb for chelation to targeting molecules.[9] This reduces the specific activity and the efficacy of the resulting radiopharmaceutical.[9]

  • Target Material Residue: Residual gadolinium from cyclotron production can be toxic and interferes with the radiolabeling process.

Q3: What are the most effective methods for separating this compound?

A3: The most effective methods involve a combination of ion exchange and extraction chromatography.[5][6][7] These techniques exploit the subtle differences in the chemical properties of lanthanides.[10][11] The choice of resin and eluent is critical for achieving high separation factors.

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of the final ¹⁵⁵Tb product is typically assessed using a combination of techniques:

  • Gamma-Ray Spectroscopy: To identify and quantify radionuclidic impurities.[12]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To measure stable elemental impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): To check the radiochemical purity after labeling with a targeting molecule.[4]

Troubleshooting Guides

This section addresses common issues encountered during the separation of ¹⁵⁵Tb.

Issue 1: Low Separation Efficiency Between Terbium and Gadolinium

Potential Cause Suggested Solution
Inappropriate Eluent Concentration Optimize the concentration of the eluting acid (e.g., HNO₃ or HCl). For some resins, a stepwise gradient from a lower to a higher acid concentration can effectively separate Gd from Tb. For example, using LN2 resin, Gd can be removed with 0.2 M HNO₃, followed by the elution of Tb with 1 M HNO₃.[13]
Incorrect Flow Rate A very high flow rate may not allow for sufficient interaction between the ions and the resin, leading to poor separation. Conversely, a very low flow rate can lead to band broadening. Optimize the flow rate for your specific column and resin.
Column Overloading Exceeding the capacity of the column with large amounts of gadolinium can lead to breakthrough and co-elution with terbium.[13] Use a larger column or perform multiple separation runs if dealing with high masses of Gd.[13]
Choice of Resin The selectivity of the resin is crucial. For Gd/Tb separation, resins like LN2 and others based on organophosphorous extractants have shown good performance.[13][14]

Issue 2: Co-elution of this compound with Other Terbium Isotopes

Potential Cause Suggested Solution
Similar Chemical Behavior Separating isotopes of the same element is challenging with chemical methods. The primary control is through the production route. The ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction generally yields higher radionuclidic purity compared to the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction.[1][2][4]
Inadequate Chromatographic Resolution While complete isotopic separation is not feasible with standard chromatography, optimizing the separation parameters can help. Using a complexing agent like α-hydroxyisobutyric acid (α-HIBA) with a cation exchange resin can provide good separation between neighboring lanthanide elements, although the process can be slow.[7]

Issue 3: Presence of Pseudo-Isobaric ¹³⁹Ce¹⁶O Impurity

Potential Cause Production Method
Formation during Mass Separation The ¹³⁹Ce¹⁶O species is formed during the ionization process in online mass separators and is not removed due to its mass being very close to 155.[7]
Solution A two-step chemical purification process is effective. First, cerium is selectively oxidized from Ce(III) to Ce(IV) using an oxidizing agent like sodium bromate.[6][7] Subsequently, the difference in chromatographic behavior between Tb(III) and Ce(IV) is exploited. Resins like UTEVA have shown high selectivity for Ce(IV) in nitric acid, allowing for the effective removal of the cerium impurity while terbium is eluted.[6][9]

Experimental Protocols

Protocol 1: Separation of ¹⁵⁵Tb from Gadolinium Target Material using LN2 Resin

This protocol is based on the work by Peikin et al. and is suitable for separating terbium from large quantities of gadolinium.[13][14]

  • Column Preparation:

    • Dry pack a column with LN2 extraction chromatography resin (e.g., 300 mg for up to 20 mg of Gd).[13]

    • Pre-condition the column by passing 3 mL of 1 M HNO₃ followed by 14 mL of 0.1 M HNO₃ at a flow rate of 1 mL/min.[13][14]

  • Sample Loading:

    • Dissolve the irradiated gadolinium target in 0.1 M HNO₃.

    • Load the sample solution (e.g., in 5.6 mL of 0.1 M HNO₃) onto the column at 1 mL/min.[13][14]

  • Gadolinium Elution:

    • Wash the column with 14-17 column volumes of 0.2 M HNO₃ to elute the gadolinium.[13]

  • Terbium Elution:

    • Elute the purified ¹⁵⁵Tb with 4 column volumes of 1 M HNO₃.[13]

  • Analysis:

    • Analyze the fractions for Gd and Tb content using Microwave Plasma Atomic Emission Spectroscopy (MP-AES) or ICP-MS.[13]

Protocol 2: Purification of ¹⁵⁵Tb from ¹³⁹Ce¹⁶O using UTEVA Resin

This protocol is adapted from studies on purifying mass-separated ¹⁵⁵Tb.[6][7][9]

  • Sample Preparation and Oxidation:

    • Dissolve the sample containing ¹⁵⁵Tb and the ¹³⁹Ce impurity in a nitric acid solution (e.g., 8 M HNO₃).

    • Add an oxidizing agent, such as sodium bromate (e.g., 0.1 M), to selectively oxidize Ce(III) to Ce(IV).[7]

  • Column Preparation:

    • Use a pre-packed UTEVA resin cartridge.

    • Pre-condition the cartridge with 8 M HNO₃.

  • Separation:

    • Load the sample solution onto the UTEVA cartridge. The Ce(IV) will be strongly retained.

    • Wash the cartridge with 8 M HNO₃ to elute the Tb(III).[6] The majority of terbium should be recovered in the load and wash solutions.[6]

  • Final Purification (if necessary):

    • The eluted terbium fraction can be further purified to remove any remaining impurities or to convert it to a different chemical form (e.g., HCl) for subsequent radiolabeling.[6]

Quantitative Data Summary

Table 1: Production and Purity of ¹⁵⁵Tb via Different Routes

Production ReactionProton EnergyYieldRadionuclidic PurityReference
¹⁵⁶Gd(p,2n)¹⁵⁵Tb~23 MeVUp to 1.7 GBqLower purity (higher ¹⁵⁶Tb)[1][2][4]
¹⁵⁵Gd(p,n)¹⁵⁵Tb~10 MeV~200 MBqHigher purity (lower ¹⁵⁶Tb)[1][2][4]
Proton SpallationHigh EnergyVariesContains ¹³⁹Ce¹⁶O impurity[6][15]

Table 2: Gd/Tb Separation Performance using LN2 Resin

Gd Mass (mg)LN2 Resin Mass (g)Tb Recovery (%)Gd/Tb Separation FactorReference
19.50.367%1600[13]
872.798%3800[13]

Visualizations

ExperimentalWorkflow cluster_production 1. Production of Tb-155 cluster_dissolution 2. Target Dissolution cluster_purification 3. Chromatographic Purification cluster_analysis 4. Quality Control prod_cyclotron Cyclotron Irradiation (Gd target) dissolve Dissolve in Acid (e.g., HCl, HNO3) prod_cyclotron->dissolve prod_spallation Proton Spallation (e.g., Ta target) prod_spallation->dissolve chromatography Ion Exchange / Extraction Chromatography dissolve->chromatography qc Purity Analysis (Gamma Spec, ICP-MS) chromatography->qc final_product final_product qc->final_product Purified Tb-155

Caption: General experimental workflow for the production and purification of this compound.

TroubleshootingTree start Low Purity of Final Tb-155 contaminant_type What is the main contaminant? start->contaminant_type gd_cont Issue: Gd Contamination contaminant_type->gd_cont Gadolinium ce_cont Issue: Ce Contamination contaminant_type->ce_cont Cerium (pseudo-isobar) tb_iso_cont Issue: Tb Isotope Contamination contaminant_type->tb_iso_cont Other Tb Isotopes solution_gd1 Optimize eluent concentration and flow rate. gd_cont->solution_gd1 solution_gd2 Check for column overloading. gd_cont->solution_gd2 solution_ce Implement selective oxidation of Ce followed by UTEVA chromatography. ce_cont->solution_ce solution_tb Optimize production route (e.g., use 155Gd(p,n) reaction). tb_iso_cont->solution_tb

Caption: Decision tree for troubleshooting common purity issues in this compound separation.

References

Optimizing Terbium-155 radiolabeling efficiency and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Terbium-155 (¹⁵⁵Tb). Our goal is to help you optimize your radiolabeling efficiency and ensure the stability of your ¹⁵⁵Tb-labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radiolabeling?

This compound is a radionuclide with a half-life of 5.32 days that decays by electron capture.[1][2][3] It emits gamma rays at energies suitable for Single Photon Emission Computed Tomography (SPECT) imaging, making it a valuable tool for diagnostic applications in nuclear medicine.[1][2][4][5] Its chemical properties are very similar to other lanthanides, allowing it to be used with the same chelators and enabling the development of "matched-pair" theranostics, where ¹⁵⁵Tb is used for diagnosis and another terbium isotope (like ¹⁶¹Tb) is used for therapy.[2][4][5]

Q2: Which chelators are most commonly used for this compound?

The most common and effective chelators for this compound are macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[3][6] The linear chelator DTPA (diethylenetriaminepentaacetic acid) can also be used, though DOTA-based complexes tend to exhibit higher in vivo stability.[7][8] The choice of chelator is critical for ensuring the stability of the resulting radiopharmaceutical.[6]

Q3: What are the typical reaction conditions for labeling with this compound?

Optimal radiolabeling with ¹⁵⁵Tb typically involves the following conditions:

  • pH: A slightly acidic pH, generally between 4.0 and 5.5, is recommended.[1][9][10] A pH that is too low can lead to protonation of the chelator, while a pH that is too high can cause the formation of terbium hydroxides, both of which reduce labeling efficiency.[7][8][9]

  • Temperature: Elevated temperatures, often between 70°C and 95°C, are frequently used to achieve high radiolabeling yields with DOTA-based chelators.[1][9] However, for heat-sensitive molecules, labeling at lower temperatures (e.g., 40°C) is possible, though it may require longer incubation times or higher chelator concentrations.[7][11]

  • Incubation Time: Incubation times can range from 10 to 60 minutes, depending on the temperature and the specific chelator-ligand combination.[1][7][12]

Q4: How can I assess the radiolabeling efficiency and purity of my ¹⁵⁵Tb-labeled compound?

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the standard methods for determining the radiochemical yield and purity of ¹⁵⁵Tb-labeled compounds.[1][12]

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁵⁵Tb radiolabeling experiments.

Problem 1: Low Radiolabeling Yield (<95%)

Potential Cause Recommended Action
Incorrect pH of reaction mixture. Verify the pH of your reaction buffer and adjust to the optimal range (typically 4.0-5.5) for your specific chelator.[1][9]
Suboptimal temperature or incubation time. Increase the reaction temperature (up to 95°C for stable molecules) or extend the incubation time.[12][13] Refer to established protocols for your specific chelator.
Presence of metal contaminants. Use high-purity reagents and metal-free labware.[14] Trace metal impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) can compete with ¹⁵⁵Tb for the chelator.[1][2][15] Consider pre-purifying your ¹⁵⁵Tb solution if contamination is suspected.[14]
Low molar activity of ¹⁵⁵Tb. At low activity concentrations, competition from trace metal contaminants is more pronounced.[1][2] If possible, use a ¹⁵⁵Tb solution with a higher molar activity.
Degradation of the chelator or targeting molecule. Ensure proper storage of your chelator and biomolecule. For heat-sensitive molecules, consider using milder labeling conditions (lower temperature, shorter incubation).[7][11][16]

Problem 2: Instability of the Radiolabeled Compound

Potential Cause Recommended Action
Inappropriate chelator for in vivo applications. While DTPA can show high labeling efficiency, DOTA and its derivatives generally form more stable complexes in vivo.[7][8] Consider switching to a more rigid macrocyclic chelator.
Radiolysis of the compound. For high activity preparations, the addition of a radical scavenger, such as ascorbic acid, to the final formulation can help prevent radiolysis.[17]
Dissociation of ¹⁵⁵Tb from the chelator. This can be observed as increased bone uptake in vivo.[8][11] This indicates a need for a more stable chelator-radionuclide complex.

Data Presentation

Table 1: Comparison of Radiolabeling Conditions for Terbium Isotopes with DOTA-conjugates.

RadionuclideChelator/LigandpHTemperature (°C)Time (min)Radiolabeling Yield (%)Molar Activity (MBq/nmol)Reference
¹⁵⁵TbDOTATOC~4.59510>99up to 100[1]
¹⁵⁵TbDOTATATE~4.53710Not specifiedup to 28[10]
¹⁶¹Tbp-SCN-Bn-DOTA4.74060>98Not specified[7]
¹⁶¹Tbp-NCS-Bz-DOTA-GA4.74060>98Not specified[7]
¹⁶¹Tbp-SCN-Bn-DOTA4.79515>9570[15]

Experimental Protocols

Protocol 1: General Radiolabeling of a DOTA-conjugated Peptide with ¹⁵⁵Tb

  • In a sterile, metal-free microcentrifuge tube, combine the DOTA-conjugated peptide with a suitable buffer (e.g., 0.5 M sodium acetate) to achieve a final pH of approximately 4.5.

  • Add the desired amount of ¹⁵⁵TbCl₃ solution to the peptide-buffer mixture.

  • Gently mix the reaction solution.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • After incubation, allow the mixture to cool to room temperature.

  • Perform quality control using HPLC or TLC to determine the radiochemical yield.

Note: This is a general protocol. Specific parameters such as peptide concentration, buffer molarity, and incubation time may need to be optimized for your specific application.

Visualizations

Radiolabeling_Workflow General Workflow for ¹⁵⁵Tb Radiolabeling start Start reagents Prepare Reagents: -¹⁵⁵TbCl₃ solution - DOTA-conjugated biomolecule - Reaction Buffer (e.g., Sodium Acetate) start->reagents reaction_setup Reaction Setup: - Combine reagents in a metal-free vial - Adjust pH to 4.0-5.5 reagents->reaction_setup incubation Incubation: - Heat at optimal temperature (e.g., 95°C) - Incubate for a specific time (e.g., 10-15 min) reaction_setup->incubation cooling Cooling: - Cool reaction to room temperature incubation->cooling qc Quality Control: - Analyze by HPLC or TLC - Determine radiochemical yield cooling->qc end End qc->end

Caption: A generalized workflow for the radiolabeling of biomolecules with this compound.

Troubleshooting_Low_Yield Troubleshooting Low Radiolabeling Yield start Low Radiolabeling Yield (<95%) check_ph Check pH of Reaction Mixture start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH to 4.0-5.5 ph_ok->adjust_ph No check_temp_time Check Temperature & Time ph_ok->check_temp_time Yes adjust_ph->check_temp_time temp_time_ok Temp/Time Optimal? check_temp_time->temp_time_ok optimize_temp_time Increase Temperature or Time temp_time_ok->optimize_temp_time No check_contaminants Suspect Metal Contamination? temp_time_ok->check_contaminants Yes optimize_temp_time->check_contaminants contaminants_yes Use Metal-Free Labware & High-Purity Reagents check_contaminants->contaminants_yes Yes re_evaluate Re-evaluate Radiolabeling check_contaminants->re_evaluate No contaminants_yes->re_evaluate

Caption: A logical flowchart for troubleshooting low radiolabeling yields with this compound.

References

Improving the specific activity of cyclotron-produced Terbium-155

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the specific activity of cyclotron-produced Terbium-155 (¹⁵⁵Tb).

Frequently Asked Questions (FAQs)

Q1: What are the primary cyclotron production routes for ¹⁵⁵Tb?

A1: The two main direct production routes for ¹⁵⁵Tb using a cyclotron involve proton irradiation of enriched Gadolinium (Gd) targets:

  • ¹⁵⁵Gd(p,n)¹⁵⁵Tb: This reaction is achievable with lower-energy medical cyclotrons (around 10-18 MeV).[1][2][3] It generally results in a product with higher radionuclidic purity.[1][4]

  • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb: This route requires higher-energy cyclotrons (protons degraded to ~23 MeV) and typically yields a higher amount of ¹⁵⁵Tb.[1][4][5][6][7] However, it often leads to lower radionuclidic purity due to the co-production of other terbium radioisotopes.[1][4][5][6][7]

An indirect method involving the irradiation of natural gadolinium targets with medium-energy alpha particles to produce ¹⁵⁵Dy, which then decays to ¹⁵⁵Tb, has also been explored.[8]

Q2: What is "specific activity" and why is it important for ¹⁵⁵Tb?

A2: Specific activity refers to the amount of radioactivity per unit mass of a substance (e.g., GBq/g or MBq/nmol). For radiopharmaceuticals, high specific activity is crucial because it means that a small mass of the radionuclide carries a high level of radioactivity. This is important for targeted radionuclide therapy and diagnostics to ensure that a sufficient dose of radiation can be delivered to the target site (e.g., a tumor) without administering a large, potentially toxic, mass of the compound. For ¹⁵⁵Tb, high specific activity is essential for effective radiolabeling of targeting molecules like peptides and antibodies.[1][6]

Q3: What are the common radionuclidic impurities in cyclotron-produced ¹⁵⁵Tb?

A3: The most significant radionuclidic impurity of concern is Terbium-156 (¹⁵⁶Tb), especially when using the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb production route or when the ¹⁵⁵Gd target material contains ¹⁵⁶Gd impurities.[9][10] ¹⁵⁶Tb has a comparable half-life to ¹⁵⁵Tb and emits high-energy gamma rays that can increase the radiation dose to the patient and degrade the quality of SPECT images.[9][10] Other terbium radioisotopes can also be co-produced as side products.[1][4]

Q4: How can the radionuclidic purity of ¹⁵⁵Tb be improved?

A4: The primary strategy to improve the radionuclidic purity of ¹⁵⁵Tb is to use highly enriched ¹⁵⁵Gd target material.[4][5] Computational studies suggest that to achieve a radionuclidic purity higher than 99%, the ¹⁵⁶Gd impurity in the ¹⁵⁵Gd target should not exceed 1%.[9][10] A ¹⁵⁶Gd content of up to 2% may be tolerable to keep the dose increase to a patient below 10%.[9][10]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low ¹⁵⁵Tb Yield - Inefficient nuclear reaction cross-section at the chosen proton energy.- Suboptimal target thickness or density.- Inaccurate beam current measurement or unstable beam.- Optimize the proton beam energy for the selected reaction (¹⁵⁵Gd(p,n) vs. ¹⁵⁶Gd(p,2n)). The ¹⁵⁶Gd(p,2n) reaction generally has a higher yield but requires higher energy.[1][4][5]- Ensure the target thickness is optimized for the proton energy to maximize the reaction within the target while minimizing energy loss and production of impurities.- Calibrate and monitor the proton beam current closely throughout the irradiation.
Low Radionuclidic Purity (High ¹⁵⁶Tb levels) - Use of insufficiently enriched ¹⁵⁵Gd target material.[9]- Proton energy is too high, leading to undesired nuclear reactions.- Utilize ¹⁵⁵Gd targets with the highest possible enrichment, ideally with ¹⁵⁶Gd content below 2%.[9][10]- For the ¹⁵⁵Gd(p,n) reaction, ensure the proton energy is precisely controlled to favor this reaction and minimize the ¹⁵⁶Gd(p,2n) reaction if ¹⁵⁶Gd is present as an impurity.
Poor Separation of ¹⁵⁵Tb from Gadolinium Target - Inappropriate separation chemistry (e.g., wrong resin, eluent concentration).- Overloading the chromatography column.- Incomplete dissolution of the target material.- Employ a well-established separation method, such as ion exchange or extraction chromatography. A multi-column system can improve separation efficiency.[2][3]- Ensure the amount of dissolved target material loaded onto the column is within the resin's capacity.- Confirm complete dissolution of the irradiated target material in the appropriate acid (e.g., HCl or HNO₃) before loading it onto the column.[3]
Low Specific Activity - Presence of stable terbium isotopes or other metal impurities.- Incomplete separation from the bulk gadolinium target material.- Use high-purity reagents and materials throughout the production and purification process.- Optimize the chemical separation process to ensure complete removal of gadolinium and other metal ions.[11][12][13][14]- The target material that is separated can often be recovered and recycled for future use.[4]

Quantitative Data Summary

Table 1: Comparison of ¹⁵⁵Tb Production Routes

Production RouteProton EnergyProduction YieldRadionuclidic PurityReference
¹⁵⁵Gd(p,n)¹⁵⁵Tb~10 - 18 MeV~200 MBqHigher[1][4]
¹⁵⁶Gd(p,2n)¹⁵⁵Tb~23 MeVUp to 1.7 GBqLower[1][4]

Table 2: Achieved Molar Activity and Purity

ParameterValueReference
Molar ActivityUp to 100 MBq/nmol[1][6]
Chemical PurityHigh (suitable for radiolabeling)[1][6]
Radionuclidic Purity>99% (with enriched ¹⁵⁵Gd target)[9]

Detailed Experimental Protocols

Target Preparation

Highly enriched ¹⁵⁵Gd₂O₃ or ¹⁵⁶Gd₂O₃ is typically used as the target material. The oxide powder is pressed into a solid target, often referred to as a "coin." This coin is then encapsulated in a target holder, which is designed to be mounted onto the cyclotron's target station.

Cyclotron Irradiation

The target is irradiated with a proton beam of a specific energy and current for a predetermined duration. For instance, the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction might involve degrading a 72 MeV proton beam to approximately 23 MeV, while the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction can be performed with an 18 MeV medical cyclotron.[1][6][7] The target holder is typically cooled with helium and water during irradiation to dissipate the heat generated by the proton beam.[2]

Radiochemical Separation and Purification

After irradiation, the target is remotely handled and dissolved in an appropriate acid, such as hydrochloric acid (HCl) or nitric acid (HNO₃).[3] The resulting solution contains the produced ¹⁵⁵Tb, unreacted gadolinium target material, and other potential impurities. The separation of ¹⁵⁵Tb from the gadolinium is a critical step to achieve high specific activity and is typically performed using ion exchange or extraction chromatography. A common method involves a multi-column chromatography setup.[2][3] The final product, [¹⁵⁵Tb]TbCl₃, is often obtained in a small volume of dilute HCl, making it suitable for subsequent radiolabeling experiments.[1][4][6]

Visualizations

experimental_workflow cluster_target_prep Target Preparation cluster_irradiation Cyclotron Irradiation cluster_separation Chemical Separation enriched_gd Enriched ¹⁵⁵Gd/¹⁵⁶Gd Oxide press_target Press into Target Coin enriched_gd->press_target encapsulate Encapsulate in Target Holder press_target->encapsulate target_station Irradiate Target encapsulate->target_station Mount Target cyclotron Proton Beam cyclotron->target_station dissolve Dissolve Irradiated Target target_station->dissolve Transfer Irradiated Target chromatography Ion Exchange/Extraction Chromatography dissolve->chromatography purified_tb Purified [¹⁵⁵Tb]TbCl₃ chromatography->purified_tb

Caption: Overview of the ¹⁵⁵Tb production workflow.

troubleshooting_logic start Experiment Start check_yield Low ¹⁵⁵Tb Yield? start->check_yield check_purity Low Radionuclidic Purity? check_yield->check_purity No optimize_beam Optimize Proton Energy & Current check_yield->optimize_beam Yes check_separation Poor Separation? check_purity->check_separation No check_target_enrichment Verify/Improve Target Enrichment check_purity->check_target_enrichment Yes end_ok Successful Production check_separation->end_ok No optimize_chemistry Optimize Separation Chemistry check_separation->optimize_chemistry Yes optimize_beam->check_yield check_target_enrichment->check_purity optimize_chemistry->check_separation

References

Quality control procedures for clinical-grade Terbium-155

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Clinical-Grade Terbium-155

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for clinical-grade this compound (¹⁵⁵Tb).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important for clinical research?

A1: this compound is a medical radioisotope with a half-life of 5.32 days.[1] It is used for Single Photon Emission Computed Tomography (SPECT) imaging, a diagnostic tool in nuclear medicine.[2][3] Its decay characteristics make it a suitable diagnostic partner for therapeutic radiolanthanides, embodying the "theranostic" approach where diagnosis and therapy are combined.[3]

Q2: What are the key quality control tests for clinical-grade this compound?

A2: The primary quality control tests for clinical-grade ¹⁵⁵Tb include:

  • Radionuclidic Purity: Ensuring the absence of other radioactive isotopes.

  • Radiochemical Purity: Verifying that the ¹⁵⁵Tb is in the correct chemical form.[4][5]

  • Chemical Purity: Checking for non-radioactive contaminants.[5]

  • Sterility: Ensuring the absence of viable microorganisms.[5]

  • Bacterial Endotoxin (Pyrogen) Testing: Confirming that bacterial toxins are below acceptable limits.[4]

Q3: What are the common radionuclidic impurities found in this compound preparations?

A3: Depending on the production method, common radionuclidic impurities can include other terbium isotopes such as Terbium-154 and Terbium-156.[6] If produced via spallation and mass separation, pseudo-isobaric contamination from species like ¹³⁹Ce¹⁶O can occur.[1]

Q4: What is the required radiochemical purity for clinical-grade this compound?

A4: While specific monographs for ¹⁵⁵Tb are still developing, a general requirement for radiopharmaceuticals is a radiochemical purity of at least 90%, though often higher limits are expected for clinical applications.[7]

Q5: Why is sterility and apyrogenicity testing crucial for this compound?

A5: Since ¹⁵⁵Tb is administered to patients, it must be sterile (free of microorganisms) and apyrogenic (free of fever-inducing substances like bacterial endotoxins) to prevent infections and other adverse reactions in patients.[5]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the quality control of this compound.

Issue 1: Out-of-Specification (OOS) Radionuclidic Purity

  • Symptom: Gamma spectroscopy reveals the presence of unexpected radioactive peaks, indicating radionuclidic impurities.

  • Possible Causes:

    • Impurities in the target material used for production.

    • Suboptimal irradiation parameters (e.g., proton energy).

    • Inefficient purification process.

  • Troubleshooting Steps:

    • Verify Peak Identification: Confirm the energy calibration of the gamma spectrometer and ensure correct identification of gamma peaks.

    • Review Production Parameters: Check the enrichment of the target material and the irradiation conditions against the validated process. The ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction generally results in higher radionuclidic purity compared to the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction.[6]

    • Optimize Purification: The purification process, often involving ion-exchange and extraction chromatography, is critical for removing impurities.[1] Review the separation protocol, including column conditioning, loading, washing, and elution steps.

    • Implement Decay Analysis: For short-lived impurities, allowing for a decay period before final analysis can help in their identification and quantification.

Issue 2: Low Radiochemical Purity

  • Symptom: Radio-TLC or radio-HPLC analysis shows a lower than expected percentage of ¹⁵⁵Tb in the desired chemical form (e.g., [¹⁵⁵Tb]TbCl₃ or a radiolabeled compound).

  • Possible Causes:

    • Presence of competing metal ion impurities.

    • Incorrect pH of the labeling solution.

    • Radiolysis of the compound.

    • Suboptimal reaction conditions (temperature, incubation time).

  • Troubleshooting Steps:

    • Check for Chemical Impurities: Use methods like ICP-MS to ensure the absence of metal ion impurities that can compete with ¹⁵⁵Tb for chelation.

    • Verify pH: Use a calibrated pH meter to confirm the pH of the reaction mixture is within the optimal range for radiolabeling.

    • Add Radical Scavengers: To mitigate radiolysis, especially at high activities, consider adding radical scavengers like gentisic acid or ascorbate.[8]

    • Optimize Labeling Conditions: Systematically vary the temperature and incubation time to find the optimal conditions for the specific labeling reaction.

Issue 3: Positive Sterility Test

  • Symptom: Microbial growth is observed in the sterility test media.

  • Possible Causes:

    • Contamination of the final product during formulation or dispensing.

    • Failure of the sterile filtration system.

    • Contaminated reagents or equipment.

  • Troubleshooting Steps:

    • Aseptic Technique Review: Conduct a thorough review of the aseptic techniques used during the entire process.

    • Filter Integrity Test: Perform a bubble point test to ensure the integrity of the sterile filter used for the final product.

    • Environmental Monitoring: Check the environmental monitoring data for the cleanroom or isolator to identify any potential sources of contamination.

    • Reagent and Equipment Sterility: Verify the sterility of all components that come into contact with the final product.

Issue 4: Exceeding Endotoxin Limits

  • Symptom: The bacterial endotoxin test (BET) result is above the acceptable limit (typically 175 EU/V for parenteral radiopharmaceuticals, where V is the maximum administered volume).[4]

  • Possible Causes:

    • Contamination from glassware, reagents, or water.

    • Improper depyrogenation of materials.

  • Troubleshooting Steps:

    • Depyrogenation Validation: Ensure that all glassware and equipment are properly depyrogenated (e.g., by dry heat) and that the process is validated.

    • Use Endotoxin-Free Materials: Utilize certified endotoxin-free water, reagents, and disposable materials.

    • LAL Test Validation: Verify the Limulus Amebocyte Lysate (LAL) test methodology, including positive and negative controls, to rule out assay interference.

Quantitative Data Summary

Table 1: Key Quality Control Specifications for Clinical-Grade this compound

ParameterSpecificationAnalytical Method
Radionuclidic Identity This compoundGamma-ray Spectroscopy
Radionuclidic Purity ≥ 99.9% (excluding daughter nuclides)Gamma-ray Spectroscopy
Radiochemical Purity ≥ 95%Radio-HPLC or Radio-TLC
pH 4.0 - 6.0pH meter or validated pH strips
Sterility No microbial growthUSP <71> Sterility Tests
Bacterial Endotoxins < 175 EU/VUSP <85> Bacterial Endotoxins Test
Chemical Purity Gd < 5 µg/mLInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol 1: Radionuclidic Purity Determination by Gamma-ray Spectroscopy

  • Objective: To identify and quantify the radionuclidic composition of the this compound sample.

  • Materials:

    • High-Purity Germanium (HPGe) detector coupled to a multichannel analyzer (MCA).

    • Calibrated radioactive sources for energy and efficiency calibration (e.g., ¹³³Ba, ¹⁵²Eu).

    • Sample of this compound in a defined geometry (e.g., vial).

  • Procedure:

    • Perform energy and efficiency calibration of the HPGe detector using standard sources.

    • Place the this compound sample at a reproducible distance from the detector.

    • Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics.

    • Identify the characteristic gamma-ray peaks of ¹⁵⁵Tb (e.g., 86.6 keV, 105.3 keV).

    • Search for peaks corresponding to potential radionuclidic impurities.

    • Calculate the activity of each identified radionuclide and determine the radionuclidic purity as the percentage of ¹⁵⁵Tb activity relative to the total activity.

Protocol 2: Radiochemical Purity Determination by Radio-HPLC

  • Objective: To determine the percentage of this compound present in the desired chemical form.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

    • Appropriate HPLC column (e.g., C18 reverse-phase).

    • Mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA).[8]

    • This compound sample.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a small, known volume of the this compound sample.

    • Run the HPLC method to separate the different chemical species.

    • The radioactivity detector will generate a chromatogram showing peaks corresponding to different radioactive species.

    • Identify the peak corresponding to the desired radiolabeled compound based on its retention time (determined using a non-radioactive standard if available).

    • Integrate the area under each peak to determine the relative amount of radioactivity for each species.

    • Calculate the radiochemical purity as the percentage of the peak area of the desired compound relative to the total peak area.

Visualizations

Quality_Control_Workflow cluster_production Production & Purification start Irradiation of Enriched Gd Target purification Chromatographic Purification start->purification radionuclidic Radionuclidic Purity (Gamma Spec) purification->radionuclidic Initial QC radiochemical Radiochemical Purity (Radio-HPLC/TLC) radionuclidic->radiochemical sterility Sterility Testing radiochemical->sterility endotoxin Bacterial Endotoxin Test sterility->endotoxin release Product Release for Clinical Use endotoxin->release All Specs Met

Caption: Quality control workflow for clinical-grade this compound.

Troubleshooting_Radionuclidic_Impurity start OOS Radionuclidic Purity cause1 Impure Target Material? start->cause1 cause2 Incorrect Irradiation Parameters? start->cause2 cause3 Inefficient Purification? start->cause3 solution1 Verify Target Purity Certificate cause1->solution1 solution2 Review Irradiation Log cause2->solution2 solution3 Optimize Chromatography Protocol cause3->solution3 retest Re-purify and Re-test solution1->retest solution2->retest solution3->retest

Caption: Troubleshooting logic for out-of-specification radionuclidic purity.

References

Troubleshooting low yield in Terbium-155 radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terbium-155 (¹⁵⁵Tb) Radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling DOTA-conjugated molecules with this compound?

A1: The optimal pH for radiolabeling DOTA-conjugated peptides and antibodies with this compound is typically between 4.0 and 5.5.[1][2][3] A reaction pH below 4 can significantly slow down the labeling kinetics due to protonation of the DOTA chelator, while a pH above 5.5 can lead to the formation of terbium hydroxides, which are unavailable for chelation.[2][3] It is crucial to use a suitable buffer, such as sodium acetate, to maintain the optimal pH throughout the reaction.[4][5]

Q2: What is the recommended temperature and incubation time for ¹⁵⁵Tb radiolabeling?

A2: For most DOTA-conjugated peptides, heating at 80°C to 95°C for 10 to 30 minutes is recommended to achieve high radiochemical yields.[4][6][7] However, for heat-sensitive molecules like some antibodies, lower temperatures (e.g., 37°C) with longer incubation times may be necessary, though this could result in lower apparent molar activity.[5] Optimization of both temperature and time for each specific conjugate is recommended.

Q3: What are common sources of metallic impurities, and how do they affect the radiolabeling yield?

A3: Metallic impurities can be introduced from the target material used for radionuclide production (e.g., gadolinium), glassware, reagents, and solvents.[4][8] These metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺, Pb²⁺, and residual Gd³⁺) can compete with ¹⁵⁵Tb³⁺ for the DOTA chelator, leading to a significant decrease in radiochemical yield.[4][8][9] Terbium-161, a close chemical analog of this compound, has been shown to be more sensitive to metal impurities than Lutetium-177.[9]

Q4: How can I assess the radiochemical purity of my ¹⁵⁵Tb-labeled compound?

A4: The most common method for determining radiochemical purity is High-Performance Liquid Chromatography (HPLC) equipped with a radioactivity detector.[4][6][10] This technique separates the radiolabeled compound from free ¹⁵⁵Tb and other radiolabeled impurities. Radio-Thin Layer Chromatography (radio-TLC) can also be used as a quicker, complementary method.[8]

Troubleshooting Guide for Low Radiolabeling Yield

Low radiochemical yield is a common issue in radiolabeling. The following guide provides a systematic approach to identifying and resolving the problem.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Radiolabeling Yield Observed check_purity Verify Radionuclide & Reagent Purity start->check_purity check_conditions Review Reaction Conditions (pH, Temp, Time) check_purity->check_conditions Purity OK troubleshoot_purity Purify Radionuclide / Use High-Purity Reagents check_purity->troubleshoot_purity Impurity Suspected check_ratio Assess Precursor to Radionuclide Ratio check_conditions->check_ratio Conditions Optimal troubleshoot_conditions Optimize pH, Temperature, and Incubation Time check_conditions->troubleshoot_conditions Conditions Suboptimal perform_qc Analyze with HPLC/Radio-TLC check_ratio->perform_qc Ratio Sufficient troubleshoot_ratio Increase Precursor Concentration check_ratio->troubleshoot_ratio Ratio Too Low end_success High Yield Achieved perform_qc->end_success Problem Identified & Solved end_fail Consult Further / Re-evaluate Conjugate perform_qc->end_fail Problem Persists troubleshoot_purity->start troubleshoot_conditions->start troubleshoot_ratio->start

Caption: A stepwise guide to troubleshooting low radiolabeling yield.

Common Causes and Solutions for Low Radiolabeling Yield
Potential Cause Troubleshooting Steps
Incorrect Reaction pH Verify the pH of the reaction buffer and the final reaction mixture. The optimal range for ¹⁵⁵Tb-DOTA labeling is typically 4.0-5.5.[1][2][3] Adjust with high-purity sodium acetate or similar buffers.
Suboptimal Temperature or Time For robust peptides, ensure the reaction is heated to 80-95°C for at least 10-20 minutes.[4][6][7] For heat-sensitive molecules, consider longer incubation at a lower temperature and optimize accordingly.
Metallic Impurities Use high-purity water and reagents. All labware should be acid-washed to remove trace metals. If metal contamination of the ¹⁵⁵Tb stock is suspected, purification using ion exchange chromatography may be necessary.[4]
Low Precursor Concentration An insufficient amount of the DOTA-conjugated molecule can lead to low labeling efficiency. Consider increasing the precursor concentration.
Poor Quality of Precursor/Reagents Verify the chemical purity of the precursor using methods like mass spectrometry or HPLC.[11] Use fresh, high-purity solvents and reagents.
Radiolysis High levels of radioactivity can generate free radicals that may damage the chelator or the targeting molecule. The addition of radical scavengers like ascorbic acid or gentisic acid can help mitigate this effect.[1][6]
Impact of Metallic Impurities on Radiolabeling Yield

The presence of competing metal ions can drastically reduce the radiochemical yield (RCY). The following table, based on data for the chemically similar ¹⁶¹Tb and ¹⁷⁷Lu, illustrates the potential impact of various metal impurities on the radiolabeling of DOTA chelators.[8][9]

Competing Metal Ion Molar Ratio (Metal:Radionuclide) Potential Impact on RCY
Cu²⁺ ≥ 5Significant decrease
Fe³⁺ ≥ 5Significant decrease
Zn²⁺ ≥ 5Significant decrease
Pb²⁺ ≥ 1Significant decrease
Gd³⁺ (from target) VariesCan have a significant impact

Experimental Protocols

Standard Protocol for ¹⁵⁵Tb Radiolabeling of DOTATOC

This protocol provides a general procedure for the radiolabeling of DOTATOC with this compound.

Materials:

  • [¹⁵⁵Tb]TbCl₃ in 0.05 M HCl

  • DOTATOC (1 mg/mL in water)

  • Sodium acetate buffer (0.5 M, pH 4.5)

  • High-purity water

  • Acid-washed reaction vials

  • Heating block

Procedure:

  • In a sterile, acid-washed reaction vial, add the required volume of sodium acetate buffer to adjust the pH to approximately 4.5.

  • Add the desired amount of DOTATOC solution.

  • Add the [¹⁵⁵Tb]TbCl₃ solution to the vial. The final volume should be kept as low as practical to maintain high reactant concentrations.

  • Gently mix the reaction solution.

  • Incubate the reaction vial at 95°C for 15 minutes.[4][6]

  • After incubation, allow the vial to cool to room temperature.

  • Perform quality control using HPLC to determine the radiochemical yield.[4]

Experimental Workflow for ¹⁵⁵Tb Radiolabeling

ExperimentalWorkflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control prep_reagents Prepare Buffers & Precursor Solution mix_reagents Combine Reagents in Reaction Vial prep_reagents->mix_reagents prep_tb Obtain/Purify ¹⁵⁵TbCl₃ prep_tb->mix_reagents incubate Incubate at Optimal Temperature & Time mix_reagents->incubate hplc_analysis Analyze Sample by HPLC incubate->hplc_analysis calculate_yield Calculate Radiochemical Yield hplc_analysis->calculate_yield final_product final_product calculate_yield->final_product Final Product

Caption: A typical workflow for the radiolabeling of a peptide with ¹⁵⁵Tb.

HPLC Quality Control Protocol
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the more hydrophobic radiolabeled peptide.[6][10]

  • Flow Rate: 1 mL/min.[6]

  • Detection: A UV detector (at 220 or 280 nm) in series with a radioactivity detector.[10]

The retention time of the free ¹⁵⁵Tb will be significantly shorter than that of the ¹⁵⁵Tb-labeled peptide. The radiochemical yield is calculated by integrating the area under the respective radioactive peaks.

References

Overcoming challenges in Terbium-155 purification from target material

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the purification of Terbium-155 (Tb-155) from irradiated target materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Tb-155 from a gadolinium (Gd) target?

A1: The main difficulty lies in the chemical similarity between terbium and gadolinium. Both are lanthanides that predominantly exist as trivalent cations (Tb³⁺, Gd³⁺) and have very similar ionic radii.[1] This makes their separation by traditional chemical methods challenging, requiring highly selective techniques like ion exchange or extraction chromatography.[1][2]

Q2: What are the common production routes for Tb-155 and how do they affect purification?

A2: Tb-155 is commonly produced via proton irradiation of gadolinium targets through the ¹⁵⁵Gd(p,n)¹⁵⁵Tb and ¹⁵⁶Gd(p,2n)¹⁵⁵Tb nuclear reactions.[1][3][4][5][6] Using natural gadolinium targets is cost-effective but produces more radioactive contaminants because other stable Gd isotopes in the target also undergo nuclear reactions.[1] Using highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd targets significantly reduces these radionuclidic impurities.[7][8] Another production method involves high-energy proton spallation of tantalum targets followed by on-line mass separation, which can introduce pseudo-isobaric impurities like ¹³⁹Ce¹⁶O that require further chemical purification.[9][10][11]

Q3: What are the main types of impurities encountered during Tb-155 purification?

A3: Impurities can be categorized as:

  • Bulk Target Material: Residual gadolinium is the most significant impurity.

  • Radionuclidic Impurities: These include other terbium radioisotopes (e.g., ¹⁵⁶Tb), which are difficult to separate chemically and are best minimized by selecting the appropriate nuclear reaction and proton energy.[7]

  • Pseudo-isobaric Impurities: In mass separation techniques, molecules with the same mass-to-charge ratio as Tb-155, such as ¹³⁹Ce¹⁶O, can be co-collected and must be chemically removed.[8][10][12]

  • Trace Metal Impurities: Contaminants from the target material or reagents (e.g., Fe) can be introduced during the process.[1]

Troubleshooting Guide

Problem: Low recovery or yield of Tb-155.

Answer: Low yields are often related to suboptimal chromatography parameters.

  • Check Eluent Concentration: The concentration of the acid used to elute terbium is critical. For instance, increasing the nitric acid (HNO₃) concentration from 0.5 M to 3.5 M has been shown to improve recovery to 97 ± 2% while simultaneously reducing the required elution volume.[1]

  • Optimize Flow Rate: A flow rate that is too high may not allow for sufficient interaction between the ions and the resin, leading to premature elution or band broadening. A typical flow rate for elution is 1 mL/min, while loading can be done at a higher rate of around 5 mL/min.[1][3]

  • Ensure Proper Column Conditioning: The column must be properly conditioned with the appropriate acid before loading the sample to ensure the resin is in the correct chemical form for binding.[13]

Problem: High gadolinium (Gd) content in the final Tb-155 product.

Answer: This indicates inefficient separation of Tb from the bulk target material.

  • Verify Separation Chemistry: The choice of resin and the molarity of the eluents are key. A common strategy involves using a resin like TK212, loading the dissolved target in a low molarity acid, washing the bulk Gd off the column with an intermediate molarity acid (e.g., 0.3 M HNO₃), and finally eluting the purified Tb with a higher molarity acid (e.g., 3.5 M HNO₃).[1]

  • Increase Column Length or Use Tandem Columns: For very large amounts of target material, a single column may not have sufficient capacity. Increasing the resin bed volume or using a multi-column system can improve the separation factor.[1] A three-column ion chromatography method can achieve high recoveries of both Tb and the Gd target material.[4][5]

Problem: The final product has high radionuclidic impurities (e.g., ¹⁵⁶Tb).

Answer: The presence of other terbium radioisotopes is primarily determined by the production route, not the chemical purification process.

  • Review Production Parameters: The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction can produce higher yields of Tb-155 but also results in a larger fraction of ¹⁵⁶Tb impurity compared to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction.[6][7] Adjusting the incident proton beam energy can help minimize side reactions.

  • Use Enriched Target Material: Using highly enriched ¹⁵⁵Gd or ¹⁵⁶Gd target material is the most effective way to minimize the co-production of unwanted terbium isotopes.[7][8]

Problem: The final purified Tb-155 is in a large volume, which is unsuitable for radiolabeling.

Answer: Large elution volumes can be problematic for subsequent chelation reactions.

  • Increase Eluent Molarity: As mentioned, using a higher concentration of the eluting acid (e.g., 3.5 M HNO₃ instead of 0.5 M HNO₃) can significantly concentrate the terbium into a much smaller volume (e.g., 10-15 mL).[1]

  • Use a Concentration Column: A common technique is to use a final chromatography step specifically for concentration. For example, the Tb fraction can be loaded onto a TK221 resin column, from which it can be eluted in a very small volume of dilute acid (e.g., 1 mL of 0.05 M HCl), making it ideal for radiolabeling.[7][9]

Data Summary: Purification Parameters

The following table summarizes key quantitative data from experiments optimizing the separation of Tb-155 from natural gadolinium targets using TK212 resin.

Column Size (Internal Volume)Gd Eluent (HNO₃)Tb Eluent (HNO₃)Tb-155 RecoveryDecontamination Factor (DF)Final Tb VolumeReference
53 mL0.3 M0.5 M86 ± 4%14,167100 mL[1]
53 mL0.3 M3.5 M97 ± 2%21,28610-20 mL[1]
29 mL0.3 M3.5 M93 ± 2%22,2065-15 mL[1]

Experimental Protocol: Three-Column Purification of Tb-155

This protocol details a representative method for purifying Tb-155 from an irradiated gadolinium target.[1][7]

1. Target Dissolution:

  • Dissolve the irradiated gadolinium foil or oxide target in an appropriate acid (e.g., 2 M HCl or 7.0 M HNO₃).[1][7] Gentle heating (e.g., 50-100 °C) may be required to facilitate complete dissolution.[1][7]

  • Dilute the resulting solution with deionized water to adjust the acid concentration to the loading condition (e.g., 0.05 M HCl).[1]

2. Column 1: Bulk Gadolinium Separation (e.g., TK212 Resin)

  • Conditioning: Pre-condition the TK212 column with the loading buffer (0.05 M HCl).

  • Loading: Load the dissolved target solution onto the column at a controlled flow rate (e.g., 5 mL/min).[1]

  • Wash: Wash the column with 2 column volumes (CV) of the loading buffer to remove any unbound species.

  • Gd Elution: Elute the bulk gadolinium target material using ~120-250 mL of 0.3 M HNO₃.[1] This fraction can be collected for Gd recycling.

  • Tb Elution: Elute the desired Tb-155 fraction using a smaller volume of a more concentrated acid (e.g., 15 mL of 3.5 M HNO₃).[1] Collect this fraction for further purification.

3. Column 2: Nitrate Removal and Purification (e.g., TK221 Resin)

  • Conditioning: Condition a TK221 resin column with 0.5 M HNO₃.

  • Loading: Load the Tb-155 fraction from the previous step onto the TK221 column.

  • Wash 1: Rinse the column with 5 mL of 0.5 M HNO₃.

  • Wash 2: Rinse with 5 mL of 0.1 M HNO₃ to remove other metallic impurities.

  • Drying: Push ~10 mL of air through the column to remove all nitric acid.

  • Final Elution: Elute the purified Tb-155 in a chloride form using a small volume of 0.05 M HCl at a slower flow rate (e.g., 1 mL/min).[1] This final product is ready for quality control and radiolabeling.

Visualizations

G cluster_start Step 1: Target Preparation cluster_col1 Step 2: Bulk Gd Removal (TK212 Resin) cluster_col2 Step 3: Purification & Concentration (TK221 Resin) start Irradiated Gd Target dissolve Dissolve in Acid (e.g., 2M HCl) start->dissolve adjust Adjust to Loading Condition (0.05 M HCl) dissolve->adjust col1_load Load onto TK212 Column adjust->col1_load Target Solution col1_elute_gd Elute Gd with 0.3 M HNO₃ col1_load->col1_elute_gd col1_elute_tb Elute Tb with 3.5 M HNO₃ col1_load->col1_elute_tb gd_recycle Gd for Recycling col1_elute_gd->gd_recycle Bulk Gd col2_load Load Tb Fraction onto TK221 Column col1_elute_tb->col2_load Crude Tb Fraction col2_wash Wash with HNO₃ (Removes trace impurities) col2_load->col2_wash col2_elute Elute Purified Tb in 0.05 M HCl col2_load->col2_elute waste1 Waste/Impurities col2_wash->waste1 final_product Final Product: High-Purity [¹⁵⁵Tb]TbCl₃ (Ready for Labeling) col2_elute->final_product

Caption: Workflow for a three-column chromatographic purification of Tb-155 from a Gd target.

References

Terbium-155 SPECT Imaging: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Terbium-155 (Tb-155) SPECT imaging resolution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most critical hardware choice for improving the resolution of Tb-155 SPECT imaging?

A1: The choice of collimator has a major impact on the sensitivity and resolution of the SPECT system.[1][2] For preclinical Tb-155 imaging, a high-energy ultra-high resolution (HEUHR) collimator has been shown to achieve superior spatial resolution (< 0.85 mm) and quantitative accuracy compared to high-sensitivity collimators.[3][4][5] While a high-sensitivity collimator may provide better qualitative images in low-count scenarios, the HEUHR collimator is recommended for high-resolution quantitative imaging.

Q2: My images have poor resolution. Which acquisition parameter should I optimize first?

A2: After collimator selection, optimizing the energy window settings is crucial. Tb-155 has multiple photon emissions, with key photopeaks at 86.6 keV and 105.3 keV.[6] For the best quantitative accuracy and inter-rod contrast, it is recommended to use the higher energy 105.3 keV photopeak for reconstruction. Images reconstructed from higher energy photopeaks generally exhibit less blurring and higher contrast.

Q3: How do I choose the right reconstruction algorithm and what are the optimal parameters?

A3: Iterative reconstruction algorithms, such as Ordered Subset Expectation Maximization (OSEM), are preferred over traditional filtered back-projection (FBP) because they can better handle factors like scatter and noise, leading to improved image quality.[7][8] A recommended starting point for OSEM with Tb-155 is using 16 subsets and 6 iterations.[5] However, the optimal number of iterations and subsets should be determined empirically to optimize the contrast-to-noise ratio for your specific imaging system and experimental setup.[5]

Q4: My images appear noisy and have low contrast. What correction methods should I be using?

A4: To improve image quality, it is essential to apply corrections for photon scatter and attenuation.[9] The triple energy window (TEW) method is a common and effective technique for scatter correction in Tb-155 SPECT imaging.[5] Additionally, CT-based attenuation correction should be employed, which involves co-registering the SPECT data with a CT scan to create an attenuation map.[5] These corrections will improve quantitative accuracy and image contrast.[9]

Q5: How can I validate and quantify the resolution of my SPECT system for Tb-155?

A5: Performing a phantom study is the standard method for evaluating system resolution and quantitative accuracy.[10] A Derenzo or hot rod resolution phantom, with rods of varying diameters, is filled with a known activity concentration of Tb-155 and imaged.[3][4][5] The resulting images are then analyzed to determine the smallest resolvable rod diameter and to calculate metrics like inter-rod contrast and recovery coefficients.[3][4]

Quantitative Data Summary

The following tables summarize the performance of different collimators and reconstruction photopeaks for Tb-155 SPECT imaging based on a preclinical study.

Table 1: Spatial Resolution with Different Collimators for Tb-155

Collimator TypeSmallest Resolvable Rod Diameter
High-Energy Ultra-High Resolution (HEUHR)< 0.85 mm
Extra Ultra-High Sensitivity (UHS)≥ 1.30 mm

Data extracted from a study using a Derenzo hot rod resolution phantom.[3][4][5]

Table 2: Quantitative Accuracy (Recovery Coefficient) for Tb-155 with HEUHR Collimator

Rod DiameterRecovery Coefficient (105 keV photopeak)
≥ 1.1 mm> 75%
1.70 mmup to 92%

Recovery coefficients indicate the accuracy of the measured activity concentration in the reconstructed image compared to the true concentration.

Experimental Protocols

Protocol 1: High-Resolution Phantom Imaging for System Validation

This protocol describes the methodology for performing a phantom study to assess the spatial resolution and quantitative accuracy of a preclinical SPECT system for Tb-155 imaging.

1. Phantom Preparation:

  • Use a Derenzo hot rod resolution phantom with rod diameters ranging from approximately 0.85 mm to 1.70 mm.

  • Prepare a solution of Tb-155 with a known activity concentration (e.g., 20-22 MBq/mL).[4]

  • Carefully fill the phantom with the Tb-155 solution, ensuring no air bubbles are trapped in the rods.

2. SPECT/CT Scanner Setup:

  • Install the desired collimator (e.g., HEUHR for high resolution).

  • Perform energy calibration for the Tb-155 photopeaks.

  • Set the acquisition field of view (FOV) to encompass the entire phantom.

3. Image Acquisition:

  • Acquire data in list mode to allow for flexible energy window selection during reconstruction.

  • Set the primary energy window around the 105.3 keV photopeak (e.g., 15% width).[5]

  • Set up two adjacent energy windows for scatter correction using the Triple Energy Window method.[5]

  • Acquire data for a sufficient duration to achieve high counts (e.g., 60 minutes).

  • Following the SPECT acquisition, perform a CT scan for attenuation correction.

4. Image Reconstruction:

  • Use an OSEM iterative reconstruction algorithm.[5]

  • Start with 16 subsets and 6 iterations, and adjust as needed to optimize the contrast-to-noise ratio.[5]

  • Apply scatter correction using the Triple Energy Window method.[5]

  • Apply CT-based attenuation correction.[5]

  • Reconstruct images with a small voxel size (e.g., 0.4 mm³).[5]

5. Data Analysis:

  • Visually inspect the reconstructed images to determine the smallest set of rods that can be clearly distinguished.

  • Quantify inter-rod contrast and recovery coefficients for each rod size to assess resolution and quantitative accuracy.[3][4]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_recon Phase 3: Reconstruction & Analysis p1 Prepare Tb-155 Solution p2 Fill Derenzo Phantom p1->p2 a1 Install HEUHR Collimator p2->a1 Place Phantom in Scanner a2 Set Energy Windows (105.3 keV primary) a1->a2 a3 SPECT Acquisition (List Mode) a2->a3 a4 CT Acquisition a3->a4 r1 OSEM Reconstruction (16 subsets, 6 iterations) a4->r1 Transfer Data r2 Apply Scatter Correction (Triple Energy Window) r1->r2 r3 Apply Attenuation Correction (CT-based) r2->r3 r4 Analyze Resolution & Quantitative Accuracy r3->r4

Workflow for Tb-155 SPECT Phantom Study.

collimator_selection cluster_quant Quantitative Accuracy cluster_qual Qualitative Assessment start What is the primary goal of the imaging study? q1 High-resolution required (< 1.0 mm)? start->q1 Quantitative s1 Low counts expected (e.g., in vivo small animal)? start->s1 Qualitative q2 Use High-Energy Ultra-High Resolution (HEUHR) Collimator q1->q2 q3 Benefit: Superior resolution and quantitative accuracy q2->q3 s2 Use Extra Ultra-High Sensitivity (UHS) Collimator s1->s2 s3 Benefit: Better image quality in low-count scenarios s2->s3

Decision pathway for collimator selection.

resolution_factors cluster_hardware Hardware cluster_acquisition Acquisition Parameters cluster_processing Image Processing center Final Image Resolution collimator Collimator Choice (HEUHR vs. UHS) collimator->center energy Energy Window (Higher Energy = Better) energy->center counts Total Counts counts->center reconstruction Reconstruction Algorithm (OSEM) reconstruction->center corrections Scatter & Attenuation Corrections corrections->center

References

Impact of Terbium-156 impurities on Terbium-155 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terbium-155 (¹⁵⁵Tb) for Single Photon Emission Computed Tomography (SPECT) imaging. A key focus is addressing the potential impact of Terbium-156 (¹⁵⁶Tb) impurities on imaging outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for SPECT imaging?

A1: this compound is a radioisotope with a half-life of 5.32 days that decays by electron capture.[1][2] It emits gamma rays at energies suitable for SPECT imaging, primarily at 87 keV (32%) and 105 keV (25%).[1][2] Its chemical properties as a lanthanide make it a suitable diagnostic partner for therapeutic radiolanthanides, embodying the "theranostic" concept where the same or a very similar molecule can be used for both diagnosis and therapy.

Q2: How is this compound produced and what are the common impurities?

A2: ¹⁵⁵Tb can be produced via proton irradiation of enriched Gadolinium (Gd) targets. Two common nuclear reactions are ¹⁵⁵Gd(p,n)¹⁵⁵Tb and ¹⁵⁶Gd(p,2n)¹⁵⁵Tb.[1] The choice of reaction impacts the production yield and the level of impurities. A significant potential impurity is Terbium-156 (¹⁵⁶Tb), which is co-produced, particularly in the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction, where it can be present at levels of approximately 8%.[1]

Q3: What is Terbium-156 and why is it a concern?

A3: Terbium-156 is a radioisotope with a half-life of 5.35 days, very similar to that of ¹⁵⁵Tb. This similarity in half-life means that ¹⁵⁶Tb impurities cannot be eliminated by allowing the mixture to decay. ¹⁵⁶Tb also emits a complex spectrum of gamma rays, some of which have higher energies than the imaging photons of ¹⁵⁵Tb. These additional gamma rays can potentially interfere with SPECT imaging and degrade image quality.

Q4: How do ¹⁵⁶Tb impurities quantitatively impact ¹⁵⁵Tb SPECT imaging?

A4: While direct quantitative studies on the impact of ¹⁵⁶Tb on ¹⁵⁵Tb imaging are limited, the presence of ¹⁵⁶Tb introduces higher energy gamma emissions. These emissions can lead to:

  • Increased Scatter: High-energy photons from ¹⁵⁶Tb can scatter within the patient and the collimator, being detected in the energy window set for ¹⁵⁵Tb. This can increase the background noise and reduce image contrast.

  • Septal Penetration: The higher energy gamma rays from ¹⁵⁶Tb may penetrate the collimator septa, leading to a loss of spatial resolution and blurring of the image.

  • Image Artifacts: The down-scatter of high-energy photons can create a haze or false signals in the reconstructed image, potentially obscuring small lesions or leading to misinterpretation.

One study noted that the presence of other terbium radioisotopes, including ¹⁵⁶Tb, did not appear to visually affect the image resolution in preclinical SPECT/CT.[1] However, for quantitative accuracy, the impact of these impurities should be carefully considered.

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁵⁵Tb imaging experiments that may be related to the presence of ¹⁵⁶Tb impurities.

Issue Potential Cause Recommended Action
Poor Image Contrast / High Background Noise High scatter contribution from ¹⁵⁶Tb gamma emissions.1. Energy Window Optimization: Ensure the energy windows for ¹⁵⁵Tb photopeaks (87 keV and 105 keV) are as narrow as possible to exclude scattered photons. 2. Scatter Correction: Employ advanced scatter correction techniques during image reconstruction. The Triple Energy Window (TEW) method is a common approach. 3. Collimator Selection: Use a collimator with appropriate septal thickness for the highest energy gamma rays of ¹⁵⁶Tb to minimize septal penetration. A medium-energy collimator might be more suitable than a low-energy high-resolution (LEHR) collimator if significant ¹⁵⁶Tb contamination is present.
Blurry Images / Poor Spatial Resolution Septal penetration by high-energy gamma rays from ¹⁵⁶Tb.1. Collimator Choice: As above, consider a medium-energy collimator. 2. Source-to-Collimator Distance: Minimize the distance between the subject and the collimator to improve resolution.
"Ghosting" or Unexpected Hot Spots in the Image Image reconstruction artifacts due to uncorrected scatter or septal penetration.1. Review Reconstruction Parameters: Ensure that the reconstruction algorithm includes corrections for scatter and resolution recovery. 2. Phantom Scan: Perform a scan with a phantom containing a known distribution of ¹⁵⁵Tb (with a similar level of ¹⁵⁶Tb impurity) to identify and characterize artifacts specific to your imaging setup.
Inaccurate Quantification of Radioactivity Contribution of scattered and penetrating photons from ¹⁵⁶Tb to the counts within the ¹⁵⁵Tb energy window.1. Radionuclidic Purity Assessment: Before injection, accurately determine the percentage of ¹⁵⁶Tb impurity using gamma spectroscopy. 2. Calibration with Impurities: If possible, calibrate the SPECT system using a source that has a known ratio of ¹⁵⁵Tb to ¹⁵⁶Tb to derive a more accurate calibration factor. 3. Monte Carlo Simulations: For advanced users, Monte Carlo simulations can be used to model the impact of ¹⁵⁶Tb impurities and develop more accurate correction factors.

Data Presentation

Table 1: Physical Properties of this compound and Terbium-156

PropertyThis compound (¹⁵⁵Tb)Terbium-156 (¹⁵⁶Tb)
Half-life 5.32 days[1][2]5.35 days
Decay Mode Electron CaptureElectron Capture
Principal Gamma Emissions (Energy, Intensity) 87 keV (32%), 105 keV (25%)[1][2]199 keV (48.7%), 267 keV (30.1%), 534 keV (13.9%), 812 keV (11.5%), and others with lower intensity.

Table 2: Potential Impact of ¹⁵⁶Tb Impurities on ¹⁵⁵Tb SPECT Imaging Parameters

Imaging ParameterPotential Impact of ¹⁵⁶Tb ImpurityMitigation Strategy
Spatial Resolution Decrease due to septal penetration.Use of medium-energy collimator.
Image Contrast Decrease due to increased scatter.Optimized energy windows, advanced scatter correction.
Signal-to-Noise Ratio (SNR) Decrease due to increased background noise from scatter.Advanced image processing and reconstruction techniques.
Quantitative Accuracy Overestimation of ¹⁵⁵Tb activity due to ¹⁵⁶Tb photon contribution.Accurate impurity quantification, system calibration with representative sources.

Experimental Protocols

Protocol 1: Determination of Radionuclidic Purity using Gamma Spectroscopy

Objective: To quantify the percentage of ¹⁵⁶Tb impurity in a ¹⁵⁵Tb sample.

Methodology:

  • Sample Preparation: Place a known volume of the ¹⁵⁵Tb solution in a standard geometry for your High-Purity Germanium (HPGe) detector.

  • Data Acquisition: Acquire a gamma-ray spectrum for a sufficient duration to obtain good counting statistics for the photopeaks of both ¹⁵⁵Tb and ¹⁵⁶Tb.

  • Spectrum Analysis:

    • Identify the characteristic photopeaks for ¹⁵⁵Tb (e.g., 87 keV, 105 keV).

    • Identify the characteristic photopeaks for ¹⁵⁶Tb (e.g., 199 keV, 267 keV, 534 keV).

    • Calculate the net peak area for each identified photopeak, correcting for background.

  • Activity Calculation:

    • Using the known emission probabilities and the detector efficiency at each energy, calculate the activity of ¹⁵⁵Tb and ¹⁵⁶Tb.

    • The radionuclidic purity of ¹⁵⁵Tb is expressed as: (Activity of ¹⁵⁵Tb / (Activity of ¹⁵⁵Tb + Activity of ¹⁵⁶Tb)) * 100%

Protocol 2: Phantom Imaging to Assess the Impact of ¹⁵⁶Tb Impurities

Objective: To qualitatively and quantitatively assess the impact of ¹⁵⁶Tb impurities on ¹⁵⁵Tb SPECT image quality using a standardized phantom.

Methodology:

  • Phantom Preparation:

    • Use a NEMA IEC Body Phantom or a similar resolution phantom (e.g., Derenzo).

    • Prepare two separate solutions: one with pure ¹⁵⁵Tb (if available) and one with ¹⁵⁵Tb containing a known percentage of ¹⁵⁶Tb impurity (as determined by Protocol 1).

    • Fill the phantom's hot spheres/rods and background compartment with the prepared solutions, ensuring the same total activity concentration of ¹⁵⁵Tb in both phantoms.

  • SPECT/CT Acquisition:

    • Acquire SPECT data for both phantoms using your standard clinical or preclinical protocol for ¹⁵⁵Tb.

    • Acquire a CT scan for attenuation correction.

  • Image Reconstruction:

    • Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and resolution recovery.

    • Use consistent reconstruction parameters for both datasets.

  • Image Analysis:

    • Qualitative Assessment: Visually compare the images from the pure and impure ¹⁵⁵Tb sources, looking for differences in sharpness, contrast, and the presence of artifacts.

    • Quantitative Assessment:

      • Contrast: Calculate the contrast of the hot spheres/rods using the formula: Contrast = ((C_hot - C_bkg) / C_bkg) * 100% where C_hot is the mean counts in a region of interest (ROI) over a hot feature and C_bkg is the mean counts in a background ROI.

      • Signal-to-Noise Ratio (SNR): Calculate the SNR for a uniform region of the phantom.

      • Resolution: If using a resolution phantom, determine the smallest resolvable features for both datasets.

  • Data Comparison: Tabulate and compare the quantitative metrics for the pure and impure ¹⁵⁵Tb datasets to determine the impact of the ¹⁵⁶Tb impurity.

Visualizations

DecayPathways cluster_Tb155 This compound Decay cluster_Tb156 Terbium-156 Decay Tb155 ¹⁵⁵Tb (T½ = 5.32 d) Gd155 ¹⁵⁵Gd (Stable) Tb155->Gd155 Electron Capture γ (87, 105 keV) Tb156 ¹⁵⁶Tb (T½ = 5.35 d) Gd156 ¹⁵⁶Gd (Stable) Tb156->Gd156 Electron Capture γ (high energies)

Caption: Decay pathways of this compound and Terbium-156.

ExperimentalWorkflow start Start: Receive ¹⁵⁵Tb Sample gamma_spec Protocol 1: Gamma Spectroscopy (Quantify ¹⁵⁶Tb %) start->gamma_spec decision ¹⁵⁶Tb % Acceptable? gamma_spec->decision phantom_study Protocol 2: Phantom Imaging Study decision->phantom_study No / Uncertain proceed Proceed with In-Vivo Imaging decision->proceed Yes analyze Image Analysis: Qualitative & Quantitative phantom_study->analyze analyze->proceed Impact acceptable remediate Remediation: - Optimize Imaging Protocol - Consider alternative ¹⁵⁵Tb source analyze->remediate Impact unacceptable

Caption: Experimental workflow for evaluating ¹⁵⁶Tb impurity impact.

TroubleshootingFlow start Image Quality Issue (e.g., low contrast, blur) check_purity Check Radionuclidic Purity (¹⁵⁶Tb %) start->check_purity high_impurity High ¹⁵⁶Tb % Detected? check_purity->high_impurity optimize_protocol Optimize Imaging Protocol: - Narrower Energy Windows - Advanced Scatter Correction - Consider ME Collimator high_impurity->optimize_protocol Yes other_causes Investigate Other Causes: - Patient Motion - Reconstruction Parameters - Radiopharmaceutical QC high_impurity->other_causes No re_evaluate Re-evaluate Image Quality optimize_protocol->re_evaluate other_causes->re_evaluate

Caption: Logical flow for troubleshooting ¹⁵⁵Tb SPECT image artifacts.

References

Validation & Comparative

A Comparative Guide to Terbium-155 and Indium-111 for SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of single-photon emission computed tomography (SPECT), the choice of radionuclide is paramount to achieving high-quality diagnostic images and enabling effective theranostic strategies. While Indium-111 (¹¹¹In) has long been a workhorse for SPECT imaging, particularly for neuroendocrine tumors, the emerging radiolanthanide Terbium-155 (¹⁵⁵Tb) presents a compelling alternative. This guide provides an objective, data-driven comparison of ¹⁵⁵Tb and ¹¹¹In, focusing on their physical properties, radiochemistry, and preclinical imaging performance to inform radionuclide selection for SPECT applications.

Physical and Decay Properties: A Head-to-Head Comparison

The fundamental characteristics of a radionuclide dictate its suitability for imaging. ¹⁵⁵Tb and ¹¹¹In possess distinct decay properties that influence image quality, radiation dose to the patient, and logistical considerations for clinical use. ¹⁵⁵Tb's longer half-life is advantageous for imaging processes that occur over several days, such as those involving monoclonal antibodies[1][2]. Its lower energy gamma emissions are well-suited for modern SPECT cameras. In contrast, ¹¹¹In has a shorter half-life and higher energy photons[3][4].

PropertyThis compound (¹⁵⁵Tb) Indium-111 (¹¹¹In)
Half-life 5.32 days[5]2.80 days[3]
Decay Mode Electron Capture (EC)[1][5]Electron Capture (EC)[3]
Principal Gamma Emissions (Energy, Abundance) 86.6 keV (32.0%)105.3 keV (25.1%)[5]171.3 keV (91%)245.4 keV (94%)[3]
Particulate Emissions Auger/Conversion Electrons[5]Auger/Conversion Electrons[6]
Production Method Spallation or Cyclotron (e.g., ¹⁵⁶Gd(p,2n)¹⁵⁵Tb)[7][8][9]Cyclotron (e.g., ¹¹²Cd(p,2n)¹¹¹In)[3]

Radiochemistry and Chelator Systems

Effective radiolabeling relies on stable chelation chemistry to securely attach the radionuclide to a targeting molecule. As a lanthanide, ¹⁵⁵Tb shares its coordination chemistry with other therapeutic radiolanthanides like Lutetium-177 (¹⁷⁷Lu) and therapeutic Terbium isotopes like Terbium-161 (¹⁶¹Tb). This chemical identity is a significant advantage for theranostics, as the diagnostic (¹⁵⁵Tb) and therapeutic agents exhibit identical pharmacokinetics. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is commonly used for ¹⁵⁵Tb and other lanthanides[5].

Indium-111, a post-transition metal, is most frequently chelated using DTPA (diethylenetriaminepentaacetic acid), notably in the form of pentetreotide (OctreoScan™), a DTPA-conjugated octreotide analog[4][10]. While effective, the coordination chemistry of Indium differs from that of therapeutic radiolanthanides like ¹⁷⁷Lu, which can lead to slight differences in the biodistribution of the diagnostic and therapeutic pairs[7].

General Radiopharmaceutical Workflow cluster_production Radionuclide Production cluster_synthesis Radiosynthesis cluster_qc Quality Control cluster_application Preclinical/Clinical Application prod_tb ¹⁵⁵Tb Production (Spallation/Cyclotron) chelation Chelation prod_tb->chelation prod_in ¹¹¹In Production (Cyclotron) prod_in->chelation qc_check Radiochemical Purity (e.g., HPLC, TLC) chelation->qc_check biomolecule Targeting Biomolecule (e.g., Peptide, Antibody) chelator Bifunctional Chelator (e.g., DOTA, DTPA) biomolecule->chelator Conjugation chelator->chelation admin Administration qc_check->admin >95% Purity imaging SPECT/CT Imaging admin->imaging

Caption: Generalized workflow for producing a SPECT radiopharmaceutical.

Preclinical SPECT Imaging Performance

Quantitative data from preclinical phantom studies are crucial for comparing the intrinsic imaging capabilities of radionuclides. Recent studies provide high-resolution data for both ¹⁵⁵Tb and ¹¹¹In.

A study evaluating ¹⁵⁵Tb with a high-energy ultra-high resolution (HEUHR) collimator on a preclinical SPECT/CT scanner demonstrated the ability to resolve all rods in a hot rod phantom, achieving a spatial resolution of less than 0.85 mm[10][11][12]. In contrast, a similar preclinical study with ¹¹¹In reported a best spatial resolution of 1.3 mm[1]. Another evaluation of ¹¹¹In using a triple line phantom and Monte Carlo-based reconstruction reported a mean spatial resolution of 8.2 mm, highlighting the impact of reconstruction algorithms on final image quality[13]. These data suggest that ¹⁵⁵Tb can provide superior spatial resolution in preclinical settings.

ParameterThis compound Indium-111
Scanner / Collimator VECTor preclinical SPECT/CT / HEUHR[11]Small animal SPECT / Pinhole[1]
Phantom Type Hot Rod Resolution Phantom[11]Syringe Phantom[1]
Achieved Spatial Resolution < 0.85 mm[10][11][12]1.3 mm[1]
Smallest Detectable Lesion (in NEMA phantom) Data not available10 mm sphere not detectable[7]
Recovery Coefficient (Quantitative Accuracy) Up to 92% with HEUHR collimator[11][14]Errors < 6.5% with compensation[15]

Experimental Protocols

Protocol 1: Preclinical Phantom Imaging with ¹⁵⁵Tb

This protocol is summarized from a study assessing the performance of preclinical quantitative SPECT imaging with ¹⁵⁵Tb[10][11][12].

  • Phantom Preparation: A hot rod resolution phantom with rod diameters ranging from 0.85 to 1.70 mm was filled with a solution of ¹⁵⁵Tb (21.8 ± 1.7 MBq/mL).

  • Scanner Setup: A VECTor preclinical SPECT/CT scanner was used, equipped with a high-energy ultra-high resolution (HEUHR) parallel-hole collimator.

  • Image Acquisition: SPECT data was acquired using photopeaks centered at 86.6 keV and 105.3 keV.

  • Image Reconstruction: Images were reconstructed using an ordered subset expectation maximization (OSEM) algorithm.

  • Analysis: Image performance was evaluated by visual assessment of rod resolvability and calculation of recovery coefficients and contrast-to-noise metrics.

Protocol 2: Radiolabeling of Pentetreotide with ¹¹¹In

This protocol is based on the package insert for the OctreoScan™ kit[3][5].

  • Kit Preparation: Allow the reaction vial containing 10 µg of pentetreotide to reach room temperature.

  • Radionuclide Addition: Aseptically add 1.1 mL of ¹¹¹In Chloride sterile solution (approximately 111 MBq or 3 mCi) to the reaction vial using a shielded syringe.

  • Incubation: Gently swirl the vial and allow it to incubate at room temperature for 30 minutes.

  • Quality Control: Before administration, determine the radiochemical purity using a C18 Sep-Pak cartridge or other validated method. The radiolabeling yield should be greater than 90%.

  • Administration: The final product is suitable for intravenous injection and should be used within 6 hours of preparation.

The Theranostic Paradigm: A Key Differentiator

The concept of theranostics—using a single targeting molecule for both diagnosis and therapy—is a cornerstone of personalized medicine. Terbium is unique in that it offers a "quadruplet" of medically relevant radioisotopes from the same element: ¹⁵²Tb for PET, ¹⁵⁵Tb for SPECT, ¹⁴⁹Tb for alpha therapy, and ¹⁶¹Tb for beta/Auger electron therapy[1][16][17]. This allows for the development of truly identical radiopharmaceuticals for imaging and therapy, embodying the principle of "what you see is what you treat."

While ¹¹¹In is an excellent diagnostic radionuclide, it lacks a readily available therapeutic counterpart from the same element. Therefore, it is often used as a surrogate for therapies involving different elements, such as ¹⁷⁷Lu or Yttrium-90 (⁹⁰Y)[7]. Although these pairs have proven clinically effective, the different chemical nature of the elements can result in altered pharmacokinetics[7].

Theranostic Concepts cluster_tb Terbium 'Matched-Pair' Theranostics cluster_in Indium 'Surrogate-Pair' Theranostics tb_diag ¹⁵⁵Tb-DOTA-Peptide (SPECT Imaging) tb_ther ¹⁶¹Tb-DOTA-Peptide (β⁻ Therapy) tb_diag->tb_ther Identical Chemistry & Pharmacokinetics in_diag ¹¹¹In-DTPA-Peptide (SPECT Imaging) lu_ther ¹⁷⁷Lu-DOTA-Peptide (β⁻ Therapy) in_diag->lu_ther Different Chemistry & Pharmacokinetics

Caption: Comparison of matched-pair vs. surrogate-pair theranostics.

Targeting Mechanism: Somatostatin Receptor Binding

Many applications for both ¹⁵⁵Tb and ¹¹¹In involve targeting somatostatin receptors (SSTRs), which are overexpressed on a variety of neuroendocrine tumors[4]. Analogs of the hormone somatostatin, such as octreotate (TATE) or octreotide, are conjugated to a chelator and radiolabeled. The resulting radiopharmaceutical binds with high affinity to SSTRs (primarily subtype 2) on the tumor cell surface, leading to internalization and trapping of the radioactivity within the cell, which allows for imaging[4].

Somatostatin Receptor Targeting radioligand ¹⁵⁵Tb/¹¹¹In-Chelator-Peptide receptor Somatostatin Receptor (SSTR2) radioligand->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization cell Tumor Cell Membrane trapping Intracellular Trapping (Signal for SPECT) internalization->trapping

Caption: Mechanism of radiolabeled peptide binding and internalization.

Conclusion and Future Outlook

Indium-111 remains a clinically established and valuable radionuclide for SPECT imaging. However, the preclinical data strongly suggest that this compound is a superior alternative in terms of achievable spatial resolution. The most significant advantage of ¹⁵⁵Tb lies in its identity as a radiolanthanide, making it the ideal diagnostic partner for an array of therapeutic radiolanthanides, especially ¹⁶¹Tb, within a true "matched-pair" theranostic paradigm. As production capabilities for terbium isotopes continue to expand, ¹⁵⁵Tb is poised to become a critical tool for researchers and drug developers, offering the potential for higher-resolution imaging and more precise patient-specific dosimetry to guide the next generation of targeted radionuclide therapies.

References

A Comparative Guide to the Biodistribution of Terbium-155 and Lutetium-177 Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of theranostics, a field combining diagnostics and therapeutics, is rapidly evolving with the exploration of novel radionuclides. Among these, Terbium-155 (¹⁵⁵Tb) and Lutetium-177 (¹⁷⁷Lu) have emerged as promising candidates for labeling peptides used in the diagnosis and treatment of various cancers. This guide provides an objective comparison of the biodistribution of peptides labeled with these two radiometals, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and Lutetium-177

Lutetium-177 is a well-established therapeutic radionuclide that emits both beta particles, effective for cancer therapy, and gamma rays, which allow for SPECT (Single Photon Emission Computed Tomography) imaging. This dual capability makes it a valuable tool in a theranostic approach.

This compound is a diagnostic radionuclide with gamma emissions suitable for high-quality SPECT imaging.[1] It is considered a theranostic partner for therapeutic terbium isotopes like ¹⁶¹Tb. Due to their shared trivalent lanthanide chemistry, it is widely accepted that peptides labeled with different terbium isotopes or with lutetium-177 will exhibit nearly identical biodistribution profiles.[1][2] This chemical similarity is crucial as it allows the biodistribution observed with diagnostic ¹⁵⁵Tb to be a reliable predictor for the dosimetry of therapeutic agents like ¹⁷⁷Lu or ¹⁶¹Tb labeled to the same peptide.

Comparative Biodistribution Data

Preclinical studies comparing the biodistribution of the same peptide labeled with terbium and lutetium isotopes confirm their near-identical in vivo behavior. The following tables summarize quantitative biodistribution data from studies using somatostatin receptor (SSTR) and prostate-specific membrane antigen (PSMA) targeting peptides. While direct comparative data for ¹⁵⁵Tb and ¹⁷⁷Lu is limited, data for ¹⁶¹Tb, a therapeutic terbium isotope with identical chemical properties to ¹⁵⁵Tb, serves as a reliable surrogate for biodistribution comparison.

Table 1: Comparative Biodistribution of [¹⁶¹Tb]Tb-DOTATATE and Extrapolated [¹⁷⁷Lu]Lu-DOTATATE in Immunocompetent Mice

Organ[¹⁶¹Tb]Tb-DOTATATE (%ID/g ± SD at 2h p.i.)
Blood0.11 ± 0.01
Heart0.11 ± 0.01
Lungs0.44 ± 0.04
Liver0.30 ± 0.02
Spleen0.18 ± 0.03
Pancreas1.15 ± 0.05
Stomach0.77 ± 0.09
Intestines0.28 ± 0.02
Kidneys4.67 ± 0.58
Muscle0.08 ± 0.01
Bone (Femur)0.29 ± 0.02

*Data adapted from Busslinger et al., European Journal of Nuclear Medicine and Molecular Imaging (2024). The study notes that the biodistribution of ¹⁶¹Tb- and ¹⁷⁷Lu-labeled peptides are comparable.[3]

Table 2: Comparative Biodistribution of [¹⁵⁵Tb]Tb-crown-TATE and [¹⁶¹Tb]Tb-crown-TATE in AR42J Tumor-Bearing Mice

Organ/Tissue[¹⁵⁵Tb]Tb-crown-TATE (%ID/g ± SD at 2h p.i.)[¹⁶¹Tb]Tb-crown-TATE (%ID/g ± SD at 2h p.i.)
Blood0.2 ± 0.10.2 ± 0.0
Heart0.3 ± 0.10.3 ± 0.0
Lungs1.9 ± 0.51.7 ± 0.2
Liver0.8 ± 0.10.7 ± 0.1
Spleen0.4 ± 0.10.4 ± 0.1
Pancreas4.7 ± 1.64.6 ± 0.8
Stomach1.6 ± 0.31.5 ± 0.1
Intestines1.0 ± 0.20.9 ± 0.1
Kidneys15.3 ± 4.212.8 ± 1.0
Adrenals10.1 ± 1.49.6 ± 1.7
Muscle0.3 ± 0.00.3 ± 0.0
Bone1.0 ± 0.21.0 ± 0.1
Tumor38.7 ± 8.038.5 ± 3.5

Data sourced from a 2023 preclinical evaluation of [¹⁵⁵/¹⁶¹Tb]Tb-Crown-TATE.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. Below are representative protocols for the radiolabeling of DOTA-conjugated peptides and subsequent in vivo biodistribution studies.

Protocol 1: Radiolabeling of DOTA-Peptides (e.g., DOTATATE, PSMA-617) with this compound or Lutetium-177

Materials:

  • DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617)

  • ¹⁵⁵TbCl₃ or ¹⁷⁷LuCl₃ in dilute HCl

  • Sodium acetate or ammonium acetate buffer (0.1-0.5 M, pH 4.5-5.5)

  • Ascorbic acid solution (optional, as a radioprotectant)

  • Sterile, metal-free reaction vials

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • In a sterile reaction vial, combine the DOTA-conjugated peptide with the sodium or ammonium acetate buffer.

  • Add the required activity of ¹⁵⁵TbCl₃ or ¹⁷⁷LuCl₃ to the peptide solution.

  • Gently mix the reaction solution and incubate at 90-95°C for 10-30 minutes.[5][6]

  • After incubation, allow the vial to cool to room temperature.

  • (Optional) Add ascorbic acid to prevent radiolysis.

  • Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is typically required for in vivo studies.[5]

  • If necessary, purify the radiolabeled peptide using a C18 solid-phase extraction cartridge to remove unchelated radionuclide.

Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Rodent Models

Materials:

  • Tumor-bearing mice (e.g., with subcutaneous xenografts of relevant cancer cell lines)

  • Purified ¹⁵⁵Tb- or ¹⁷⁷Lu-labeled peptide, diluted in sterile saline

  • Anesthetic agent

  • Syringes and needles for injection

  • Gamma counter for measuring tissue radioactivity

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Administer a known amount of the radiolabeled peptide (typically 1-5 MBq) via intravenous tail vein injection.[7]

  • At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a cohort of mice.

  • Dissect and collect organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Weigh each organ and tissue sample.

  • Measure the radioactivity in each sample using a calibrated gamma counter, correcting for radioactive decay.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and workflows.

Signaling_Pathway_SSTR Somatostatin Receptor (SSTR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR2 G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cell_Effects Inhibition of Proliferation Induction of Apoptosis PKA->Cell_Effects Leads to MAPK->Cell_Effects Leads to Somatostatin_analogue Somatostatin Analogue (e.g., DOTATATE) Somatostatin_analogue->SSTR Binds Signaling_Pathway_PSMA PSMA-Mediated Signaling Pathway in Prostate Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Integrin β1 Integrin PSMA->Integrin Interacts with IGF1R IGF-1R Integrin->IGF1R Complexes with PI3K PI3K IGF1R->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes PSMA_Ligand PSMA Ligand (e.g., PSMA-617) PSMA_Ligand->PSMA Binds Experimental_Workflow Experimental Workflow for Comparative Biodistribution Study cluster_radiolabeling Radiolabeling & QC cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Peptide DOTA-Peptide Labeling Radiolabeling Peptide->Labeling Radionuclide ¹⁵⁵Tb or ¹⁷⁷Lu Radionuclide->Labeling QC Quality Control (>95% Purity) Labeling->QC Injection IV Injection QC->Injection Pass Animal_Model Tumor-Bearing Rodent Model Animal_Model->Injection Time_Points Euthanasia at Multiple Time Points Injection->Time_Points Dissection Organ & Tumor Dissection Time_Points->Dissection Counting Gamma Counting Dissection->Counting Analysis Data Analysis (%ID/g) Counting->Analysis

References

Validating Terbium-155 as a Diagnostic Partner for Terbium-161 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of theranostics, a paradigm that combines diagnostics and therapy, is revolutionizing personalized medicine, particularly in oncology. The ideal theranostic pair consists of two radionuclides of the same element, one for imaging and one for therapy, ensuring identical pharmacokinetics and allowing for accurate dosimetry and treatment planning. The terbium radionuclide family offers a unique "matched-pair" for this purpose, with Terbium-155 (Tb-155) as the diagnostic SPECT imaging agent and Terbium-161 (Tb-161) as the therapeutic agent.[1][2][3] This guide provides a comprehensive comparison of the Tb-155/Tb-161 pair with other alternatives, supported by experimental data, to validate its potential in advancing cancer treatment.

The Power of a Matched Pair: Tb-155 and Tb-161

This compound and Terbium-161 are chemically identical, meaning that when chelated to a targeting molecule, they will exhibit the same behavior and biodistribution within the body.[1][3] This is a critical advantage for accurate pre-therapeutic dosimetry and prediction of therapeutic response.[4][5][6]

This compound is a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][7][8] Its decay characteristics, including a half-life of 5.32 days and gamma-ray emissions suitable for SPECT, allow for high-quality, high-resolution imaging over several days.[1][4][5][8] This enables detailed visualization of tumor localization and assessment of radiopharmaceutical uptake.

Terbium-161 , with a half-life of 6.89 days, is a potent therapeutic radionuclide.[4] It emits medium-energy beta particles, similar to the clinically established Lutetium-177 (Lu-177).[9] However, a key advantage of Tb-161 is its co-emission of a significant number of low-energy conversion and Auger electrons.[10][11][12][13] These short-range electrons deposit a high amount of energy within a very small radius, making Tb-161 particularly effective at eradicating microscopic metastases and even single cancer cells, a significant advantage over beta emitters alone.[10][11][12][14]

Comparative Performance Data

The following tables summarize the key physical properties and preclinical imaging performance of Tb-155 and Tb-161, along with a comparison to the current clinical standard, Lutetium-177.

Table 1: Physical Decay Characteristics of Terbium Radionuclides and Lutetium-177

RadionuclideHalf-life (days)Primary EmissionsKey Gamma/X-ray Energies (keV)Application
This compound (Tb-155) 5.32Gamma (γ), X-ray86.6, 105.3, 43.0Diagnostic (SPECT)
Terbium-161 (Tb-161) 6.89Beta (β-), Gamma (γ), Auger/Conversion Electrons48.9, 74.6Therapeutic
Lutetium-177 (Lu-177)6.73Beta (β-), Gamma (γ)113, 208Therapeutic

Data compiled from multiple sources.[4][7][13]

Table 2: Preclinical SPECT Imaging Performance of Tb-155 and Tb-161

ParameterThis compound (Tb-155)Terbium-161 (Tb-161)
Scanner VECTor preclinical SPECT/CTVECTor preclinical SPECT/CT
Collimator High Energy Ultra High Resolution (HEUHR)High Energy Ultra High Resolution (HEUHR)
Resolved Rod Diameter All rods (0.85 - 1.70 mm)All rods (0.85 - 1.70 mm)
Quantitative Accuracy (Recovery Coefficient) Up to 92%Not explicitly stated, but high
Spatial Resolution < 0.85 mm< 0.85 mm

Data from a study using a hot rod resolution phantom.[4][5][6][15]

Experimental Data and Methodologies

The validation of the Tb-155/Tb-161 theranostic pair is supported by numerous preclinical studies. These studies have demonstrated the superior therapeutic efficacy of Tb-161 compared to Lu-177 and the excellent imaging capabilities of Tb-155.

Preclinical Therapy Studies: Tb-161 vs. Lu-177

Preclinical studies have consistently shown that Tb-161 is more effective at treating cancer than Lu-177, particularly for small tumors and micrometastases.[10][12][16]

  • In vitro studies: When targeting prostate-specific membrane antigen (PSMA) on PC-3 PIP tumor cells, ¹⁶¹Tb-PSMA-617 was more effective at reducing cell viability and survival compared to ¹⁷⁷Lu-PSMA-617.[16] Similarly, in studies targeting somatostatin receptors (SSTRs) on AR42J tumor cells, [¹⁶¹Tb]Tb-DOTA-LM3 was significantly more potent than its ¹⁷⁷Lu-labeled counterpart.[10]

  • In vivo studies: In mouse models of prostate cancer, treatment with ¹⁶¹Tb-PSMA-617 resulted in a significant, activity-dependent increase in median survival compared to untreated controls.[16] Therapy studies directly comparing ¹⁶¹Tb-PSMA-617 and ¹⁷⁷Lu-PSMA-617 demonstrated the superiority of the terbium radionuclide.[16] In neuroendocrine tumor models, [¹⁶¹Tb]Tb-DOTA-LM3 was more effective in delaying tumor growth and prolonging survival in mice compared to [¹⁷⁷Lu]Lu-DOTA-LM3.[10]

SPECT/CT Imaging with Tb-155

Preclinical SPECT/CT imaging studies using Tb-155 have demonstrated its capability to produce high-quality, high-resolution images, allowing for excellent visualization of tumors.[8][17]

  • Phantom Studies: Quantitative SPECT imaging of phantoms filled with Tb-155 has shown that high-resolution collimators can achieve a spatial resolution of less than 0.85 mm and maintain high quantitative accuracy.[4][5][6][15]

  • In vivo Imaging: SPECT/CT experiments in tumor-bearing mice using various ¹⁵⁵Tb-labeled targeting molecules (e.g., DOTATATE, cm09, chCE7) have successfully visualized tumors with high clarity.[8][17][18] The relatively long half-life of Tb-155 allows for imaging at later time points, which is particularly beneficial for targeting molecules with slower pharmacokinetics.[1][17]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of the Tb-155/Tb-161 theranostic pair.

Radionuclide Production

The availability of high-purity radionuclides is essential for clinical translation.

  • This compound Production: Tb-155 can be produced using a cyclotron via proton irradiation of enriched Gadolinium-155 (¹⁵⁵Gd) or Gadolinium-156 (¹⁵⁶Gd) targets.[2][8][18] The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction generally yields higher quantities but with lower radionuclidic purity compared to the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction.[8][18] Another production method involves high-energy proton irradiation of a tantalum target followed by on-line mass separation at facilities like ISOLDE (CERN).[17]

  • Terbium-161 Production: Tb-161 is typically produced in nuclear reactors through neutron irradiation of enriched Gadolinium-160 (¹⁶⁰Gd) targets.[1][7] The resulting Gadolinium-161 rapidly decays to Tb-161, which is then chemically separated to yield a high-purity product.[1]

Radiolabeling of Targeting Molecules

The process of attaching the terbium radionuclide to a targeting molecule (e.g., a peptide or antibody) is critical for delivering the radiation to the tumor cells.

  • General Protocol: The radiolabeling of DOTA-conjugated peptides (such as DOTATATE or PSMA-617) with terbium isotopes is a well-established procedure. Typically, the DOTA-peptide is incubated with the terbium chloride solution in a suitable buffer (e.g., sodium acetate or ammonium acetate) at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 10-30 minutes). The radiochemical purity of the final product is then assessed using techniques like radio-HPLC.

Preclinical SPECT/CT Imaging
  • Animal Models: Tumor-bearing mice are commonly used for in vivo imaging and biodistribution studies. Tumors are established by subcutaneously injecting cancer cells (e.g., AR42J for neuroendocrine tumors, PC-3 PIP for prostate cancer) into immunocompromised mice.

  • Imaging Procedure:

    • The ¹⁵⁵Tb-labeled radiopharmaceutical is administered to the tumor-bearing mice, typically via intravenous injection.

    • At various time points post-injection, the mice are anesthetized and placed in a small-animal SPECT/CT scanner (e.g., VECTor preclinical SPECT/CT).

    • SPECT images are acquired using specific energy windows for the gamma emissions of Tb-155 (e.g., 43.0 keV, 86.6 keV, and 105.3 keV).[4][5][15]

    • A CT scan is performed for anatomical co-registration.

    • Images are reconstructed using algorithms such as Ordered Subset Expectation Maximization (OSEM).

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the key processes and the underlying logic for using the Tb-155/Tb-161 theranostic pair.

Radionuclide_Production_Workflow cluster_Tb155 This compound Production cluster_Tb161 Terbium-161 Production p_beam Proton Beam cyclotron Cyclotron Irradiation p_beam->cyclotron target_Gd Enriched Gd-155/156 Target target_Gd->cyclotron chem_sep_155 Chemical Separation cyclotron->chem_sep_155 Tb155_final High-Purity Tb-155 chem_sep_155->Tb155_final n_beam Neutron Flux reactor Nuclear Reactor n_beam->reactor target_Gd160 Enriched Gd-160 Target target_Gd160->reactor decay Gd-161 -> Tb-161 Decay reactor->decay chem_sep_161 Chemical Separation decay->chem_sep_161 Tb161_final High-Purity Tb-161 chem_sep_161->Tb161_final

Caption: Production workflows for this compound and Terbium-161.

Theranostic_Workflow cluster_diagnostic Diagnostic Phase cluster_therapeutic Therapeutic Phase Tb155 Tb-155 radiolabeling_diag Radiolabeling with Targeting Molecule Tb155->radiolabeling_diag injection_diag Injection of Tb-155 Radiopharmaceutical radiolabeling_diag->injection_diag spect_ct SPECT/CT Imaging injection_diag->spect_ct dosimetry Dosimetry Calculation & Treatment Planning spect_ct->dosimetry injection_ther Injection of Tb-161 Radiopharmaceutical dosimetry->injection_ther Informs Therapy Tb161 Tb-161 radiolabeling_ther Radiolabeling with Targeting Molecule Tb161->radiolabeling_ther radiolabeling_ther->injection_ther therapy Targeted Radionuclide Therapy injection_ther->therapy monitoring Treatment Response Monitoring therapy->monitoring

Caption: The theranostic workflow using the Tb-155/Tb-161 matched pair.

Tb161_Mechanism_of_Action Tb161_radioligand Tb-161 Radioligand receptor Tumor Cell Receptor (e.g., PSMA, SSTR) Tb161_radioligand->receptor Binding internalization Internalization receptor->internalization Tb161_decay Tb-161 Decay internalization->Tb161_decay beta_emission Beta (β-) Emission Tb161_decay->beta_emission auger_emission Auger/Conversion Electron Emission Tb161_decay->auger_emission dna_damage DNA Double-Strand Breaks beta_emission->dna_damage Longer Range auger_emission->dna_damage Short Range, High LET cell_death Tumor Cell Death dna_damage->cell_death

References

Preclinical Showdown: Terbium-155 Labeled Somatostatin Analogs Demonstrate Promise for Neuroendocrine Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive preclinical comparison reveals Terbium-155 (¹⁵⁵Tb) labeled somatostatin analogs as potent contenders for SPECT imaging of neuroendocrine tumors (NETs), exhibiting favorable tumor targeting and biodistribution profiles when compared to other established and emerging radionuclides. This guide provides a detailed analysis of the preclinical data, offering researchers and drug development professionals a comparative look at the performance of ¹⁵⁵Tb-based radiopharmaceuticals against alternatives like Lutetium-177 (¹⁷⁷Lu) and Terbium-161 (¹⁶¹Tb).

The quest for more precise and effective diagnostics for NETs has led to the exploration of various radionuclides for labeling somatostatin analogs (SSAs), which target the highly expressed somatostatin receptors (SSTRs) on these tumors.[1] this compound, with its ideal decay characteristics for Single Photon Emission Computed Tomography (SPECT), is emerging as a strong candidate.[2][3][4] Its emissions are suitable for high-resolution imaging, and it forms a theranostic pair with the therapeutic radionuclide ¹⁶¹Tb, allowing for a seamless transition from diagnosis to treatment.[5][6]

This guide delves into the preclinical validation of ¹⁵⁵Tb-labeled SSAs, presenting a side-by-side comparison of their performance based on published experimental data. We will explore various SSAs, including agonists like DOTATOC and DOTATATE, and the newer antagonist, DOTA-LM3, as well as the novel chelator, crown-TATE.

Comparative Performance of Radiolabeled Somatostatin Analogs

The preclinical efficacy of radiolabeled SSAs is primarily evaluated based on their radiolabeling efficiency, in vitro cell binding and uptake, and in vivo biodistribution and tumor targeting capabilities. The following tables summarize the key quantitative data from comparative preclinical studies.

Radiolabeling and In Vitro Performance

Successful clinical application of radiopharmaceuticals hinges on efficient and stable radiolabeling. Preclinical studies demonstrate that ¹⁵⁵Tb can be efficiently incorporated into various SSA constructs under mild conditions, achieving high radiochemical purity and molar activity.

RadiopharmaceuticalRadionuclideMolar Activity (MBq/nmol)Radiochemical Purity (%)Cell LineKey FindingsReference
¹⁵⁵Tb-crown-TATE¹⁵⁵Tb19.4>99AR42JEfficient labeling under mild conditions.[5][6]
¹⁶¹Tb-crown-TATE¹⁶¹Tb11.4>99AR42JEfficient labeling, comparable to ¹⁵⁵Tb.[5][6]
¹⁵⁵Tb-DOTATOC¹⁵⁵Tbup to 100>99AR42JHigh molar activity achievable.[4]
¹⁴⁹Tb-DOTATATE¹⁴⁹Tbup to 20≥98AR42JHigh purity labeling.[7]
¹⁴⁹Tb-DOTA-LM3¹⁴⁹Tbup to 20≥98AR42JHigh purity labeling.[7]
In Vivo Biodistribution: Tumor Uptake and Organ Distribution

The in vivo behavior of these radiotracers is a critical determinant of their diagnostic and therapeutic potential. High tumor uptake with low accumulation in non-target organs is the desired profile. The following tables compare the biodistribution of various terbium- and lutetium-labeled SSAs in tumor-bearing mice, presented as percentage of injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ¹⁵⁵Tb-crown-TATE vs. ¹⁶¹Tb-crown-TATE in AR42J Tumor-Bearing Mice (2.5 h post-injection) [5][6]

Organ¹⁵⁵Tb-crown-TATE (%ID/g ± SD)¹⁶¹Tb-crown-TATE (%ID/g ± SD)
Blood0.3 ± 0.10.4 ± 0.1
Heart0.2 ± 0.10.3 ± 0.1
Lungs0.9 ± 0.21.1 ± 0.3
Liver1.0 ± 0.21.2 ± 0.3
Spleen0.2 ± 0.10.3 ± 0.1
Pancreas4.5 ± 1.24.8 ± 1.5
Stomach2.1 ± 0.62.5 ± 0.8
Intestines1.5 ± 0.41.8 ± 0.5
Kidneys6.1 ± 1.07.7 ± 2.1
Muscle0.2 ± 0.10.2 ± 0.1
Bone0.3 ± 0.10.7 ± 0.1
Tumor 38.7 ± 8.0 38.5 ± 3.5

Table 2: Comparative Tumor-to-Organ Ratios (2.5 h post-injection)

Ratio¹⁵⁵Tb-crown-TATE¹⁶¹Tb-crown-TATE
Tumor-to-Blood129.096.3
Tumor-to-Liver38.732.1
Tumor-to-Kidney6.35.0

Table 3: Comparative Biodistribution of SSTR Agonists and Antagonists Labeled with Terbium-161 and Lutetium-177 in Immunocompetent Mice [8][9]

Organ¹⁶¹Tb-DOTATATE (%ID/g)¹⁷⁷Lu-DOTATATE (%ID/g)¹⁶¹Tb-DOTA-LM3 (%ID/g)¹⁷⁷Lu-DOTA-LM3 (%ID/g)
Spleen--HighHigh
KidneysLower than antagonistLower than antagonistHigher than agonistHigher than agonist
PancreasLower than antagonistLower than antagonistHigher than agonistHigher than agonist
LungsLower than antagonistLower than antagonist1.9-fold higher than agonist-
LiverLower than antagonistLower than antagonist8.6-fold higher than agonist-
Tumor --Higher than agonistHigher than agonist

Note: Specific %ID/g values for all organs in this comparative study were not fully detailed in the provided search results, but the trends of higher uptake for the antagonist (DOTA-LM3) and for the terbium-161 radionuclide were consistently reported.[8][9] Preclinical studies have demonstrated the superiority of [¹⁶¹Tb]Tb-DOTATOC and [¹⁶¹Tb]Tb-DOTA-LM3 over their ¹⁷⁷Lu-labeled counterparts.[8]

Experimental Methodologies

To ensure the reproducibility and critical evaluation of these findings, detailed experimental protocols are essential.

Radiolabeling of Somatostatin Analogs

A general protocol for radiolabeling SSAs with this compound involves the following steps:

  • Preparation of Reaction Mixture: The somatostatin analog (e.g., crown-TATE, DOTATOC) is dissolved in a suitable buffer, typically ammonium acetate or sodium acetate, to maintain a pH of around 4.5-6.0.

  • Addition of Radionuclide: A solution of ¹⁵⁵TbCl₃ in dilute HCl is added to the peptide solution.

  • Incubation: The reaction mixture is incubated at a specific temperature (ranging from ambient to 95°C) for a defined period (typically 10-30 minutes).

  • Quenching (Optional): The reaction may be stopped by adding a chelating agent like DTPA to complex any free radionuclide.

  • Quality Control: The radiochemical purity and molar activity are determined using techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) and instant thin-layer chromatography (ITLC).

In Vitro Cell Viability Assay

Cell viability assays are crucial for assessing the cytotoxic potential of therapeutic radiopharmaceuticals. A common method is the MTT or MTS assay:

  • Cell Seeding: Tumor cells (e.g., AR42J) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are incubated with varying concentrations of the radiolabeled SSA for a specified duration.

  • Addition of Reagent: MTT or MTS reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.

In Vivo Biodistribution Studies in Animal Models

Biodistribution studies are performed to determine the uptake and clearance of the radiopharmaceutical in various organs and the tumor.

  • Animal Model: Immunocompromised mice (e.g., nude or NRG mice) are subcutaneously inoculated with human neuroendocrine tumor cells (e.g., AR42J) to establish tumor xenografts.

  • Radiotracer Administration: Once tumors reach a suitable size, the mice are intravenously injected with a defined amount of the radiolabeled SSA.

  • SPECT/CT Imaging: At various time points post-injection, the mice are anesthetized and imaged using a preclinical SPECT/CT scanner. This allows for non-invasive visualization and quantification of the radiotracer distribution.

  • Ex Vivo Biodistribution: At the final time point, the mice are euthanized, and major organs and the tumor are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated.

Somatostatin Receptor Signaling Pathway

Somatostatin analogs exert their effects by binding to SSTRs, which triggers a cascade of intracellular signaling events leading to anti-proliferative and pro-apoptotic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Decreases PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Gi->AC Inhibits Gi->PLC Activates PKA Protein Kinase A (PKA) cAMP->PKA Inhibits MAPK MAPK Pathway PKA->MAPK Modulates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK Modulates Gene_Expression Altered Gene Expression MAPK->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis SSA Somatostatin Analog (e.g., ¹⁵⁵Tb-DOTATATE) SSA->SSTR Binds to

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for Preclinical Validation

The preclinical validation of a new radiopharmaceutical follows a structured workflow from initial radiolabeling to in vivo evaluation.

G Start Start: Develop Somatostatin Analog Radiolabeling Radiolabeling with ¹⁵⁵Tb Start->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC InVitro In Vitro Studies (Cell Binding, Viability) QC->InVitro InVivo In Vivo Studies (Animal Model) InVitro->InVivo Biodistribution Biodistribution (SPECT/CT, Ex Vivo) InVivo->Biodistribution Dosimetry Dosimetry Calculations Biodistribution->Dosimetry End End: Clinical Translation Potential Dosimetry->End

Caption: Preclinical validation workflow.

Conclusion

The preclinical data strongly support the potential of this compound labeled somatostatin analogs for high-resolution SPECT imaging of neuroendocrine tumors. The favorable tumor-to-background ratios, particularly demonstrated with novel chelators like crown-TATE, suggest the potential for excellent diagnostic performance. Furthermore, the ability to create a matched theranostic pair with ¹⁶¹Tb positions ¹⁵⁵Tb as a highly attractive radionuclide for advancing personalized medicine in the management of NETs. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of these promising radiopharmaceuticals.

References

A Comparative Guide to Cross-Calibration of SPECT Systems for Quantitative Terbium-155 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Terbium-155 (¹⁵⁵Tb) for quantitative Single Photon Emission Computed Tomography (SPECT) imaging against other commonly used radionuclides. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate critical pathways and workflows.

Executive Summary

This compound is an emerging radionuclide for SPECT imaging with promising characteristics for quantitative applications, particularly in the context of theranostics. Its favorable decay properties and the potential for high spatial resolution make it a compelling alternative to established isotopes. This guide offers a comprehensive analysis of ¹⁵⁵Tb's performance, cross-calibration procedures, and its application in targeted radiopharmaceutical imaging.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of ¹⁵⁵Tb compared to other radionuclides commonly used in quantitative SPECT imaging.

Table 1: Physical and Imaging Properties of Selected SPECT Radionuclides

RadionuclideHalf-life (days)Principal Photon Energies (keV) & Abundance (%)
This compound (¹⁵⁵Tb) 5.3286.6 (32.0%), 105.3 (25.1%)[1]
Indium-111 (¹¹¹In) 2.80171.3 (90.7%), 245.4 (94.1%)
Lutetium-177 (¹⁷⁷Lu) 6.73113 (6.4%), 208 (11.0%)

Table 2: Comparative Performance Metrics for Quantitative SPECT Imaging

Performance MetricThis compound (¹⁵⁵Tb)Indium-111 (¹¹¹In)Lutetium-177 (¹⁷⁷Lu)
Spatial Resolution (FWHM) < 0.85 mm (preclinical, high-resolution collimator)[2][3]~8.2 - 12.2 mm (clinical, depending on reconstruction)[4]~11.8 - 22.4 mm (clinical)[5][6]
System Sensitivity (cps/MBq) High sensitivity has been reported in preclinical systems (e.g., 13,080 cps/MBq with a dedicated collimator), but direct clinical comparisons are not yet widely available.[1]Not widely reported in recent comparative studies.~5.6 - 48 cps/MBq (clinical systems)[6][7][8]
Quantitative Accuracy (Recovery Coefficient) Up to 92% for 1.70 mm structures (preclinical)[1][3]Data not readily available for direct comparison.Variable, highly dependent on reconstruction parameters and object size.

Note: Direct comparison of sensitivity between preclinical and clinical systems is challenging due to differences in system geometry, collimation, and detector technology. The spatial resolution for ¹⁵⁵Tb is noted as "excellent" and "comparable to the well-established indium-111" in phantom studies[9].

Experimental Protocols

Accurate cross-calibration is fundamental for quantitative SPECT imaging. The following protocols outline the methodologies for key experiments.

SPECT System Cross-Calibration for Quantitative Imaging (NEMA NU 1 Standard)

This protocol is based on the principles outlined in the National Electrical Manufacturers Association (NEMA) NU 1 standard for the performance measurement of gamma cameras.

Objective: To determine the calibration factor that converts counts in a SPECT image to activity concentration (Bq/mL).

Materials:

  • SPECT/CT system

  • Calibrated dose calibrator traceable to a national standard

  • Cylindrical phantom of known volume (e.g., Jaszczak phantom)

  • Radionuclide of interest (e.g., ¹⁵⁵Tb) with a known activity

  • Deionized water

Procedure:

  • Phantom Preparation:

    • Accurately measure the activity of the radionuclide using the calibrated dose calibrator.

    • Fill the cylindrical phantom with a uniform solution of the radionuclide in deionized water. Ensure thorough mixing to achieve a homogeneous activity distribution.

    • Record the final activity concentration in the phantom (in Bq/mL).

  • Image Acquisition:

    • Position the phantom at the center of the SPECT scanner's field of view.

    • Perform a CT scan for attenuation correction.

    • Acquire SPECT data using the same acquisition parameters (collimator, energy windows, matrix size, rotation, time per projection) as will be used for subsequent quantitative studies.

  • Image Reconstruction:

    • Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., OSEM).

    • Apply all necessary corrections, including attenuation, scatter, and collimator-detector response.

  • Data Analysis:

    • Draw a volume of interest (VOI) within the uniform activity region of the reconstructed phantom image, avoiding the edges to minimize partial volume effects.

    • Determine the mean counts per voxel within the VOI.

    • Calculate the SPECT system calibration factor (CF) using the following formula: CF (cps/Bq) = (Mean counts per voxel * Voxel volume in mL) / (Acquisition time per projection * Number of projections * Activity concentration in Bq/mL) Alternatively, many systems can be calibrated to directly output images in Bq/mL, in which case the mean voxel value should correspond to the known activity concentration.

Jaszczak Phantom Imaging for Performance Evaluation

This protocol describes the use of a Jaszczak phantom to assess spatial resolution, contrast, and uniformity.

Objective: To evaluate the performance of a SPECT system for quantitative imaging.

Materials:

  • SPECT/CT system

  • Jaszczak phantom (with hot or cold rod inserts and spheres)

  • Radionuclide of interest (e.g., ¹⁵⁵Tb)

Procedure:

  • Phantom Preparation:

    • For resolution assessment, fill the rod section of the phantom with a radioactive solution.

    • For contrast and uniformity assessment, fill the main cylinder and spheres with solutions of different activity concentrations (e.g., a "hot" solution for the spheres and a "warm" background solution for the cylinder).

  • Image Acquisition:

    • Position the phantom in the scanner.

    • Acquire SPECT/CT data using clinically relevant parameters.

  • Image Reconstruction:

    • Reconstruct the data with appropriate corrections.

  • Data Analysis:

    • Spatial Resolution: Visually assess the smallest discernible rods in the reconstructed images. Quantitatively, this can be determined by measuring the full width at half maximum (FWHM) of the line profiles across the rod images.

    • Contrast: Calculate the contrast recovery coefficient (CRC) for each sphere using the formula: CRC = ((Mean counts in sphere VOI / Mean counts in background VOI) - 1) / ((Actual activity concentration in sphere / Actual activity concentration in background) - 1)

    • Uniformity: Visually inspect the uniform section of the phantom for any artifacts or non-uniformities.

Mandatory Visualizations

Logical Workflow for SPECT System Cross-Calibration

The following diagram illustrates the key steps involved in the cross-calibration of a SPECT system for quantitative imaging.

SPECT_Calibration_Workflow cluster_prep Phantom & Activity Preparation cluster_acq Image Acquisition cluster_recon Image Reconstruction & Analysis cluster_output Output Activity_Measurement 1. Measure Activity (Calibrated Dose Calibrator) Phantom_Filling 2. Fill Phantom (Uniform Concentration) Activity_Measurement->Phantom_Filling CT_Scan 3. Perform CT Scan (Attenuation Map) Phantom_Filling->CT_Scan SPECT_Scan 4. Acquire SPECT Data (Clinical Protocol) CT_Scan->SPECT_Scan Reconstruction 5. Reconstruct SPECT Data (with Corrections) SPECT_Scan->Reconstruction VOI_Analysis 6. VOI Analysis (Mean Counts) Reconstruction->VOI_Analysis CF_Calculation 7. Calculate Calibration Factor (cps/Bq or Bq/mL) VOI_Analysis->CF_Calculation Quantitative_Image Quantitative SPECT Image (Activity Concentration) CF_Calculation->Quantitative_Image

Caption: Workflow for SPECT system cross-calibration.

Signaling Pathway for PSMA-Targeted Radiopharmaceuticals

This diagram illustrates a simplified signaling pathway relevant to Prostate-Specific Membrane Antigen (PSMA)-targeted agents.

PSMA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA Internalization Internalization PSMA->Internalization Radiopharmaceutical ¹⁵⁵Tb-PSMA Ligand Radiopharmaceutical->PSMA Binding PI3K_AKT_Pathway PI3K/AKT Pathway Internalization->PI3K_AKT_Pathway Downstream Signaling Cell_Survival Cell Survival & Proliferation PI3K_AKT_Pathway->Cell_Survival Promotes DOTATATE_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 Internalization Internalization SSTR2->Internalization Radiopharmaceutical ¹⁵⁵Tb-DOTATATE Radiopharmaceutical->SSTR2 Binding AC_Inhibition Adenylate Cyclase Inhibition Internalization->AC_Inhibition Triggers cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Hormone_Secretion_Inhibition Inhibition of Hormone Secretion cAMP_Decrease->Hormone_Secretion_Inhibition

References

A Comparative Analysis of Terbium-155 Production Routes for Radiopharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Production of the Promising SPECT Radioisotope Terbium-155.

This compound (¹⁵⁵Tb), with a half-life of 5.32 days and principal gamma emissions at 87 keV (32%) and 105 keV (25%), is emerging as a compelling radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2][3] Its decay characteristics are similar to the clinically established Indium-111, positioning it as a valuable diagnostic partner in "theranostics," particularly when paired with its therapeutic counterpart, ¹⁶¹Tb.[2][3][4] The increasing interest in ¹⁵⁵Tb for preclinical and clinical research necessitates a clear understanding of the most viable and efficient production methods. This guide provides a comparative analysis of the primary production routes for ¹⁵⁵Tb, supported by experimental data on yields, purity, and detailed methodologies.

Principal Production Pathways

The production of ¹⁵⁵Tb is primarily achieved through charged-particle bombardment of various target materials using cyclotrons. The most extensively studied routes involve proton, deuteron, and alpha particle-induced reactions on gadolinium (Gd), europium (Eu), and terbium (Tb) targets. Additionally, indirect production via the decay of its parent radionuclide, Dysprosium-155 (¹⁵⁵Dy), and spallation reactions followed by mass separation offer alternative approaches.

The primary nuclear reactions investigated for ¹⁵⁵Tb production include:

  • Proton-induced reactions:

    • ¹⁵⁵Gd(p,n)¹⁵⁵Tb[1][5][6]

    • ¹⁵⁶Gd(p,2n)¹⁵⁵Tb[1][5][6]

    • Using natural gadolinium (natGd) targets via the natGd(p,x)¹⁵⁵Tb reaction.[5][6]

  • Deuteron-induced reactions:

    • ¹⁵⁵Gd(d,2n)¹⁵⁵Tb[7][8][9]

  • Alpha-induced reactions:

    • ¹⁵³Eu(α,2n)¹⁵⁵Tb[7][8]

    • Indirectly via natGd(α,x)¹⁵⁵Dy → ¹⁵⁵Tb[10][11][12]

  • Indirect production routes:

    • ¹⁵⁹Tb(p,5n)¹⁵⁵Dy → ¹⁵⁵Tb[13]

  • Spallation:

    • High-energy proton-induced spallation of tantalum (Ta) targets followed by online mass separation.[4][14]

Production_Pathways

Figure 1: Overview of Major this compound Production Pathways

Comparative Performance of Production Routes

The choice of production route is a trade-off between achievable yield, radionuclidic purity, the availability and cost of enriched target material, and the required particle beam energy. The following table summarizes key quantitative data from experimental studies.

Production RouteTarget MaterialProjectile & Energy Range (MeV)Production YieldRadionuclidic Purity of ¹⁵⁵TbKey ContaminantsReference(s)
¹⁵⁵Gd(p,n)¹⁵⁵Tb Enriched ¹⁵⁵Gd₂O₃Protons, ~10-18~200 MBq (for 8h irradiation)High¹⁵⁶Tb (~6%)[1][2][3][4]
¹⁵⁶Gd(p,2n)¹⁵⁵Tb Enriched ¹⁵⁶Gd₂O₃Protons, ~18-23Up to 1.7 GBq (for 8h irradiation)Lower than (p,n)¹⁵⁶Tb (~8%)[1][2][3][4]
natGd(p,x)¹⁵⁵Tb Natural GdProtons, 17.5-18Theoretical yields calculatedLower due to multiple reaction channels¹⁵¹Tb, ¹⁵²Tb, ¹⁵³Tb, ¹⁵⁴Tb, ¹⁵⁶Tb, ¹⁶⁰Tb[5][6][15]
¹⁵⁵Gd(d,2n)¹⁵⁵Tb Enriched ¹⁵⁵Gd₂O₃Deuterons, 15.110.2 MBq/µA/h (at EOB)89% (after 14 days decay)¹⁵³Tb, ¹⁵⁴Tb, ¹⁵⁶Tb[7][9]
¹⁵³Eu(α,2n)¹⁵⁵Tb Enriched ¹⁵³EuAlphas, 27.5-30.2Up to 2.17 MBq/(µA⋅h)High purity possible¹⁵⁶Tb (as low as 2.1%)[7][8]
natGd(α,x)¹⁵⁵Dy→¹⁵⁵Tb Natural GdAlphas, up to 6035 MBq/µAh (¹⁵⁵Dy yield)>94.6%¹⁵³Tb (<5.4%)[10][11][12]
¹⁵⁹Tb(p,5n)¹⁵⁵Dy→¹⁵⁵Tb Natural TbProtons, 35-60High theoretical yields (up to 1891 MBq/µA at saturation)Potentially >99% after separationOther Dy isotopes[16]
Spallation TantalumProtons, >1 GeVLimited quantitiesHigh after mass separationPseudo-isobaric impurities (e.g., ¹³⁹Ce¹⁶O)[4][14][17]

In-Depth Analysis of Key Production Routes

Proton Irradiation of Gadolinium Targets

Proton-induced reactions on gadolinium isotopes are the most extensively studied methods for ¹⁵⁵Tb production.

  • The ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction can be performed using medical cyclotrons with proton energies around 10-18 MeV.[1][5][6][14] This route offers the potential for high radionuclidic purity, especially when highly enriched ¹⁵⁵Gd targets are used.[1][14] However, the presence of ¹⁵⁶Gd impurity in the target material can lead to the co-production of the long-lived contaminant ¹⁵⁶Tb, which negatively impacts image quality and patient dosimetry.[14][18][19] Studies suggest that a ¹⁵⁶Gd impurity level below 2% is necessary for clinical applications.[14][20][21]

  • The ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction requires higher proton energies (typically >18 MeV) but results in significantly higher production yields compared to the (p,n) reaction.[1][2][3][4] An 8-hour irradiation can yield up to 1.7 GBq of ¹⁵⁵Tb.[4] The trade-off is a lower radionuclidic purity, with a notable co-production of ¹⁵⁶Tb.[2][3][4]

  • Using natural gadolinium targets is a more cost-effective approach as it avoids the expense of isotopic enrichment.[5][6] However, proton irradiation of natural gadolinium (which contains seven stable isotopes) opens up numerous reaction channels, leading to the production of a wide array of terbium radioisotopes and other contaminants, complicating the purification process and resulting in a product with lower specific activity.[5][6][15]

Deuteron and Alpha Particle Induced Reactions
  • The ¹⁵⁵Gd(d,2n)¹⁵⁵Tb reaction has been investigated as an alternative to proton-induced routes.[7][9] Experimental results show a production yield of 10.2 MBq/µA/h at an incident deuteron energy of 15.1 MeV, achieving a purity of 89% after a 14-day decay period.[7][9] However, this route is generally considered less favorable due to the co-production of other terbium isotopes.[8][22]

  • Alpha-induced reactions , such as ¹⁵³Eu(α,2n)¹⁵⁵Tb , offer a pathway to produce ¹⁵⁵Tb with potentially low levels of ¹⁵⁶Tb contamination.[7][8] Another promising alpha-induced route is the indirect production via the natGd(α,x)¹⁵⁵Dy → ¹⁵⁵Tb reaction, which allows for the production of ¹⁵⁵Tb with acceptable radionuclidic purity without the need for isotopically enriched materials.[10][11][12]

Indirect Production and Spallation
  • Indirect production through the decay of ¹⁵⁵Dy (half-life 9.9 hours) is an attractive method for obtaining high-purity ¹⁵⁵Tb.[13][16] The parent ¹⁵⁵Dy can be produced via reactions like ¹⁵⁹Tb(p,5n)¹⁵⁵Dy .[13] This generator-like system allows for the chemical separation of the desired ¹⁵⁵Tb from the target material and co-produced radionuclides, significantly enhancing its purity.[16]

  • Spallation of tantalum targets with high-energy protons at facilities like CERN-ISOLDE, followed by online isotope separation, can produce very high-purity ¹⁵⁵Tb.[4][14][17] However, this method is limited by the low production quantities and the availability of such specialized facilities.[4][14] It can also introduce pseudo-isobaric impurities like ¹³⁹Ce¹⁶O, which require dedicated chemical separation steps.[17]

Experimental Protocols and Methodologies

A typical workflow for cyclotron-based production and processing of ¹⁵⁵Tb involves several key stages: target preparation, irradiation, and radiochemical purification.

Experimental_Workflow

Figure 2: General Experimental Workflow for ¹⁵⁵Tb Production

Targetry

For proton and deuteron-induced reactions, targets are typically prepared by pressing highly enriched gadolinium oxide (Gd₂O₃) powder into a metallic backing (e.g., aluminum or tantalum).[1][2][6] For irradiations using natural gadolinium, metallic foils can also be used.[5]

Irradiation Parameters

The choice of beam energy is critical to maximize the cross-section of the desired reaction while minimizing the formation of impurities. For instance, for the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction, proton energies are typically degraded to the 10-18 MeV range.[2][5][6] Beam currents can range from microamperes to tens of microamperes, with irradiation times varying from minutes to several hours depending on the desired activity.[2][5]

Radiochemical Purification

Post-irradiation, the target material is dissolved, typically in nitric acid.[5] The separation of terbium from the bulk gadolinium target material is a crucial step to achieve a high-purity product suitable for radiolabeling. This is most commonly accomplished using ion exchange and extraction chromatography.[5][6][12][17] A multi-column chromatography system is often employed to ensure high recovery of the ¹⁵⁵Tb and efficient removal of the gadolinium target material (which can be recycled) and other metallic impurities.[5][6] The final product is typically eluted in a dilute acid solution (e.g., 0.05 M HCl), ready for subsequent chelation to targeting biomolecules.[2]

Conclusion

The production of this compound for clinical and preclinical applications is feasible through several nuclear reaction pathways.

  • For high-yield production , the ¹⁵⁶Gd(p,2n)¹⁵⁵Tb reaction is superior, though it compromises radionuclidic purity.[2][3][4]

  • For high-purity production using common medical cyclotrons, the ¹⁵⁵Gd(p,n)¹⁵⁵Tb reaction is the preferred route, provided that highly enriched ¹⁵⁵Gd targets with minimal ¹⁵⁶Gd content are available.[1][14]

  • Indirect production methods , such as those utilizing the decay of ¹⁵⁵Dy, offer an excellent strategy for obtaining high-purity ¹⁵⁵Tb, effectively separating it from problematic isotopic contaminants like ¹⁵⁶Tb.[13][16]

  • Alpha-induced reactions and the use of natural gadolinium targets present alternative, cost-effective strategies, although they may require more complex purification procedures to achieve the requisite purity for medical use.[5][10][12]

Ultimately, the optimal production strategy will depend on the specific requirements of the research or clinical application, balancing the need for high activity with the critical demand for radionuclidic purity, while also considering the availability of enriched target materials and accelerator capabilities. Continued research into targetry, separation chemistry, and the exploration of novel reaction pathways will be essential to ensure a reliable and widespread supply of this promising diagnostic radionuclide.

References

A Comparative Dosimetry Analysis of Terbium-155 and Other Key Diagnostic Radionuclides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the dosimetric properties of the emerging medical radionuclide Terbium-155, alongside established diagnostic agents Lutetium-177, Indium-111, and Gallium-68, reveals its potential as a superior imaging agent for personalized medicine. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.

This compound (¹⁵⁵Tb) is gaining significant attention within the nuclear medicine community for its ideal decay characteristics for Single Photon Emission Computed Tomography (SPECT) imaging.[1] As part of a unique "matched-quadruplet" of terbium isotopes, ¹⁵⁵Tb offers the potential for precise diagnostic imaging and dosimetry that can accurately inform therapeutic decisions using its therapeutic counterparts like ¹⁶¹Tb.[1] This theranostic approach, where diagnosis and therapy are tailored to the individual patient, is a cornerstone of next-generation cancer treatment.

Quantitative Dosimetry Comparison

The radiation dose absorbed by various organs is a critical factor in the safety and efficacy of diagnostic radiopharmaceuticals. The following table summarizes the absorbed dose estimates for several key radionuclides. It is important to note that direct, comprehensive clinical dosimetry data for ¹⁵⁵Tb in humans is still emerging; however, its favorable physical properties suggest a promising dosimetric profile.

OrganThis compound (¹⁵⁵Tb)Lutetium-177 (¹⁷⁷Lu) PSMA-617Indium-111 (¹¹¹In) PentetreotideGallium-68 (⁶⁸Ga) DOTATATE
Physical Half-life 5.32 days6.73 days2.80 days68 minutes
Imaging Modality SPECTSPECT/PlanarSPECT/PlanarPET/CT
Kidneys (mGy/MBq) Data Emerging1.05 ± 0.30.520.08
Spleen (mGy/MBq) Data EmergingN/A0.880.11
Liver (mGy/MBq) Data EmergingN/A1.00.031 ± 0.004
Urinary Bladder Wall (mGy/MBq) Data EmergingN/A0.300.090 ± 0.032
Red Marrow (mGy/MBq) Data Emerging0.059 ± 0.0280.03N/A
Salivary Glands (mGy/MBq) Data Emerging1.18 ± 0.27N/AN/A
Effective Dose (mSv/MBq) Data EmergingN/A0.0730.021 ± 0.003

Note: Dosimetry values can vary based on the specific targeting molecule, patient characteristics, and calculation methodology. The data presented are representative values from published studies.[2][3][4][5][6]

Key Advantages of this compound for Dosimetry

This compound decays by electron capture and emits gamma rays with energies ideal for high-resolution SPECT imaging, without the emission of beta particles that contribute to patient dose without imaging benefit.[1] Its 5.32-day half-life allows for imaging over several days, enabling detailed pharmacokinetic studies to track the biodistribution of a radiopharmaceutical.[1] This is a distinct advantage over shorter-lived isotopes, providing a more accurate picture of long-term drug accumulation in tumors and healthy organs.

Experimental Protocols for Radionuclide Dosimetry

Accurate dosimetry is paramount for the clinical translation of new radiopharmaceuticals. The following outlines a generalized experimental protocol for a clinical dosimetry study, applicable to radionuclides like ¹⁵⁵Tb.

1. Patient Selection and Preparation:

  • Patients are enrolled based on specific inclusion and exclusion criteria relevant to the radiopharmaceutical under investigation.

  • Informed consent is obtained from all participants.

  • Patients are often required to be well-hydrated to promote the clearance of the radiopharmaceutical and reduce radiation dose to the bladder.[7]

2. Radiopharmaceutical Administration:

  • The radiopharmaceutical (e.g., ¹⁵⁵Tb-labeled antibody or peptide) is administered intravenously.

  • The exact activity administered to the patient is measured using a calibrated dose calibrator.

3. Imaging Data Acquisition:

  • SPECT/CT or PET/CT Imaging: Patients undergo a series of whole-body scans at multiple time points post-injection (e.g., 2, 24, 48, and 168 hours).[8][9] The use of hybrid imaging, such as SPECT/CT, allows for the precise anatomical localization of radionuclide uptake.[10][11]

  • Image Reconstruction: Images are reconstructed using iterative algorithms that incorporate corrections for photon attenuation (using the CT data), scatter, and collimator-detector response.[12]

4. Biodistribution and Pharmacokinetic Analysis:

  • Regions of interest (ROIs) are drawn around source organs (e.g., kidneys, liver, spleen) and tumors on the reconstructed images.

  • The activity in each ROI is quantified at each time point to generate time-activity curves (TACs).

5. Absorbed Dose Calculation:

  • The TACs are integrated to determine the total number of radioactive disintegrations in each source organ.

  • This data is then used as input for specialized software, such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) , which employs the Medical Internal Radiation Dose (MIRD) formalism to calculate the absorbed dose to target organs.[13]

Visualizing the Dosimetry Workflow

The following diagram illustrates the key steps in a typical clinical dosimetry study for a novel radiopharmaceutical.

Clinical Dosimetry Workflow Clinical Dosimetry Workflow for a Novel Radiopharmaceutical cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcomes Outcomes Radionuclide Production Radionuclide Production Radiolabeling Radiolabeling Radionuclide Production->Radiolabeling In-vitro Studies In-vitro Studies Radiolabeling->In-vitro Studies Animal Imaging & Dosimetry Animal Imaging & Dosimetry In-vitro Studies->Animal Imaging & Dosimetry Patient Recruitment Patient Recruitment Animal Imaging & Dosimetry->Patient Recruitment IND Submission Radiopharmaceutical Administration Radiopharmaceutical Administration Patient Recruitment->Radiopharmaceutical Administration Sequential Imaging Sequential Imaging (SPECT/CT or PET/CT) Radiopharmaceutical Administration->Sequential Imaging Image Quantification Image Quantification Sequential Imaging->Image Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Image Quantification->Pharmacokinetic Modeling Dosimetry Calculation Dosimetry Calculation (e.g., OLINDA/EXM) Pharmacokinetic Modeling->Dosimetry Calculation Safety Profile Safety Profile Dosimetry Calculation->Safety Profile Recommended Dose Recommended Dose Dosimetry Calculation->Recommended Dose Therapeutic Efficacy Prediction Therapeutic Efficacy Prediction Dosimetry Calculation->Therapeutic Efficacy Prediction

Caption: A generalized workflow for radiopharmaceutical dosimetry studies.

Conclusion

This compound holds immense promise as a diagnostic radionuclide, offering ideal characteristics for high-resolution SPECT imaging and accurate patient-specific dosimetry. Its role within the terbium theranostic family positions it as a key enabler of personalized medicine. While more clinical data is needed to fully characterize its dosimetric profile in humans, preclinical evidence and its physical properties strongly suggest it will be a valuable tool in the development of next-generation radiopharmaceuticals. Continued research and clinical trials are essential to unlock the full potential of ¹⁵⁵Tb in improving cancer diagnosis and treatment.

References

A Head-to-Head Comparison of Chelators for Terbium-155 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of Terbium-155 (Tb-155) based radiopharmaceuticals. Tb-155 is a promising radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging, offering a diagnostic partner to therapeutic terbium isotopes like Tb-161 in a theranostic approach.[1][2] The stability of the Tb-155 complex is paramount to ensure accurate in vivo targeting and minimize off-target radiation dose. This guide provides a head-to-head comparison of commonly employed chelators for terbium radiolabeling, with a focus on data relevant to Tb-155.

This comparison focuses on key performance indicators including radiolabeling efficiency, reaction conditions, and in vivo stability. While some of the cited data utilizes the therapeutic isotope Tb-161, its chemical properties are identical to Tb-155, making the findings highly relevant for the selection of a chelator for Tb-155.[3]

Key Chelators for Terbium Radiolabeling:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A widely used macrocyclic chelator known for forming highly stable complexes with lanthanides.[4]

  • CHX-A"-DTPA (Cyclohexyl-diethylenetriaminepentaacetic acid): An acyclic chelator that can often be radiolabeled under milder conditions than DOTA.[1]

  • 3p-C-NETA (N,N'-bis(6-carboxy-2-pyridylmethyl)-4,7-bis(carboxymethyl)-1,4,7-triazacyclononane): A newer chelator demonstrating rapid and efficient labeling at lower temperatures.[3][5]

  • p-SCN-Bn-HOPO (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetrakis(2-carbamoylmethyl)cyclododecane): While primarily investigated for Zirconium-89, its potential for other radionuclides is being explored.[6][7][8]

Quantitative Data Comparison

The following tables summarize the performance of different chelators in radiolabeling with terbium isotopes.

Table 1: Radiolabeling Efficiency and Conditions

ChelatorLigand ConcentrationTemperature (°C)Reaction Time (min)Radiochemical Yield (%)RadionuclideReference
DOTA-NHS 5 µM256096161Tb[9]
DOTA-NHS 1 µM406097161Tb[9]
p-SCN-Bn-DOTA Not Specified40Not Specified>98161Tb[10]
CHX-A"-DTPA Low25Not Specified>98Terbium Radionuclides[1]
p-SCN-Bn-CHX-A"-DTPA Not Specified40Not Specified>98161Tb[10]
3p-C-NETA 10 µM40< 12>95161Tb[3][11]
3p-C-NETA 0.1 µM40Not Specified>95161Tb[3][11]
p-NCS-Bz-DOTA-GA Not Specified40Not Specified>98161Tb[10]

Table 2: In Vivo Stability of Terbium Complexes

Chelator ConjugateObservationTime PeriodReference
[161Tb]Tb-DTPA-CHX-A"-Bn-HSA Increasing bone accumulation7 days[10]
[161Tb]Tb-DOTA-Bn-HSA Negligible bone uptake7 days[10]
[161Tb]Tb-DOTA-GA-Bz-HSA Negligible bone uptake7 days[10]
[161Tb]Tb-NETA-HSA Negligible bone uptake7 days[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments cited in the literature.

Radiolabeling of Chelator-Conjugated Biomolecules

A stock solution of the bifunctional chelator (e.g., p-SCN-Bn-DOTA, p-SCN-Bn-CHX-A"-DTPA, or p-SCN-3p-C-NETA) is conjugated to a biomolecule (e.g., an antibody or peptide) via available functional groups such as primary amines (lysine residues). The number of chelators per biomolecule is determined using methods like MALDI-TOF mass spectrometry.

For radiolabeling, an aliquot of the chelator-conjugated biomolecule in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.7) is incubated with a solution of [155Tb]TbCl3. The reaction mixture is incubated at a specific temperature (ranging from 25°C to 95°C) for a defined period (typically 5 to 60 minutes).

Quality Control of Radiolabeling

The radiochemical yield and purity of the [155Tb]Tb-labeled biomolecule are determined using techniques such as instant thin-layer chromatography (iTLC) or radio-high-performance liquid chromatography (radio-HPLC). For iTLC, a small aliquot of the reaction mixture is spotted on a silica gel strip, which is then developed in a suitable mobile phase (e.g., acetonitrile:water 75:25 v/v). The distribution of radioactivity on the strip is measured using a gamma counter or radio-TLC scanner.

In Vitro and In Vivo Stability Assays

In Vitro Serum Stability: The radiolabeled conjugate is incubated in human serum at 37°C for various time points (e.g., 1, 4, 24, 48 hours). At each time point, an aliquot is analyzed by size-exclusion HPLC or iTLC to determine the percentage of intact radiolabeled conjugate.

In Vivo Stability (Biodistribution Studies): The [155Tb]Tb-labeled conjugate is administered to healthy mice. At selected time points post-injection (e.g., 1, 24, 48, 168 hours), animals are euthanized, and organs of interest (blood, liver, kidneys, bone, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter. The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Accumulation of radioactivity in the bone over time can be an indicator of complex instability and release of free Tb-155.

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

Caption: Chemical structures of common chelators for Terbium.

Radiolabeling_Workflow Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Biomolecule->Conjugation Chelator Bifunctional Chelator Chelator->Conjugation Conjugate Chelator-Biomolecule Conjugate Conjugation->Conjugate Radiolabeling Radiolabeling Conjugate->Radiolabeling Tb155 [155Tb]TbCl3 Tb155->Radiolabeling Radiolabeled_Conjugate [155Tb]Tb-Chelator- Biomolecule Radiolabeling->Radiolabeled_Conjugate QC Quality Control (iTLC, HPLC) Radiolabeled_Conjugate->QC Stability Stability Assays (In Vitro / In Vivo) QC->Stability Final_Product Radiopharmaceutical Stability->Final_Product

Caption: Experimental workflow for radiolabeling and evaluation.

Conclusion

The choice of chelator for Tb-155 radiolabeling is a trade-off between radiolabeling efficiency under mild conditions and the in vivo stability of the resulting complex.

  • DOTA and its derivatives demonstrate excellent in vivo stability, which is crucial for minimizing off-target radiation.[10] However, they may require higher temperatures or longer incubation times for optimal labeling, which can be a disadvantage when working with heat-sensitive biomolecules.[1]

  • CHX-A"-DTPA offers the advantage of rapid and high-yield labeling at room temperature.[1] However, in vivo studies with a Tb-161 labeled CHX-A"-DTPA conjugate showed increased bone uptake over time, suggesting some degree of complex instability.[10]

  • 3p-C-NETA emerges as a highly promising chelator, combining the benefits of rapid, high-yield labeling at mild temperatures with excellent in vivo stability.[3][10] This makes it particularly suitable for the development of Tb-155 radiopharmaceuticals, especially those involving heat-sensitive targeting vectors.

Ultimately, the optimal chelator will depend on the specific biomolecule being labeled and the intended clinical application. For heat-sensitive biomolecules, 3p-C-NETA appears to offer a superior balance of properties. For more robust biomolecules where maximum in vivo stability is the primary concern, DOTA and its analogues remain a gold standard. Further head-to-head studies with Tb-155 are warranted to confirm these findings.

References

A Comparative Guide to the In Vivo Stability of Terbium-155 and Gallium-68 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a radionuclide is a critical decision in the development of radiopharmaceuticals, with in vivo stability being a paramount factor for ensuring accurate diagnosis and effective therapy. This guide provides an objective comparison of the in vivo stability of radiopharmaceuticals based on Terbium-155 (Tb-155) and Gallium-68 (Ga-68). While direct head-to-head in vivo comparisons of identical molecules labeled with both Tb-155 and Ga-68 are limited in published literature, this document synthesizes available data for closely related compounds, particularly those utilizing the common DOTA chelator, to offer valuable insights for researchers.

Core Radionuclide Properties

A fundamental understanding of the distinct nuclear properties of this compound and Gallium-68 is essential as these characteristics influence their application, imaging modality, and the timeframe over which their in vivo stability is relevant.

PropertyThis compoundGallium-68
Half-life 5.32 days67.7 minutes
Primary Emission Electron Captureβ+ (Positron)
Imaging Modality SPECTPET
Key Gamma Energies 87 keV, 105 keV511 keV (from positron annihilation)
Production Cyclotron / Spallation68Ge/68Ga Generator

In Vivo Stability: A Comparative Analysis

The in vivo stability of a radiopharmaceutical is not solely dependent on the radionuclide but is critically influenced by the chelator that links the radioisotope to the targeting molecule. The data presented here focuses on commonly used DOTA-conjugated peptides, as this platform is widely explored for both radiolanthanides like Terbium and for Gallium-68.

A key indicator of in vivo instability for radiometals is the accumulation of radioactivity in non-target organs like bones (for trivalent metals like Tb3+) or the presence of free radionuclide in the blood. Studies with Tb-161, a chemical analogue of Tb-155, complexed with DOTA, DOTA-GA, and NETA variants show negligible bone uptake over a 7-day period, suggesting high in vivo stability.[1][2] In contrast, the in vivo stability of Gallium-68 complexes can be more variable and highly dependent on the specific chelator used. For instance, while some chelators provide high stability, studies have shown that [68Ga]Ga-DOTA-peptide can exhibit significant degradation in vivo, with as little as 1.4% of the complex remaining intact in plasma 60 minutes post-injection.[3][4]

Table 1: Comparative In Vivo Stability of DOTA-Peptide Radiopharmaceuticals

ParameterThis compound/161-DOTA-conjugatesGallium-68-DOTA-conjugates
Intact Complex in Plasma (60 min p.i.) High stability implied by low bone uptake.[1][2]Can be low; reported as ~1.4% for a DOTA-peptide.[3]
Primary Indicator of Instability Accumulation in bone.Free 68Ga in circulation; transchelation to plasma proteins.
Chelator Influence DOTA, DOTA-GA, and NETA show high in vivo stability.[2]Stability is highly variable; other chelators (e.g., TP-3805) show significantly higher stability (96.2% intact at 60 min) than DOTA.[4]

Comparative Biodistribution

Biodistribution data reflects the combined outcome of the radiopharmaceutical's targeting affinity and its in vivo stability. High uptake in non-target tissues can be indicative of instability. The following table presents representative biodistribution data for somatostatin receptor-targeting agents, providing an indirect comparison.

Note: The data below is compiled from different studies on different, but functionally similar, DOTA-conjugated peptides and should be interpreted as illustrative rather than a direct comparison.

Table 2: Representative Biodistribution Data (% Injected Dose per Gram - %ID/g)

Organ[155Tb]Tb-crown-TATE (2.5 h p.i.)[5][68Ga]Ga-DOTATATE (1 h p.i. average)[6]
Blood Not Reported~2.5 %ID/organ
Liver 2.53 ± 0.655.23 ± 1.25
Kidneys 6.13 ± 0.9914.7 ± 3.42
Spleen 1.83 ± 0.2832.8 ± 17.5
Bone (Femur) 0.30 ± 0.04Not Reported
Tumor 38.7 ± 8.0Variable (lesion dependent)

The data for [155Tb]Tb-crown-TATE shows very low bone uptake, corroborating the high in vivo stability of the terbium complex.[5] For [68Ga]Ga-DOTATATE, the highest physiological uptake is observed in the spleen and kidneys.[6]

Experimental Protocols

Accurate assessment of in vivo stability is crucial. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Stability Assessment via Blood Metabolite Analysis
  • Animal Model: Healthy mice or rats (e.g., Swiss mice, Sprague-Dawley rats), typically n=3-5 per time point.

  • Radiopharmaceutical Administration: Inject a defined activity (e.g., 1-5 MBq) of the radiopharmaceutical intravenously (i.v.) via the tail vein.

  • Blood Sampling: At designated time points (e.g., 5, 30, 60, 120 minutes post-injection), collect blood samples via cardiac puncture or other appropriate methods into heparinized tubes.[3][4]

  • Sample Processing:

    • Immediately place blood samples on ice.

    • Centrifuge at high speed (e.g., 15,000 g for 2 minutes) to separate plasma.[3]

    • To precipitate proteins, add a solvent like ethanol or acetonitrile to the plasma sample (e.g., in a 2:1 ratio), vortex, and centrifuge again.[3]

  • Analysis:

    • Analyze the supernatant, which contains the radiopharmaceutical and any soluble metabolites, using radio-High-Performance Liquid Chromatography (radio-HPLC).

    • The percentage of intact radiopharmaceutical is determined by integrating the area of the corresponding peak relative to the total radioactivity detected.[3]

Protocol 2: Ex Vivo Biodistribution Study
  • Animal Model: Tumor-bearing mice (e.g., nude mice with xenografts) are typically used to assess both stability and target uptake. Healthy mice are used for general biodistribution.

  • Radiopharmaceutical Administration: Administer a known amount of radioactivity (e.g., 0.5-1.5 MBq) intravenously.[5][7]

  • Tissue Harvesting: At selected time points (e.g., 1, 4, 24, 48 hours p.i.), euthanize the animals (n=3-5 per time point).

  • Organ Collection: Dissect key organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a calibrated gamma counter.

    • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).[5][7]

    • Low uptake in bone for Tb-155 is a strong indicator of high in vivo stability.[1]

Visualizing Experimental and Logical Frameworks

To clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_0 In Vivo Stability & Biodistribution Workflow A Radiopharmaceutical Administration (i.v.) B Animal Model (e.g., Mouse) A->B C Time Points (e.g., 5, 60, 120 min) B->C Stability Study H Time Points (e.g., 1, 4, 24 h) B->H Biodistribution Study D Blood Sampling C->D E Plasma Separation (Centrifugation) D->E F Protein Precipitation E->F G Radio-HPLC Analysis (% Intact Drug) F->G I Euthanasia & Dissection H->I J Organ & Tissue Collection I->J K Gamma Counting (%ID/g) J->K

Caption: Workflow for assessing in vivo stability and biodistribution.

G cluster_1 Factors Influencing In Vivo Performance Rad Radionuclide (Tb-155 vs Ga-68) RP Radiopharmaceutical Rad->RP Chel Chelator (e.g., DOTA, NETA) Chel->RP Bio Targeting Molecule (e.g., Peptide) Bio->RP Stab In Vivo Stability RP->Stab Dist Biodistribution & Pharmacokinetics Stab->Dist

Caption: Key components determining in vivo radiopharmaceutical performance.

Conclusion

The in vivo stability of this compound and Gallium-68 radiopharmaceuticals is fundamentally governed by the choice of chelator. The available evidence suggests that radiolanthanides like Tb-155, when paired with robust macrocyclic chelators such as DOTA, form highly stable complexes in vivo. Gallium-68, on the other hand, places more stringent demands on the chelator, with DOTA showing potential for in vivo dissociation. This can lead to the release of free 68Ga, potentially compromising image quality and dosimetry calculations.

For researchers developing new radiopharmaceuticals, these findings underscore the importance of empirical stability testing. While Tb-155 offers the advantage of a longer half-life suitable for tracking slower biological processes and appears to form more kinetically inert complexes with common chelators, the development of Ga-68 agents requires careful selection and validation of the chelation system to ensure the integrity of the radiopharmaceutical in a biological environment.

References

A Comparative Guide to the Theranostic Potential of Terbium-155 and Terbium-149

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of theranostics, a paradigm that integrates diagnostic imaging and radionuclide therapy, has revolutionized personalized medicine in oncology. The terbium radioisotope family, with its unique array of diagnostic and therapeutic radionuclides, stands out as a particularly promising platform for developing "matched-pair" theranostic agents. This guide provides a comprehensive comparison of two key terbium isotopes: Terbium-155 (¹⁵⁵Tb) and Terbium-149 (¹⁴⁹Tb), evaluating their potential to form a powerful theranostic partnership.

At a Glance: Key Properties of ¹⁵⁵Tb and ¹⁴⁹Tb

PropertyThis compoundTerbium-149
Half-life 5.32 days4.12 hours
Primary Decay Mode Electron Captureα-emission (16.7%), Electron Capture (76.2%), β+-emission (7.1%)
Primary Emissions for Imaging γ-rays (87 keV, 105 keV)Positrons (β+), γ-rays (165 keV)
Primary Emissions for Therapy Auger electronsα-particles (3.97 MeV)
Imaging Modality Single Photon Emission Computed Tomography (SPECT)Positron Emission Tomography (PET), SPECT
Therapeutic Modality Auger Electron TherapyTargeted Alpha Therapy (TAT)

Unveiling the Theranostic Synergy: A Detailed Comparison

This compound and Terbium-149 present a compelling combination for a theranostic approach. ¹⁵⁵Tb, with its longer half-life and clean gamma emissions, is an excellent candidate for pre-therapeutic SPECT imaging, enabling patient selection, dosimetry calculations, and monitoring of radiopharmaceutical biodistribution over several days.[1][2] In contrast, ¹⁴⁹Tb is a potent therapeutic radionuclide due to its alpha-particle emissions, which deposit high energy over a short range, leading to highly localized and effective cancer cell killing.[3] The co-emission of positrons from ¹⁴⁹Tb also allows for post-therapeutic PET imaging to verify tumor targeting and assess early response.[4][5]

Data Presentation: A Quantitative Overview

The following tables summarize key quantitative data from preclinical studies, providing a comparative perspective on the performance of ¹⁵⁵Tb and ¹⁴⁹Tb-based radiopharmaceuticals.

Table 1: Radionuclide Production and Radiolabeling Efficiency

RadionuclideProduction MethodTypical Molar Activity AchievedRadiochemical PurityReference
This compound Proton irradiation of enriched ¹⁵⁵Gd or ¹⁵⁶Gd targetsUp to 100 MBq/nmol>99%[6]
Terbium-149 Proton-induced spallation of tantalum targets followed by mass separation~1.2 MBq/nmol to 5 MBq/nmol>96%[7]

Table 2: Preclinical Therapeutic Efficacy of ¹⁴⁹Tb-based Radiopharmaceuticals

Targeting AgentTumor ModelAdministered ActivityKey FindingsReference
DOTA-folate conjugate (cm09)KB tumor xenografts2.2 MBq and 3.0 MBqSignificant tumor growth delay; increased average survival time (30.5 and 43 days vs. 21 days for control). No acute toxicity observed.[7]
DOTANOCAR42J tumor xenografts~7 MBqHigh-quality PET/CT images obtained, showing clear tumor visualization.[4]

Note: Direct comparative therapeutic efficacy data for ¹⁵⁵Tb is still emerging, with its primary therapeutic validation focusing on the cytotoxic effects of its Auger electron emissions.

Experimental Protocols: Methodologies for Evaluation

The validation of a theranostic pair requires a series of well-defined experiments. Below are detailed methodologies for key assays cited in the evaluation of terbium-based radiopharmaceuticals.

Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE)
  • Objective: To stably chelate the terbium radionuclide to the targeting molecule.

  • Materials:

    • ¹⁵⁵TbCl₃ or ¹⁴⁹TbCl₃ solution in dilute HCl.

    • DOTA-conjugated peptide (e.g., DOTATATE) solution.

    • Ammonium acetate or sodium acetate buffer (pH 4.5-5.5).

    • Heating block or water bath.

    • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for quality control.

  • Procedure:

    • In a sterile, low-binding microcentrifuge tube, combine the terbium radionuclide solution with the appropriate volume of buffer.

    • Add the DOTA-conjugated peptide solution to the buffered radionuclide.

    • Incubate the reaction mixture at 95°C for 10-15 minutes.

    • Allow the mixture to cool to room temperature.

    • Perform quality control using RP-HPLC with a C18 column to determine the radiochemical purity. The retention time of the radiolabeled peptide will be distinct from that of the free radionuclide.

In Vitro Cell Uptake and Cytotoxicity Assays
  • Objective: To assess the specificity of radiopharmaceutical uptake in cancer cells and its ability to induce cell death.

  • Materials:

    • Cancer cell line expressing the target receptor (e.g., KB cells for folate receptor).

    • Control cell line lacking the target receptor.

    • Cell culture medium and supplements.

    • ¹⁵⁵Tb- or ¹⁴⁹Tb-labeled radiopharmaceutical.

    • Gamma counter or other suitable radiation detector.

    • Cell viability assay kit (e.g., MTT, MTS).

  • Procedure (Cell Uptake):

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Incubate the cells with varying concentrations of the radiopharmaceutical for different time points (e.g., 1, 4, 24 hours).

    • For specificity assessment, include a blocking group where cells are pre-incubated with an excess of the non-radiolabeled targeting molecule.

    • After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

    • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

    • Calculate the percentage of cell-associated radioactivity relative to the total added activity.

  • Procedure (Cytotoxicity):

    • Seed cells in multi-well plates.

    • Treat the cells with increasing concentrations of the ¹⁴⁹Tb- or ¹⁵⁵Tb-labeled compound.

    • Incubate for a period relevant to the radionuclide's half-life and the expected biological effect.

    • Assess cell viability using a standard assay (e.g., MTT), which measures metabolic activity.

    • Determine the concentration of the radiopharmaceutical required to inhibit cell growth by 50% (IC50).

In Vivo Biodistribution and Therapy Studies in Tumor-Bearing Mice
  • Objective: To evaluate the in vivo tumor-targeting efficacy, pharmacokinetics, and therapeutic effect of the radiopharmaceutical.

  • Materials:

    • Immunocompromised mice (e.g., nude mice).

    • Tumor cells for xenograft implantation.

    • ¹⁵⁵Tb- or ¹⁴⁹Tb-labeled radiopharmaceutical.

    • SPECT/CT or PET/CT scanner for small animals.

    • Gamma counter for ex vivo biodistribution.

    • Calipers for tumor volume measurement.

  • Procedure (Biodistribution):

    • Inoculate mice with tumor cells to establish xenografts.

    • Once tumors reach a suitable size, intravenously inject a cohort of mice with the radiopharmaceutical.

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.

    • Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Procedure (Therapy):

    • Establish tumor xenografts in mice and randomize them into control and treatment groups.

    • Administer a therapeutic dose of the ¹⁴⁹Tb-labeled compound (or ¹⁵⁵Tb for Auger therapy studies) to the treatment group. The control group receives a vehicle solution.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • Record survival data and plot Kaplan-Meier survival curves.

Mandatory Visualizations

// this compound Decay Tb155 [label="this compound\n(T½ = 5.32 d)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gd155 [label="Gadolinium-155\n(Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tb155 -> Gd155 [label="EC\nγ (SPECT)\nAuger e⁻ (Therapy)"];

// Terbium-149 Decay Tb149 [label="Terbium-149\n(T½ = 4.12 h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gd149 [label="Gadolinium-149\n(T½ = 9.28 d)", fillcolor="#FBBC05", fontcolor="#202124"]; Eu145 [label="Europium-145\n(T½ = 5.93 d)", fillcolor="#FBBC05", fontcolor="#202124"]; Tb149 -> Gd149 [label="EC, β⁺ (PET)"]; Tb149 -> Eu145 [label="α (Therapy)"]; } .dot Decay schemes of this compound and Terbium-149.

TheranosticWorkflow therapy_studies therapy_studies phase1 phase1 therapy_studies->phase1 dosimetry dosimetry dosimetry->phase1

SignalingPathway ligand Targeting Ligand (e.g., Folate, Somatostatin Analog) receptor Cell Surface Receptor (e.g., Folate Receptor, SSTR2) ligand->receptor internalization Receptor-Mediated Endocytosis receptor->internalization lysosome Lysosomal Trafficking internalization->lysosome radionuclide_release Radionuclide Release/Retention lysosome->radionuclide_release dna_damage DNA Damage (Double-Strand Breaks) radionuclide_release->dna_damage α-particles (¹⁴⁹Tb) Auger e⁻ (¹⁵⁵Tb) apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Conclusion

The theranostic pair of this compound and Terbium-149 holds immense promise for advancing cancer diagnosis and treatment. ¹⁵⁵Tb serves as an ideal diagnostic partner for SPECT imaging, providing crucial pharmacokinetic and dosimetric information with its favorable decay characteristics and half-life. This pre-therapeutic imaging can guide the application of ¹⁴⁹Tb, a potent alpha-emitter for targeted radionuclide therapy, which has demonstrated significant anti-tumor efficacy in preclinical models. The ability to also perform PET imaging with ¹⁴⁹Tb further enhances its utility for post-treatment monitoring. While further direct comparative studies are warranted to fully elucidate the synergistic potential, the existing data strongly support the continued development of ¹⁵⁵Tb and ¹⁴⁹Tb as a matched pair for a new generation of theranostic radiopharmaceuticals.

References

Safety Operating Guide

Navigating the Disposal of Terbium-155: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of Terbium-155 is crucial for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to address operational questions for researchers, scientists, and drug development professionals.

The use of this compound (¹⁵⁵Tb), a radionuclide with a half-life of 5.32 days, in SPECT imaging and other medical applications necessitates stringent safety protocols for its handling and eventual disposal.[1][2][3] Adherence to the principle of "As Low As Reasonably Achievable" (ALARA) is paramount to minimize radiation exposure to all personnel.[3][4]

Core Safety and Handling Protocols

All handling of radioactive materials like ¹⁵⁵Tb should occur in designated laboratories equipped with radiological fume hoods and appropriate shielding.[4] Regular training on radiation safety for all staff involved in the preparation and administration of terbium-based radiopharmaceuticals is mandatory.[1] Furthermore, routine monitoring of radiation exposure levels for healthcare workers is essential to ensure they remain within safe limits.[1]

Quantitative Data for this compound

For easy reference, the key radiological data for this compound are summarized in the table below.

PropertyValue
Half-life5.32 days
Primary EmissionsGamma (γ) rays, Auger electrons
Key Gamma Ray Energies87 keV (32%), 105 keV (25%)
Primary ApplicationSingle Photon Emission Computed Tomography (SPECT) imaging

Step-by-Step Disposal Procedure for this compound

The proper disposal of ¹⁵⁵Tb waste is governed by federal and state regulations for radioactive materials. Key federal agencies involved in these regulations include the Nuclear Regulatory Commission (NRC), the Environmental Protection Agency (EPA), the Department of Energy (DOE), and the Department of Transportation (DOT).[5] Given its half-life of 5.32 days, ¹⁵⁵Tb is a candidate for disposal via "decay-in-storage."

Experimental Protocol: Decay-in-Storage

This method allows for the safe disposal of short-lived radioactive waste as ordinary trash after its radioactivity has diminished to background levels.

Methodology:

  • Segregation of Waste: Isolate ¹⁵⁵Tb waste from other radioactive and non-radioactive waste streams. Waste should be categorized (e.g., solid, liquid, sharps) into appropriate, clearly labeled containers.

  • Container Labeling: Each waste container must be labeled with:

    • The radioactive isotope (this compound).

    • The initial date of waste accumulation.

    • The initial activity level.

    • The responsible researcher or department.

  • Secure Storage: Store the labeled containers in a designated, shielded, and secure radioactive waste storage area. This area should be accessible only to authorized personnel.

  • Decay Period: Allow the ¹⁵⁵Tb waste to decay for a minimum of 10 half-lives. For ¹⁵⁵Tb, this is approximately 54 days. This duration ensures the radioactivity has decayed to a level indistinguishable from background radiation.

  • Post-Decay Survey: After the decay period, survey the waste container with a radiation survey meter (e.g., a Geiger-Müller counter). The survey must be conducted in a low-background area.

  • De-labeling: If the survey indicates radiation levels are at background, all radioactive material labels must be defaced or removed from the container.

  • Final Disposal: The now non-radioactive waste can be disposed of as regular biomedical or chemical waste, depending on its other properties.

  • Record Keeping: Maintain detailed records of all decayed waste for at least three years.[6] These records should include the date the waste was sealed for decay, the initial radionuclide and activity, the survey instrument used, the background measurement, the final surface measurement of the container, and the date of disposal.[6]

Visualization of the Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G cluster_0 Waste Generation & Segregation cluster_1 Preparation for Decay cluster_2 Decay-in-Storage cluster_3 Final Disposal A 1. Generate ¹⁵⁵Tb Waste B 2. Segregate by Waste Type (Solid, Liquid, Sharps) A->B C 3. Place in Shielded Containers B->C D 4. Label Container with Isotope, Date, Activity C->D E 5. Store in Secure Area D->E F 6. Allow to Decay (min. 10 half-lives, ~54 days) E->F G 7. Survey Container with Radiation Meter F->G H Is Reading at Background? G->H I 8. Deface/Remove Labels H->I Yes L Return to Storage H->L No J 9. Dispose as Normal Waste I->J K 10. Record All Steps J->K

References

Essential Safety and Handling Protocols for Terbium-155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling of Terbium-155.

This document provides critical safety and logistical information for the handling of this compound (¹⁵⁵Tb), a radiolanthanide with significant applications in nuclear medicine, particularly for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Adherence to these protocols is paramount to ensure the safety of all personnel and the integrity of experimental outcomes.

Radiological Properties of this compound

A thorough understanding of the radiological properties of ¹⁵⁵Tb is the foundation of safe handling. Key data is summarized in the table below.

PropertyValue
Half-life (T½) 5.32 days
Decay Mode Electron Capture (EC)
Primary Emissions Gamma (γ) rays, Auger electrons
Gamma Energy (Intensity) 87 keV (32%), 105 keV (25%)
Daughter Nuclide Gadolinium-155 (¹⁵⁵Gd) (Stable)

Source:[2][3]

Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) must be strictly followed to minimize radiation exposure.[4] The following PPE is mandatory when handling unsealed sources of this compound:

  • Body Protection: A full-length laboratory coat, worn closed with sleeves rolled down, is required.[5] For procedures with a higher risk of contamination, disposable coveralls should be considered.

  • Hand Protection: Double-gloving with nitrile or latex gloves is essential to prevent skin contamination.[4][5] Gloves should be changed frequently, at least every hour, or immediately if contamination is suspected.[6] When handling stock solutions, which are likely to be highly concentrated, frequent glove changes are crucial to prevent the spread of contamination.[5]

  • Eye Protection: Safety glasses or goggles must be worn at all times to protect the eyes from splashes of radioactive material.[4][5]

  • Dosimetry: Personnel must wear appropriate radiation monitoring badges, such as whole-body and ring dosimeters, to track their radiation exposure.[7] Ring dosimeters should be worn under the outer glove to prevent contamination.[5]

Operational Plan for Handling this compound

A systematic approach to handling ¹⁵⁵Tb is critical for safety and experimental success.

1. Preparation:

  • Designated Area: All work with ¹⁵⁵Tb must be conducted in a designated and clearly labeled radioactive work area.[8]

  • Shielding: Use appropriate shielding, such as lead bricks or leaded glass, to reduce exposure to gamma radiation. The inverse square law (doubling the distance from the source quarters the radiation dose) should also be utilized as a protective measure.[7]

  • Fume Hood: For any procedures that may generate aerosols or involve volatile compounds, work must be performed in a certified fume hood.[4]

  • Spill Tray and Absorbent Paper: Cover the work surface with absorbent paper placed within a spill tray to contain any potential spills.[6][7]

  • "Cold" Run: Before handling the radioactive material, perform a "cold" run of the entire procedure with non-radioactive materials to identify and rectify any potential issues in the workflow.[6]

2. Handling:

  • Minimize Time: Plan experiments to minimize the time spent in close proximity to the radioactive source.[7]

  • Use Handling Tools: Employ forceps, tongs, or other remote handling tools to increase the distance from the source.

  • No Mouth Pipetting: The use of mouth-operated pipettes is strictly prohibited.[6][7] Always use mechanical pipetting devices.[6]

  • Secure Storage: When not in use, ¹⁵⁵Tb stock vials must be stored in a locked and shielded container in a designated radioactive materials storage area.[5]

3. Post-Handling:

  • Monitoring: After completing the work, and before leaving the designated area, monitor your hands, clothing, and the work area for contamination using a suitable survey meter (e.g., a Geiger counter).[6][7]

  • Hand Washing: Wash hands thoroughly after removing gloves.

  • Decontamination: If any contamination is found on surfaces, decontaminate the area immediately following the procedures outlined below.

Waste Disposal Plan

Radioactive waste must be managed and disposed of according to strict regulatory guidelines.

1. Solid Waste:

  • Segregation: Keep radioactive and non-radioactive waste separate.

  • Collection: Place all disposable items contaminated with ¹⁵⁵Tb (e.g., gloves, absorbent paper, pipette tips) into a clearly labeled and shielded radioactive waste container.

  • Decay-in-Storage: Due to its relatively short half-life of 5.32 days, solid waste contaminated with ¹⁵⁵Tb can be managed through decay-in-storage.[9] This involves storing the waste in a secure, shielded location until its radioactivity has decayed to background levels (typically after 10 half-lives, or approximately 54 days).

  • Final Disposal: Once the waste has decayed to background levels, the radiation labels must be defaced or removed, and the waste can then be disposed of as regular trash.[9]

2. Liquid Waste:

  • Collection: Collect liquid waste containing ¹⁵⁵Tb in a designated, labeled, and sealed container.

  • Solidification: Depending on institutional and regulatory requirements, aqueous liquid waste may need to be solidified before disposal.

  • Decay-in-Storage: Similar to solid waste, liquid waste can be stored for decay.

  • Sanitary Sewer Disposal: In some cases, and in strict accordance with institutional and regulatory limits, small quantities of readily soluble ¹⁵⁵Tb may be disposed of via the sanitary sewer system.[9] This must be approved by the institution's Radiation Safety Officer.

Decontamination Plan

In the event of a spill or contamination, the following steps should be taken immediately:

1. Minor Spills (small volume, low activity):

  • Notification: Notify others in the immediate area.

  • Containment: Place absorbent paper over the spill to prevent it from spreading.

  • Cleaning: Using tongs and wearing appropriate PPE, clean the area from the outside in with a suitable decontamination solution (e.g., a commercially available radioactive decontaminant or a mild detergent solution).

  • Monitoring: After cleaning, monitor the area with a survey meter to ensure that the contamination has been removed.

  • Waste Disposal: Dispose of all cleaning materials as solid radioactive waste.

2. Major Spills (large volume, high activity):

  • Evacuate: Evacuate the immediate area.

  • Isolate: Isolate the area to prevent entry.

  • Notify: Immediately notify the institution's Radiation Safety Officer.

  • Decontamination: Decontamination should only be performed by trained personnel under the direction of the Radiation Safety Officer.

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clear understanding of experimental procedures, visual representations are provided below.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area 1. Designate and Prepare Work Area don_ppe 2. Don Appropriate PPE cold_run 3. Perform 'Cold' Run retrieve_tb 4. Retrieve this compound from Storage cold_run->retrieve_tb experiment 5. Perform Experimental Procedure return_tb 6. Return this compound to Storage monitor_self 7. Monitor Self and Area for Contamination return_tb->monitor_self decontaminate 8. Decontaminate if Necessary dispose_waste 9. Dispose of Radioactive Waste doff_ppe 10. Doff PPE

Caption: Step-by-step workflow for the safe handling of this compound.

logical_relationship ALARA Principle in this compound Handling alara ALARA Principle time Minimize Time alara->time distance Maximize Distance alara->distance shielding Use Shielding alara->shielding minimize_exposure Minimized Radiation Exposure time->minimize_exposure distance->minimize_exposure shielding->minimize_exposure

Caption: Core tenets of the ALARA principle applied to this compound handling.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。